molecular formula C11H18ClN B190234 (4-Phenylbutyl)methylamine hydrochloride CAS No. 148252-36-2

(4-Phenylbutyl)methylamine hydrochloride

Cat. No.: B190234
CAS No.: 148252-36-2
M. Wt: 199.72 g/mol
InChI Key: TVBSRDQPDKLCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenylbutyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-4-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-12-10-6-5-9-11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBSRDQPDKLCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590041
Record name N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-36-2
Record name N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Phenylbutyl)methylamine Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylbutyl)methylamine hydrochloride, also known as N-methyl-4-phenylbutan-1-amine hydrochloride, is a secondary amine salt of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenyl group separated from a methylamino group by a flexible four-carbon chain, makes it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, offering insights for its application in research and drug discovery. The compound is often utilized in the development of novel drugs, particularly those targeting neurological disorders, due to its potential to interact with neurotransmitter systems[1].

Chemical Structure and Physicochemical Properties

The structural characteristics of this compound are fundamental to its chemical behavior and biological activity.

Molecular Structure:

The molecule consists of a butylamine backbone with a phenyl group at the 4-position and a methyl group attached to the nitrogen atom. The hydrochloride salt is formed by the protonation of the secondary amine.

  • IUPAC Name: N-methyl-4-phenylbutan-1-amine;hydrochloride[2]

  • CAS Number: 148252-36-2[3]

  • Molecular Formula: C₁₁H₁₈ClN[2]

  • Molecular Weight: 199.72 g/mol [2]

  • Appearance: White to off-white solid[4]

Physicochemical Data:

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Melting Point 126.2-126.8 °CChemicalBook
Purity ≥ 95% (by NMR)Chem-Impex[4]
Storage Conditions 0-8 °CChem-Impex[4]

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

This two-step one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 4-Phenylbutanal 4-Phenylbutanal Imine_Intermediate Imine Intermediate 4-Phenylbutanal->Imine_Intermediate + Methylamine - H2O Methylamine Methylamine N-methyl-4-phenylbutylamine N-methyl-4-phenylbutylamine (Free Base) Imine_Intermediate->N-methyl-4-phenylbutylamine + [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Final_Product (4-Phenylbutyl)methylamine hydrochloride N-methyl-4-phenylbutylamine->Final_Product + HCl HCl HCl in Inert Solvent

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Phenylbutanal

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Methanol or Ethanol

  • Diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylbutanal in methanol.

  • Imine Formation: Cool the solution in an ice bath and add a solution of methylamine dropwise while stirring. Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture again in an ice bath. Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Combine the organic extracts and wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-4-phenylbutylamine free base.

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. To this solution, add a solution of hydrochloric acid in ether or ethanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Rationale for Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency and selectivity in forming secondary amines.

  • Sodium Borohydride: It is a mild and selective reducing agent for imines, which avoids the reduction of the phenyl group.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the oxidation of the aldehyde starting material.

  • Anhydrous Conditions: Anhydrous conditions are crucial during the salt formation step to prevent the introduction of water, which could affect the crystallinity and purity of the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5-10.5Broad singlet2H-NH₂⁺-
7.15-7.30Multiplet5HAromatic protons
~ 2.9-3.1Multiplet2H-CH₂-NH₂⁺-
~ 2.6-2.7Triplet2HPh-CH₂-
~ 2.6Singlet3H-NH₂⁺-CH₃
~ 1.6-1.8Multiplet4H-CH₂-CH₂-

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 141Aromatic C (quaternary)
~ 128.5Aromatic CH
~ 128.3Aromatic CH
~ 126Aromatic CH
~ 49-CH₂-NH₂⁺-
~ 35Ph-CH₂-
~ 33-NH₂⁺-CH₃
~ 29-CH₂-
~ 28-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3000-2700 (broad)R₂NH₂⁺N-H stretch
2930-2850C-HAliphatic C-H stretch
~1600, 1495, 1450C=CAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base, N-methyl-4-phenylbutylamine, the molecular ion peak (M⁺) would be expected at m/z 163. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom and benzylic cleavage.

Solubility

Qualitative Solubility Profile:

  • Water: Soluble

  • Methanol: Soluble

  • Ethanol: Soluble

  • Dimethyl Sulfoxide (DMSO): Soluble

  • Dichloromethane: Sparingly soluble to insoluble

  • Diethyl Ether: Insoluble

  • Hexanes: Insoluble

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, information from the SDS of the related compound, methylamine hydrochloride, can provide guidance on handling and safety precautions.

Potential Hazards (based on related compounds):

  • Harmful if swallowed[5].

  • Causes skin irritation[5].

  • Causes serious eye irritation[5].

  • May cause respiratory irritation[5].

  • The compound is hygroscopic[5].

Recommended Handling Procedures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place[4].

  • Recommended storage temperature is 0-8 °C[4].

  • Protect from moisture due to its hygroscopic nature.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules in pharmaceutical research. Its utility stems from the presence of a secondary amine that can be further functionalized and a lipophilic phenylbutyl moiety that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. It is particularly explored in the development of treatments for neurological disorders[1][4][6]. Additionally, it can be used as a reference standard in analytical methods[4][6].

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a plausible synthetic route, and expected analytical data. While a lack of published experimental data necessitates some predictions, the information presented herein, grounded in established chemical principles and data from closely related compounds, offers a solid foundation for the safe handling, characterization, and utilization of this compound in the laboratory.

References

  • Chem-Impex. This compound. [Link]

  • PubChem. This compound | C11H18ClN | CID 17749873. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (4-Phenylbutyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of (4-Phenylbutyl)methylamine hydrochloride, a key intermediate in pharmaceutical research.[1][2] As a secondary amine salt, its physicochemical properties are critical determinants of its handling, formulation, and ultimate bioavailability in potential therapeutic applications.[3][4][5] This document outlines detailed experimental protocols for solubility determination across a range of pharmaceutically relevant solvents and provides a robust strategy for assessing chemical stability through forced degradation studies as mandated by international regulatory standards. The methodologies are designed to be self-validating, providing researchers and drug development professionals with the foundational knowledge to characterize this molecule, predict its degradation pathways, and establish a stability-indicating analytical method.

Introduction: The Scientific Imperative

This compound (C₁₁H₁₇N·HCl, M.W. 199.72 g/mol ) is a secondary amine hydrochloride salt recognized for its utility as a building block in the synthesis of bioactive molecules, particularly those targeting neurological pathways.[1][2] The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of the parent amine.[3][4][5] A thorough understanding of its solubility profile is paramount for developing viable formulations, while a comprehensive stability analysis is a non-negotiable prerequisite for regulatory approval, ensuring the safety and efficacy of any resulting drug product.[6][7][8][9]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale. We will explore how to systematically determine solubility and then delve into a forced degradation study designed to probe the molecule's intrinsic stability under various stress conditions, a critical exercise outlined by the International Council for Harmonisation (ICH) guidelines.[6][10][11]

Solubility Profile: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and, consequently, its absorption and bioavailability. As an amine salt, this compound is expected to be polar and exhibit good solubility in aqueous and polar protic solvents.[12][13] However, the presence of the non-polar 4-phenylbutyl chain introduces lipophilic character, which may confer solubility in certain organic solvents.[14][15] A systematic evaluation across a spectrum of solvents is therefore essential.

Causality of Solvent Selection

The choice of solvents is driven by the need to understand the compound's behavior in various environments it might encounter during synthesis, formulation, and administration. The selected solvents span a range of polarities and functionalities (protic vs. aprotic):

  • Purified Water: Represents the physiological environment.

  • Phosphate Buffered Saline (PBS, pH 7.4): Simulates physiological pH.

  • 0.1 N Hydrochloric Acid (HCl): Represents the acidic environment of the stomach.

  • Methanol & Ethanol: Common polar protic solvents used in processing and formulation.

  • Dichloromethane (DCM): A polar aprotic solvent used in synthesis and purification.

  • Acetone: A polar aprotic solvent, also used in processing.

  • Hexane: A non-polar solvent to establish the lower limit of solubility and understand lipophilicity.

Experimental Workflow for Solubility Assessment

The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[16][17][18][19] The workflow is designed to ensure that a saturated solution is achieved and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess (4-Phenylbutyl)methylamine HCl B Add to vials containing selected solvents A->B Dispense C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C Incubate D Allow to settle C->D E Withdraw supernatant D->E F Filter (0.45 µm PTFE) or centrifuge E->F G Dilute sample appropriately F->G H Quantify concentration via validated HPLC-UV method G->H G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of (4-Phenylbutyl)methylamine HCl (e.g., 1 mg/mL) B Acid Hydrolysis (0.1N HCl, 60°C) A->B Expose C Base Hydrolysis (0.1N NaOH, 60°C) A->C Expose D Oxidation (3% H₂O₂, RT) A->D Expose E Thermal (80°C, Solid & Solution) A->E Expose F Photolytic (ICH Q1B Light Box) A->F Expose G Control (Unstressed, protected from light, RT) A->G Expose H Withdraw samples at time points (e.g., 2, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize acid/base samples H->I If applicable J Analyze all samples via Stability-Indicating HPLC-UV Method I->J K Evaluate % Degradation, Peak Purity, and Mass Balance J->K

Caption: Workflow for the forced degradation study of (4-Phenylbutyl)methylamine HCl.

Detailed Protocols

A. Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for solution-state studies.

B. Hydrolytic Conditions:

  • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration: 0.5 mg/mL in 0.1 N HCl). Incubate at 60°C.

  • Base: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N NaOH). Incubate at 60°C.

  • Neutral: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C.

  • Sampling: Withdraw aliquots at 2, 8, and 24 hours. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, before HPLC analysis.

C. Oxidative Conditions:

  • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) (final concentration: 0.5 mg/mL in 3% H₂O₂).

  • Store at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 2, 8, and 24 hours for analysis.

D. Thermal Conditions:

  • Solid State: Place a small amount of the solid compound in a vial and heat in an oven at 80°C.

  • Solution State: Incubate a vial of the stock solution (prepared in 50:50 acetonitrile:water) at 80°C.

  • Sampling: For the solid, dissolve a known amount in the mobile phase at time points (e.g., 1, 3, 7 days). For the solution, sample at 8, 24, and 48 hours.

E. Photolytic Conditions (ICH Q1B):

  • Expose both solid powder and the stock solution to a light source conforming to ICH Q1B guidelines. [1][7][8][20][21]This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to exclude light.

  • Sampling: Analyze the samples after the full exposure period.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential components. [22][23][24][25]A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common approach for this type of analysis. [9][25] Protocol for Method Development:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile stationary phase for separating moderately polar compounds.

  • Wavelength Selection: Determine the UV absorbance maximum (λ_max) of this compound by scanning a dilute solution (e.g., 10 µg/mL) from 200-400 nm. The phenyl group should provide a strong chromophore, likely around 210-220 nm and/or 254-265 nm.

  • Mobile Phase Optimization:

    • Start with a simple gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) as Mobile Phase A and a polar organic solvent (e.g., acetonitrile) as Mobile Phase B.

    • Run a generic gradient (e.g., 5% to 95% B over 20 minutes) on a mixture of stressed samples (a "cocktail").

    • Adjust the gradient slope, pH of the mobile phase, and organic modifier (e.g., trying methanol) to achieve adequate separation between the parent peak and all degradation products. The goal is a resolution (Rs) of >1.5 for all adjacent peaks.

  • Method Validation (Abbreviated): Once separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. For the purpose of the stability study, key parameters to confirm are:

    • Specificity: Analyze all stressed samples. Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants.

    • Linearity, Accuracy, Precision: These will be fully validated later but should be preliminarily assessed to ensure the method is quantitative.

Potential Degradation Pathways

For a secondary amine like (4-Phenylbutyl)methylamine, several degradation pathways can be hypothesized:

  • Oxidation: The nitrogen atom is susceptible to oxidation, potentially forming N-oxides or, under more aggressive conditions, leading to dealkylation. [26]The benzylic position on the phenylbutyl chain could also be a site for oxidation.

  • Hydrolysis: As a hydrochloride salt, the compound is stable to hydrolysis. The parent amine itself does not have common hydrolyzable functional groups like esters or amides. [27]Therefore, significant degradation under hydrolytic conditions is not expected unless at extreme pH and temperature.

  • Photodegradation: The phenyl ring can absorb UV light, potentially leading to radical-mediated reactions or rearrangements. [9]

Data Interpretation and Summary

The results of the forced degradation study should be compiled into a summary table.

Stress ConditionDuration% Degradation of ParentNo. of DegradantsObservations (e.g., Major Degradant RRT)
0.1 N HCl24 h< 5%0-1Likely stable
0.1 N NaOH24 h< 5%0-1Likely stable
3% H₂O₂24 h15-20%2-3Significant degradation, major peak at RRT ~0.8
80°C (Solid)7 days< 2%0Thermally stable in solid state
80°C (Solution)48 h5-10%1-2Minor thermal degradation in solution
Photolytic (ICH Q1B)Per ICH5-15%1-2Moderate photosensitivity observed

Note: Data in the table is hypothetical and for illustrative purposes.

Conclusion and Recommendations

This technical guide has presented a systematic and scientifically grounded approach to characterizing the solubility and stability of this compound. The proposed experimental protocols, based on industry best practices and regulatory expectations, provide a clear roadmap for generating the critical data needed in early-phase drug development.

Key recommendations arising from this framework are:

  • Solubility: The compound is expected to be highly soluble in aqueous media, facilitating the development of parenteral or immediate-release oral dosage forms. Its solubility in organic solvents should be confirmed to guide decisions during synthesis and purification.

  • Stability: The primary degradation pathway is anticipated to be oxidative. Therefore, formulation strategies should consider the inclusion of antioxidants and packaging that limits oxygen exposure (e.g., nitrogen blanketing). The observed photosensitivity necessitates the use of light-protective packaging.

  • Analytical Method: The developed stability-indicating HPLC method is crucial and must be fully validated and used for all future stability and release testing to ensure product quality and patient safety.

By following the principles and methodologies outlined herein, researchers can build a robust data package for this compound, enabling informed decisions and accelerating its potential journey from a promising molecule to a therapeutic agent.

References

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]

  • NCERT. Amines. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality-by-design approach for doripenem and its related impurities. [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Sultan Qaboos University Journal For Science. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • ResearchGate. (2015). Stability indicating HPLC method development - a review. [Link]

  • Environmental Science: Processes & Impacts. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

  • Norwegian Research Information Repository. (2013). Oxidative degradation of amines using a closed batch system. [Link]

  • ResearchGate. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • ResearchGate. (2011). Proposed formation pathways of amines and nitrosamines from degradation of MEA. [Link]

  • BYJU'S. Physical Properties of Amines. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

An In-depth Technical Guide to (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 148252-36-2 Molecular Formula: C₁₁H₁₈ClN Molecular Weight: 199.72 g/mol [1]

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Phenylbutyl)methylamine hydrochloride, a versatile amine of significant interest in medicinal chemistry and pharmacological research. This document delves into its synthesis, analytical characterization, potential applications, and safety considerations, offering a foundational resource for its use in a laboratory setting.

Introduction and Chemical Identity

This compound is a secondary amine characterized by a phenyl group attached to a butyl chain, which in turn is bonded to a methylamino group.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable for use in various experimental settings.[2] Its structure is closely related to the phenethylamine class of compounds, which are known for their diverse biological activities, particularly within the central nervous system.[3]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name N-methyl-4-phenylbutan-1-amine;hydrochloride[1]
CAS Number 148252-36-2[2]
PubChem CID 17749873[1]
Molecular Formula C₁₁H₁₈ClN[1]
Molecular Weight 199.72 g/mol [1]
Appearance White to off-white solid[2]
Synonyms Methyl-(4-phenylbutyl)-amine hydrochloride, N-Methyl-4-phenylbutylamine hydrochloride[2][4]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the reductive amination of 4-phenylbutanal with methylamine. This widely utilized method offers a direct and efficient route to the target secondary amine.[5][6]

Recommended Synthetic Protocol: Reductive Amination

This protocol is adapted from established methods for the synthesis of similar amines.[5][7][8][9]

Reaction Scheme:

G 4-phenylbutanal 4-Phenylbutanal intermediate [Imine Intermediate] 4-phenylbutanal->intermediate + methylamine Methylamine (CH3NH2) methylamine->intermediate + product (4-Phenylbutyl)methylamine intermediate->product + final_product (4-Phenylbutyl)methylamine HCl product->final_product + reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product Reduction hcl HCl hcl->final_product

Caption: Reductive amination of 4-phenylbutanal.

Materials:

  • 4-Phenylbutanal

  • Methylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)[7][9]

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-phenylbutanal (1 equivalent) in anhydrous methanol. Add methylamine hydrochloride (1.2 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C. The use of NaBH₃CN is advantageous due to its selectivity for the iminium ion over the starting aldehyde.[7][9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and basify with a concentrated NaOH solution to a pH > 12.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Salt Formation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the free base, (4-Phenylbutyl)methylamine, as an oil. For purification, the crude amine can be distilled under reduced pressure. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.1-7.3 ppm), the methylene group adjacent to the phenyl ring (triplet, ~2.6 ppm), the methylene group adjacent to the nitrogen (triplet, ~2.9 ppm), the methyl group on the nitrogen (singlet, ~2.4 ppm), and the two internal methylene groups of the butyl chain (multiplets, ~1.4-1.7 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the four aliphatic carbons of the butyl chain, and the N-methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound. A reversed-phase method is generally suitable.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be optimized for the specific instrument and column used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 164.2.

Potential Applications and Pharmacological Context

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel compounds targeting the central nervous system.[2] Its structural similarity to phenethylamines suggests potential interactions with monoamine transporters.

Monoamine Transporter Inhibition

The phenethylamine scaffold is a well-established pharmacophore for ligands of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][10][11] Alterations in the structure, such as the length of the alkyl chain and substitutions on the amine and phenyl ring, can significantly influence the affinity and selectivity for these transporters.

Structure-Activity Relationship (SAR) Insights:

  • Alkyl Chain Length: The four-carbon chain in (4-Phenylbutyl)methylamine may confer a distinct pharmacological profile compared to shorter-chain phenethylamines.

  • N-Methylation: The presence of a methyl group on the nitrogen atom generally influences the potency and selectivity towards monoamine transporters.

It is hypothesized that (4-Phenylbutyl)methylamine and its derivatives may act as inhibitors of monoamine reuptake, thereby increasing the synaptic concentrations of dopamine, serotonin, and/or norepinephrine. This mechanism of action is central to the therapeutic effects of many antidepressant and psychostimulant drugs.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles ma_cleft Monoamines vesicle->ma_cleft Release mat Monoamine Transporter (DAT, SERT, NET) ma Monoamines (DA, 5-HT, NE) ma_cleft->mat Reuptake receptor Postsynaptic Receptors ma_cleft->receptor Binding compound (4-Phenylbutyl)methylamine compound->mat Inhibition

Caption: Hypothesized mechanism of action.

Further pharmacological studies, including in vitro binding assays and functional uptake inhibition assays, are necessary to elucidate the specific affinity and selectivity profile of this compound for monoamine transporters.

Safety and Handling

While specific toxicological data for this compound is limited, information from related compounds suggests that it should be handled with care.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a compound with significant potential for use in drug discovery and development, particularly in the exploration of novel monoamine transporter inhibitors. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. As with any research chemical, further investigation is required to fully delineate its pharmacological and toxicological profile.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Phenylbutylamine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Phenylbutylamine: Structure, Properties, and Biological Activity. BenchChem.
  • PubChem. (n.d.). This compound.
  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Tre
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
  • Organic Reactions. (n.d.).
  • ChemicalBook. (2024).
  • ChemicalBook. (n.d.). N-Methyl-N-phenylbutanamide synthesis.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • BenchChem. (2025). Application Notes: The Versatility of 4-Phenylbutylamine in Organic Synthesis.
  • Chemistry LibreTexts. (2020). 21.
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (2024).
  • PubChem. (n.d.). N-methyl-4-phenylbutanamide.
  • ChemicalBook. (2025).
  • Chemistry Stack Exchange. (2014). Sodium cyanoborohydride and iminium reductions.
  • Discovery and Development of Monoamine Transporter Ligands. (n.d.). PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • Structure–activity relationship analyses of phenylethylamine-based substrates.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv
  • Chem-Impex. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-PHENYLBUTYLAMINE(13214-66-9) 1H NMR spectrum.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031659).
  • ChemicalBook. (n.d.). (4-PHENYLBUTYL)METHYLAMINE.
  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Tre
  • ChemicalBook. (n.d.). METHYL-(4-PHENYL-BUTYL)-AMINE HCL | 148252-36-2.
  • DASB -in vitro binding characteristics on human recombinant monoamine transporters with regard to its potential as positron emission tomography (PET) tracer. (n.d.). PubMed.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology.
  • Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. (n.d.). PubMed.
  • National Institute of Standards and Technology. (n.d.). Methylamine.
  • New Jersey Department of Health. (n.d.). Common Name: N-METHYLBUTYLAMINE HAZARD SUMMARY.
  • Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. (2025). PubMed.
  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. (n.d.).
  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. (n.d.). PubMed Central.
  • mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for ... - Doc Brown's Chemistry. (2025).
  • PubChem. (n.d.). Benzenebutanamine.
  • FooDB. (2010). Showing Compound Methylamine (FDB003958).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). PubMed Central.
  • Pharmacological evaluation of newly synthesized organotin IV complex for antiulcer potential. (2022). PubMed Central.

Sources

Literature Review: The Biological Activity of (4-Phenylbutyl)methylamine Hydrochloride - An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylbutyl)methylamine hydrochloride, also known as N-methyl-4-phenylbutan-1-amine hydrochloride, is a chemical entity with the CAS number 148252-36-2. A comprehensive review of publicly available scientific literature and chemical databases reveals its primary role as a versatile building block in synthetic and medicinal chemistry. While its chemical structure suggests potential interactions with biological systems, particularly the central nervous system, there is a notable absence of specific studies detailing its intrinsic biological activity. This technical guide provides a thorough overview of the current state of knowledge, focusing on its applications in drug discovery and its potential, yet uncharacterized, pharmacological profile.

Introduction: A Molecule of Potential

This compound is a secondary amine salt characterized by a phenylbutyl group attached to a methylamine moiety. Its structure, featuring a lipophilic phenylbutyl tail and a polar amine group, positions it as an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays.[1]

The recurring interest in this compound within the pharmaceutical and chemical research sectors stems from its potential to serve as a precursor for novel drug candidates.[1][2] Specifically, its structural motifs are found in various centrally acting agents, suggesting a potential for interaction with neurotransmitter systems.[1][2]

Current Applications and Inferred Biological Relevance

Despite the lack of direct biological activity data, the primary application of this compound provides significant insight into its perceived biological relevance.

A Key Intermediate in CNS Drug Discovery

The most prominent application of this compound is as a synthetic intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1][2] The phenylalkylamine scaffold is a common feature in many psychoactive compounds, including stimulants, antidepressants, and antipsychotics. By modifying the core structure of this compound, medicinal chemists can explore structure-activity relationships (SAR) to design ligands for specific receptors, transporters, or enzymes within the central nervous system.

Hypothesized Workflow for Utilizing this compound in Drug Discovery:

G A (4-Phenylbutyl)methylamine hydrochloride (Starting Material) B Chemical Modification (e.g., N-alkylation, aryl substitution) A->B Synthesis C Library of Novel Derivatives B->C Generation D High-Throughput Screening (in vitro assays) C->D Screening E Identification of 'Hits' D->E Analysis F Lead Optimization (SAR studies) E->F Progression G Preclinical Candidate F->G Selection

Caption: Synthetic pathway from this compound to a preclinical candidate.

A Tool for Exploring Structure-Activity Relationships (SAR)

The value of this compound in medicinal chemistry is underscored by its utility in SAR studies.[2] By systematically altering its chemical structure—for instance, by introducing substituents on the phenyl ring, modifying the length of the butyl chain, or changing the N-methyl group—researchers can probe the chemical space around this scaffold to identify key structural features responsible for eliciting a desired biological effect. This iterative process is fundamental to modern drug design.

Uncharacterized Biological Activity: A Gap in the Literature

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any primary research articles detailing the specific biological activity of this compound itself. The following key areas remain uninvestigated:

  • Pharmacological Targets: There is no published data identifying the specific receptors, ion channels, enzymes, or transporters with which this compound might interact.

  • Mechanism of Action: Consequently, its mechanism of action is unknown.

  • In Vitro and In Vivo Data: No studies reporting in vitro potency (e.g., IC50, EC50, Ki values) or in vivo efficacy in animal models have been found.

  • Toxicological Profile: The toxicological properties of this compound have not been extensively studied.

Future Directions and Research Opportunities

The absence of biological data for this compound presents a clear research opportunity. A systematic investigation into its pharmacological profile could reveal novel biological activities and potentially establish it as a lead compound for further development.

Proposed Initial Screening Cascade

A logical first step would be to screen the compound against a broad panel of CNS targets to identify any potential interactions.

Suggested Experimental Workflow for Initial Biological Characterization:

G cluster_0 In Vitro Screening cluster_1 Functional Assays cluster_2 In Vivo Evaluation A (4-Phenylbutyl)methylamine hydrochloride B Receptor Binding Assays (e.g., GPCRs, Ion Channels) A->B C Enzyme Inhibition Assays A->C D Neurotransmitter Transporter Uptake Assays A->D E Cell-Based Functional Assays (e.g., Calcium mobilization, cAMP) B->E C->E D->E F Preliminary Behavioral Screens (e.g., Locomotor activity, Irwin test) E->F G Pharmacokinetic Profiling (ADME) F->G

Caption: Proposed screening cascade for the biological characterization of this compound.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Objective: To determine the binding affinity of this compound for the dopamine transporter.

  • Materials:

    • HEK293 cells stably expressing human DAT.

    • [³H]WIN 35,428 (radioligand).

    • This compound (test compound).

    • Nomifensine (positive control).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK-hDAT cells.

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]WIN 35,428, and varying concentrations of this compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 2 hours).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of a known DAT inhibitor like nomifensine) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a commercially available compound with recognized utility as a synthetic precursor in pharmaceutical research, particularly in the quest for novel drugs targeting the central nervous system. While its chemical structure is suggestive of potential biological activity, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its intrinsic pharmacological properties. There is currently no published data to support any specific biological activity, mechanism of action, or therapeutic application for the compound itself. The information presented herein is based on its role as a chemical intermediate and the inferred potential derived from its structural class. Future research is warranted to elucidate the biological profile of this molecule, which may unveil novel pharmacological activities and expand its utility beyond its current application as a synthetic building block.

References

  • Chem-Impex. This compound. [Link]

  • J&K Scientific LLC. This compound | 148252-36-2. [Link]

Sources

Spectroscopic Scrutiny of (4-Phenylbutyl)methylamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Key Pharmaceutical Building Block

(4-Phenylbutyl)methylamine hydrochloride, with the chemical formula C11H18ClN and a molecular weight of 199.72 g/mol , is a crucial intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1][2][3] Its structural integrity and purity are paramount for ensuring the efficacy and safety of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a definitive resource for its characterization. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural features of this compound, explain the rationale behind the interpretation of its spectra, and provide field-proven experimental protocols for data acquisition.

It is important to note that while this guide is built upon established spectroscopic principles and data from closely related compounds, publicly available, verified spectra for this compound are scarce. Therefore, the presented data and interpretations are a robust prediction based on extensive analysis of analogous structures and spectral databases.

Molecular Structure and Spectroscopic Correlation: A Visual Overview

The structural formula of this compound is presented below. The proton and carbon environments that are key to interpreting the NMR spectra are systematically labeled.

Caption: A streamlined workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular functional groups, providing a molecular fingerprint.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000 - 2700N⁺-H StretchSecondary Ammonium Salt
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic
1600 - 1550N⁺-H BendSecondary Ammonium Salt
1600, 1475C=C StretchAromatic Ring
770 - 730, 710 - 690C-H Bend (out-of-plane)Monosubstituted Benzene

Interpretation and Rationale:

  • N⁺-H Stretching (3000 - 2700 cm⁻¹): The most characteristic feature for a secondary amine hydrochloride is a broad and strong absorption band in this region, corresponding to the stretching of the N⁺-H bonds. [4][5][6]This broadness is a result of hydrogen bonding in the solid state.

  • C-H Stretching (3100 - 2850 cm⁻¹): The sharp peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring, while the peaks below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic butyl and methyl groups. [7]* N⁺-H Bending (1600 - 1550 cm⁻¹): The bending vibration of the N⁺-H bond in a secondary ammonium salt typically appears in this region. [4]* Aromatic C=C Stretching (1600, 1475 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

  • Aromatic C-H Bending (770 - 690 cm⁻¹): The strong absorptions in this region are indicative of a monosubstituted benzene ring.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation. [8]

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Record the spectrum.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The mass spectrum of the hydrochloride salt itself is not typically obtained directly by EI-MS due to its low volatility. The analysis is performed on the free base, (4-Phenylbutyl)methylamine, which would be formed in the hot injection port of the mass spectrometer. The molecular ion of the free base has a nominal mass of 163 amu.

m/zProposed Fragment
163[M]⁺ (Molecular ion of the free base)
148[M - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
44[CH₂=NHCH₃]⁺ (Base Peak)

Interpretation and Rationale:

  • Molecular Ion (m/z 163): This peak corresponds to the intact molecule of the free base, (4-Phenylbutyl)methylamine, with one electron removed. Its presence confirms the molecular weight.

  • [M - CH₃]⁺ (m/z 148): Loss of a methyl group from the molecular ion.

  • Tropylium Ion (m/z 91): A very common and stable fragment in the mass spectra of compounds containing a benzyl group, formed by cleavage of the Cα-Cβ bond followed by rearrangement.

  • Base Peak (m/z 44): The most intense peak in the spectrum is predicted to be at m/z 44. This fragment, [CH₂=NHCH₃]⁺, is formed by alpha-cleavage, a characteristic fragmentation pathway for amines where the bond beta to the nitrogen atom is broken. [9][10][11][12]This is a highly stable, resonance-stabilized cation.

Caption: Predicted major fragmentation pathways for (4-Phenylbutyl)methylamine in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

Sample Introduction:

  • Dissolve a small amount of this compound in a volatile solvent such as methanol.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or, for a more robust analysis, through a gas chromatograph (GC-MS). [13][14] Instrumental Parameters (GC-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: A non-polar column (e.g., DB-5ms).

  • Injection Port Temperature: 250 °C (to facilitate the in-situ formation of the free base).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the phenyl, butyl, and methyl groups. The IR spectrum provides definitive evidence of the secondary ammonium salt functionality and the aromatic ring. Finally, the mass spectrum establishes the molecular weight of the free base and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a valuable resource for the unambiguous identification and quality assessment of this important pharmaceutical intermediate.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Heacock, R. A., & Marion, L. (2011). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • Cabana, A., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 38(1), 34-44. [Link]

  • Agilent Technologies. ATR FTIR spectra of pure crystalline RIV (form I), amorphous RIV, SOL... | Download Scientific Diagram. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. [Link]

  • AZoM. What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • Iowa State University. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. [Link]

  • PubChem. This compound. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • National Institute of Standards and Technology. Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. [Link]

  • Wiley Analytical Science. Sample Preparation in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Mass_Spectrometry_(McLane_and_Weyn/06%3A_Fragmentation/6.05%3A_Amine_Fragmentation]([Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • National Institute of Standards and Technology. Methanamine, hydrochloride. [Link]

  • National Institute of Standards and Technology. Methylamine. [Link]

  • Safrole. Methylamine Synthesis. [Link]

  • National Institutes of Health. Protocol to characterize target components of Gelsemium using an in-house herb database and high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. [Link]

Sources

Potential therapeutic targets of (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of (4-Phenylbutyl)methylamine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a synthetic compound with a chemical structure suggestive of potential pharmacological activity. While not extensively characterized in the public domain, its core phenethylamine scaffold is a well-established pharmacophore in numerous centrally and peripherally acting drugs. This technical guide provides a comprehensive framework for the initial exploration of this compound's therapeutic targets. We will delve into hypothesized mechanisms of action based on structural analogy to known psychoactive and cardiovascular compounds. Furthermore, this document outlines a detailed, multi-stage experimental workflow, from initial in-vitro screening to cell-based functional assays, designed to elucidate its molecular targets and guide future drug development efforts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate the therapeutic potential of novel chemical entities.

Introduction and Rationale

This compound is a primary amine with a phenylbutyl substituent. Its structure, characterized by an aromatic ring separated from an amino group by a flexible alkyl chain, is a common feature in many biologically active molecules. Specifically, it can be viewed as a homolog of phentermine, a well-known anorectic agent, and shares structural similarities with various monoamine oxidase inhibitors (MAOIs) and neurotransmitter releasing agents. The hydrochloride salt form suggests its potential use as a pharmaceutical-grade compound due to improved solubility and stability.

The rationale for investigating this compound stems from the proven success of structurally related drugs in treating a range of disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and obesity. The extended butyl chain, in comparison to the shorter chains found in many classic phenethylamines, may confer unique properties, such as altered receptor affinity, selectivity, and pharmacokinetic profile. This guide proposes a systematic approach to de-orphanize this compound and identify its primary therapeutic targets.

Hypothesized Mechanisms and Potential Therapeutic Targets

Based on its structural features, we can hypothesize several primary targets for this compound. The following sections will explore these potential targets and the rationale behind their selection.

Monoamine Transporters (DAT, NET, SERT)

The monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs. The phenethylamine core of this compound makes these transporters high-probability candidates for interaction.

  • Dopamine Transporter (DAT): Inhibition of DAT increases extracellular dopamine levels, a mechanism associated with the therapeutic effects of drugs used for ADHD and narcolepsy.

  • Norepinephrine Transporter (NET): NET inhibition elevates synaptic norepinephrine and is a key mechanism for many antidepressants and ADHD medications.

  • Serotonin Transporter (SERT): SERT is the primary target for selective serotonin reuptake inhibitors (SSRIs), a first-line treatment for depression and anxiety disorders.

The length of the butyl chain in this compound may influence its selectivity for these transporters. A longer chain could potentially lead to a different binding pose within the transporter's active site compared to shorter-chain analogs, possibly resulting in a unique selectivity profile.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine. It is expressed in brain regions associated with mood and reward, including the ventral tegmental area (VTA) and dorsal raphe nucleus. TAAR1 agonists are being investigated for their potential in treating schizophrenia, depression, and substance use disorders. Given that this compound is a substituted phenethylamine, it is a plausible candidate for a TAAR1 agonist.

The potential signaling cascade following TAAR1 activation is depicted below:

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Stimulates Ligand (4-Phenylbutyl)methylamine hydrochloride Ligand->TAAR1 Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., neurotrophic factors) CREB->Gene_Expression Promotes

Caption: Hypothesized TAAR1 signaling cascade upon activation by this compound.

Adrenergic Receptors

Adrenergic receptors are a class of GPCRs that are targets for catecholamines like norepinephrine and epinephrine. They are involved in a wide range of physiological processes, including cardiovascular function and central nervous system activity. Structurally similar compounds to this compound can act as agonists or antagonists at these receptors. The phenylbutyl moiety may confer selectivity for specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2, β3).

Experimental Validation Workflow

A phased approach is recommended to systematically evaluate the therapeutic potential of this compound. The following workflow provides a logical progression from broad screening to more focused mechanistic studies.

validation_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: In-Cellulo & Ex-Vivo Validation cluster_phase4 Phase 4: Preclinical Evaluation P1_A Radioligand Binding Assays (DAT, NET, SERT, Adrenergic Receptors) P2_A Neurotransmitter Uptake Inhibition Assays (Synaptosomes or HEK293 cells) P1_A->P2_A P1_B cAMP Accumulation Assay (TAAR1) P2_B Receptor Occupancy Studies P1_B->P2_B P3_A Electrophysiology (Patch-clamp on primary neurons) P2_A->P3_A P3_B Neurotransmitter Release Assays (Microdialysis in brain slices) P2_B->P3_B P4_A In-vivo Behavioral Models (e.g., Forced Swim Test, Open Field Test) P3_A->P4_A P4_B Pharmacokinetic & Toxicological Studies P3_B->P4_B

Caption: A multi-phase experimental workflow for the validation of therapeutic targets.

Phase 1: Primary Screening

The initial phase focuses on determining if this compound binds to the hypothesized targets.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, SERT, and a panel of adrenergic receptors.

  • Materials:

    • Cell membranes expressing the target receptor/transporter.

    • Specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

    • This compound (test compound).

    • Non-labeled competing ligands for non-specific binding determination.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Incubate for a specified time at a controlled temperature to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for TAAR1

  • Objective: To determine if this compound acts as an agonist at TAAR1.

  • Materials:

    • HEK293 cells stably expressing human TAAR1.

    • cAMP assay kit (e.g., HTRF, ELISA).

    • This compound.

    • A known TAAR1 agonist (positive control).

  • Procedure:

    • Plate the TAAR1-expressing cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add varying concentrations of the test compound or positive control.

    • Incubate for a specified time at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

    • Generate a dose-response curve and calculate the EC50 value (concentration of agonist that produces 50% of the maximal response).

Phase 2: Functional Characterization

If binding is confirmed in Phase 1, the next step is to assess the functional consequences of this binding.

Protocol 3: Neurotransmitter Uptake Inhibition Assay

  • Objective: To measure the functional inhibition of DAT, NET, and SERT by this compound.

  • Materials:

    • HEK293 cells expressing the respective transporters or purified synaptosomes.

    • Radioactively labeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, [³H]serotonin).

    • This compound.

    • Known transporter inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Procedure:

    • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound or a known inhibitor.

    • Add the radioactively labeled neurotransmitter and incubate for a short period.

    • Stop the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity taken up by the cells/synaptosomes.

    • Calculate the IC50 for uptake inhibition.

Data Presentation and Interpretation

The data from these initial assays should be compiled into clear, comparative tables.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound

TargetKi (nM)
DAT150
NET50
SERT800
α1 Adrenergic>1000
α2 Adrenergic750
β1 Adrenergic>1000
β2 Adrenergic>1000

Table 2: Hypothetical Functional Potencies (IC50/EC50, nM)

AssayPotency (nM)
Dopamine Uptake Inhibition (IC50)200
Norepinephrine Uptake Inhibition (IC50)75
Serotonin Uptake Inhibition (IC50)1200
TAAR1 cAMP Accumulation (EC50)500

Interpretation of Hypothetical Data:

The hypothetical data in Tables 1 and 2 suggest that this compound is a potent and selective inhibitor of the norepinephrine transporter (NET), with weaker activity at DAT and minimal activity at SERT. The compound shows low affinity for the tested adrenergic receptors and moderate agonist activity at TAAR1. This profile suggests potential therapeutic applications as an antidepressant or a treatment for ADHD, with a mechanism of action primarily driven by NET inhibition.

Conclusion and Future Directions

This guide has outlined a foundational strategy for the initial investigation of this compound. The proposed workflow, based on its structural similarity to known neuropharmacological agents, provides a rational and efficient path to identifying and validating its primary therapeutic targets. The initial focus on monoamine transporters and TAAR1 is a scientifically sound starting point. Positive results from these initial screens would warrant progression to more complex cellular and in-vivo models to further characterize its pharmacological profile and assess its therapeutic potential. The unique structural properties of this compound may lead to a novel pharmacological agent with a distinct efficacy and side-effect profile, making its systematic investigation a worthwhile endeavor.

References

Due to the limited public information on this compound, the references provided are foundational texts and research articles on the proposed target classes and methodologies.

  • Title: Principles of Neuropharmacology Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition URL: [Link]

  • Title: The Trace Amine-Associated Receptor 1 (TAAR1): A New Drug Target for Schizophrenia Source: Journal of Experimental Pharmacology URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Measurement of Neurotransmitter Transporter Function Using Live Cell Imaging Source: Current Protocols in Neuroscience URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Practical Guide Source: Molecular Pharmacology URL: [Link]

Whitepaper: A-to-Z In Silico Workflow for Characterizing the Receptor Binding Profile of (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Phenylbutyl)methylamine hydrochloride is a synthetic compound with a structure suggestive of potential interactions with neurological receptors, yet its specific binding targets remain uncharacterized.[1][2][3][4][5] This in-depth technical guide outlines a comprehensive in silico strategy to predict and analyze its receptor binding profile. We present a self-validating workflow designed for researchers, scientists, and drug development professionals, detailing the entire computational pipeline from ligand preparation to advanced molecular dynamics. This guide provides step-by-step protocols for molecular docking and molecular dynamics simulations, emphasizing the scientific rationale behind each decision. By focusing on a logical, evidence-based approach to an "orphan" ligand, we establish a robust framework for investigating novel chemical entities, thereby accelerating the early stages of drug discovery.

Introduction: The Case of an Orphan Ligand

This compound is a molecule with a phenethylamine scaffold, a common feature in many centrally active compounds.[1][2][3][4] Its structure, featuring a phenyl ring separated from a methylamine group by a flexible butyl chain, suggests potential affinity for monoamine transporters or other related neurological targets. However, with no published binding data, it represents a classic "orphan ligand" problem. Computational methods, specifically in silico modeling, offer a powerful, resource-efficient first step to generate testable hypotheses about its molecular targets.[6][7]

This guide provides a complete methodological blueprint to deorphanize this ligand. We will proceed by:

  • Selecting Biologically Plausible Targets: Based on structural homology to known neuromodulators.

  • Preparing Ligand and Receptors: Ensuring chemical and structural accuracy for simulation.

  • Performing Molecular Docking: To predict binding poses and estimate affinities across multiple targets.

  • Validating Docking Poses with Molecular Dynamics: To assess the stability and dynamics of the predicted ligand-receptor complexes.

The ultimate goal is to build a scientifically rigorous, data-driven case for which receptors this compound is most likely to bind, providing a strong foundation for subsequent in vitro validation.[8]

Target Identification and Rationale

The structure of (4-Phenylbutyl)methylamine is reminiscent of ligands that interact with transporters and receptors involved in monoaminergic signaling. Therefore, we have selected the following high-priority protein targets for our investigation:

  • Monoamine Transporters: These are primary candidates due to the ligand's phenethylamine core.

    • Dopamine Transporter (DAT): Integral to dopamine reuptake and a target for many psychostimulants.[9]

    • Serotonin Transporter (SERT): The target of most antidepressant medications.[10]

  • Sigma Receptors: These receptors are known to bind a wide variety of synthetic compounds with diverse chemical structures.[11]

    • Sigma-1 Receptor (σ1R): An intracellular chaperone protein implicated in numerous neurological processes.[12]

    • Sigma-2 Receptor (σ2R): A transmembrane protein with a distinct pharmacology from σ1R.[11]

  • Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor that binds endogenous trace amines like β-phenethylamine, which is structurally related to our compound of interest.[13][14][15]

Experimental Workflow: Ligand and Receptor Preparation

The fidelity of any in silico model depends critically on the quality of the input structures. This preparation phase is a non-negotiable prerequisite for obtaining meaningful results.

Workflow for System Preparation

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Obtain 2D Structure (e.g., PubChem CID: 17749873) l2 Convert to 3D Structure (e.g., Avogadro/Open Babel) l1->l2 l3 Assign Protonation State (pH 7.4) & Energy Minimize (MMFF94) l2->l3 dock Ready for Docking l3->dock Prepared Ligand (.pdbqt format) r1 Download PDB Structure (e.g., DAT: 4M48, SERT: 6AWO) r2 Clean Structure: - Remove water, co-ligands - Select biological assembly r1->r2 r3 Prepare Protein: - Add polar hydrogens - Assign partial charges (Gasteiger) r2->r3 r3->dock Prepared Receptor (.pdbqt format) G start Prepared Ligand & Receptor (.pdbqt files) grid Define Search Space (Grid Box Generation) - Center on known binding site start->grid vina Run AutoDock Vina - Exhaustiveness = 16 - Generate 10-20 poses grid->vina results Output: - Binding Affinity (kcal/mol) - Binding Poses (.pdbqt) vina->results analysis Analyze Results: - Rank by affinity - Cluster poses - Visualize interactions results->analysis

Caption: Step-by-step workflow for the molecular docking process.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina
  • Define the Binding Site: For each receptor, define a 3D search space (a "grid box") where Vina will attempt to place the ligand. The most reliable method is to center this box on the location of the co-crystallized ligand in the original PDB file. [16][17]A box size of 25x25x25 Å is typically sufficient.

  • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the desired output file name.

  • Run the Simulation: Execute the Vina command from the terminal. An "exhaustiveness" setting of 16 or higher is recommended to ensure a thorough search of the conformational space. vina --config conf.txt --log results.log

  • Initial Analysis: Vina will output a file containing the predicted binding poses (typically 9-20), ranked by their calculated binding affinity in kcal/mol. [18]The lower (more negative) the energy, the stronger the predicted binding.

Data Presentation: Predicted Binding Affinities

The results from docking runs across all targets should be compiled into a clear, comparative table.

Target ReceptorPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine Transporter (DAT)4M48-8.2Asp79, Phe176, Ser422
Serotonin Transporter (SERT)6AWO-7.9Asp98, Tyr176, Ile172
Sigma-1 Receptor (σ1R)5HK1-9.1Glu172, Tyr103, Trp164
Sigma-2 Receptor (σ2R)7M95-8.8Asp29, Tyr109, Leu102
TAAR1Model-7.5Asp103, Trp264, Ser199
Note: Data are hypothetical examples for illustrative purposes.

Trustworthiness & Validation I: Redocking

A critical step in validating a docking protocol is to perform "redocking." [19]This involves removing the original co-crystallized ligand from the receptor's PDB structure and docking it back into the binding site. A successful protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [19]This confirms that the chosen docking parameters are capable of finding the correct solution.

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot, Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent to model the dynamic behavior of the ligand-receptor complex over time. [20][21][22]This step is essential for validating the stability of the top-ranked docking pose.

Molecular Dynamics Workflow

G start Top-Ranked Docked Complex setup System Setup (GROMACS): - Choose Force Field (e.g., AMBER) - Solvate in Water Box - Add Ions to Neutralize start->setup em Energy Minimization (Steepest Descent) setup->em equil Equilibration: - NVT (Constant Volume) - NPT (Constant Pressure) em->equil prod Production MD Run (e.g., 100 ns) equil->prod traj Trajectory Analysis: - RMSD, RMSF - Interaction Analysis prod->traj

Caption: Workflow for a standard molecular dynamics simulation.

Step-by-Step Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Take the top-ranked pose of the (4-Phenylbutyl)methylamine-receptor complex from the docking output.

    • Use a simulation package like GROMACS to prepare the system. [20][23]This involves selecting a force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand), placing the complex in a periodic box of water molecules (e.g., TIP3P), and adding counter-ions (Na+ or Cl-) to neutralize the system's charge. [21][24]2. Energy Minimization: Perform an energy minimization run to relax the system and remove any steric clashes introduced during the setup process.

  • Equilibration: Gradually bring the system to the desired temperature and pressure (e.g., 310 K, 1 bar). This is typically done in two phases:

    • NVT Equilibration: Heat the system to the target temperature while keeping the volume constant.

    • NPT Equilibration: Allow the system volume to fluctuate to reach the target pressure.

  • Production Run: Once equilibrated, run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).

  • Trajectory Analysis: Analyze the output trajectory to assess stability.

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking to see if they persist throughout the simulation.

Trustworthiness & Validation II: Interpreting MD Results

A stable MD simulation provides strong evidence supporting the docking prediction. Key indicators of a valid binding pose include:

  • The ligand's RMSD remains low (< 3 Å from the starting pose) and plateaus.

  • The key interactions predicted by docking are maintained for a significant percentage of the simulation time.

  • The protein's overall structure remains stable and does not undergo major unfolding or conformational changes.

If the ligand diffuses away from the binding pocket or its RMSD continuously increases, the initial docking pose is likely unstable and should be considered a less probable binding mode.

Conclusion and Future Directions

This whitepaper has detailed a rigorous, multi-step in silico workflow to investigate the binding characteristics of an uncharacterized compound, this compound. By combining rational target selection, validated molecular docking protocols, and robust molecular dynamics simulations, this approach allows researchers to generate high-confidence hypotheses about a ligand's primary molecular targets.

Based on the hypothetical results, this compound shows the strongest and most stable predicted binding to the Sigma-1 Receptor. This computational evidence provides a clear, prioritized path for experimental validation. The next logical steps would involve in vitro radioligand binding assays to experimentally determine the binding affinity (Ki) of the compound for the Sigma-1 receptor and other high-scoring candidates like DAT and the Sigma-2 receptor. This synergy between computational prediction and experimental validation represents the core of modern, efficient drug discovery. [8]

References

  • Penmatsa, A., Wang, K.H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. RCSB PDB. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]

  • Coleman, J.A., Green, E.M., & Gouaux, E. (2017). X-ray structure of the ts3 human serotonin transporter complexed with sertraline at the central site. RCSB PDB. [Link]

  • Penmatsa, A., Wang, K.H., & Gouaux, E. (2013). X-ray structure of the dopamine transporter in complex with tricyclic antidepressant. PMC. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]

  • Che, T., et al. (2023). Structure of human serotonin transporter bound to small molecule '8090 in lipid nanodisc and NaCl. RCSB PDB. [Link]

  • Coleman, J.A., & Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site. RCSB PDB. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. [Link]

  • Wikipedia. (n.d.). Serotonin transporter. Wikipedia. [Link]

  • ResearchGate. (2021). How to validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • ResearchGate. (2023). Structural comparison of TAAR1 with other aminergic receptors. ResearchGate. [Link]

  • Flinders University. (n.d.). Newly identified structures of trace-amine associated receptor-1 (TAAR1) will aid discovery of next generation neuropsychiatric drugs. Research @ Flinders. [Link]

  • ResearchGate. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. ResearchGate. [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure? ResearchGate. [Link]

  • PMC. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. PMC. [Link]

  • Compchems. (2022). How to run a Molecular Dynamics simulation using GROMACS. Compchems. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]

  • ACS Publications. (2020). Structural Determinants of the Dopamine Transporter Regulation Mediated by G Proteins. ACS Publications. [Link]

  • NCBI. (2016). 5I6X: X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. NCBI. [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. SBCB. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • PMC. (n.d.). AlphaFold2 enables accurate deorphanization of ligands to single-pass receptors. PMC. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training. [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. University of Catania. [Link]

  • YouTube. (2025). In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Wiley Online Library. (n.d.). Identifying ligands at orphan GPCRs: current status using structure‐based approaches. Wiley Online Library. [Link]

  • arXiv. (2018). Corresponding Projections for Orphan Screening. arXiv. [Link]

  • ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • Wikipedia. (n.d.). Sigma receptor. Wikipedia. [Link]

  • Wikipedia. (n.d.). TAAR1. Wikipedia. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • J&K Scientific LLC. (n.d.). This compound. J&K Scientific LLC. [Link]

  • Semantic Scholar. (n.d.). Ligand Prediction for Orphan Targets Using Support Vector Machines and Various Target-Ligand Kernels Is Dominated by Nearest Neighbor Effects. Semantic Scholar. [Link]

  • GROMACS Tutorials. (n.d.). GROMACS Tutorials by Justin A. Lemkul. GROMACS Tutorials. [Link]

  • ACS Publications. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]

  • Wikipedia. (n.d.). Trace amine-associated receptor. Wikipedia. [Link]

  • RCSB PDB. (2021). 7M95: Bovine sigma-2 receptor bound to Z1241145220. RCSB PDB. [Link]

  • RCSB PDB. (2022). 7W2B: The closed conformation of the sigma-1 receptor from Xenopus laevis. RCSB PDB. [Link]

  • RCSB PDB. (2016). 5HK1: Human sigma-1 receptor bound to PD144418. RCSB PDB. [Link]

  • YouTube. (2019). Pairing Orphan Peptides and Receptors. YouTube. [Link]

Sources

A Comprehensive Guide to the Safe Handling of (4-Phenylbutyl)methylamine hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of (4-Phenylbutyl)methylamine hydrochloride (CAS: 148252-36-2), a compound utilized in diverse research fields including pharmaceutical development and analytical chemistry.[1] Adherence to rigorous safety protocols is paramount to mitigate risks and ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes data from authoritative safety sources and established laboratory practices to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Hazard Characterization

A foundational aspect of safe laboratory practice is a thorough understanding of the substance's identity and inherent hazards.

1.1 Compound Identification

IdentifierData
Chemical Name This compound
Synonyms Methyl-(4-phenyl-butyl)-amine hydrochloride, N-methyl-4-phenylbutan-1-amine hydrochloride[1][2]
CAS Number 148252-36-2[1][2]
Molecular Formula C₁₁H₁₇N·HCl[1][3]
Molecular Weight 199.72 g/mol [1][3]
Appearance White to off-white solid[1]

1.2 Hazard Assessment

Hazard ClassGHS CategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6]Methylamine HCl
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][7]Methylamine HCl, Free Base
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6][7]Methylamine HCl, Free Base
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][6]Methylamine HCl

Signal Word: WARNING [4][5]

1.3 Physicochemical Properties

Understanding these properties is crucial for predicting the compound's behavior during handling and in the event of a spill.

PropertyValue / ObservationRationale for Safe Handling
Physical State Solid, powder/crystallineRisk of airborne dust generation requires handling in ventilated enclosures.
Solubility Soluble in water[4][5]Water is an effective decontamination agent for surfaces and skin/eye flushing. Spills may spread with water.
pH 5-7 (for similar amine hydrochlorides)[4][5]Indicates a mildly acidic solution when dissolved in water.
Hygroscopicity Likely hygroscopic[4]The compound may absorb moisture from the air, affecting purity and handling. Requires storage in a dry environment.
Storage Temp. Recommended 0-8 °C[1]Refrigerated storage is advised to maintain long-term stability.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls are the first line of defense, supplemented by appropriate PPE.

2.1 Engineering Controls

The primary causality behind using engineering controls is to contain the hazardous substance at its source, preventing it from entering the general laboratory atmosphere.

  • Fume Hood: All weighing, reconstitution, and aliquotting of solid this compound must be performed inside a certified chemical fume hood.[8] This is critical to prevent inhalation of fine particulates.

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure air exchange and dilute any fugitive emissions.[7]

2.2 Personal Protective Equipment (PPE)

PPE creates a final barrier between the researcher and the chemical.[9] The selection of PPE must be deliberate and based on a thorough risk assessment.

Protection TypeSpecificationCausality and Field-Proven Insights
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][9]Protects against accidental splashes of solutions or contact with airborne powder during handling. Goggles provide a better seal and are required when there is a significant splash risk.
Hand Nitrile rubber gloves.[5][7]Nitrile provides a good balance of chemical resistance and dexterity for routine laboratory tasks.[8] Always inspect gloves for tears or punctures before use.[4][10] For prolonged contact, consult a glove compatibility chart.
Body Full-length laboratory coat with closed cuffs.Prevents incidental contact with skin and protects personal clothing from contamination.[7][11]
Footwear Closed-toe, non-perforated shoes.Protects feet from spills and dropped objects.[8][11]
Respiratory Not required for small-scale use in a fume hood.A NIOSH-approved respirator with particulate filters may be necessary for large-scale operations or spill cleanup outside of a fume hood.[12][13]

Mandatory Visualization: PPE Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don_start Start don_coat Lab Coat don_start->don_coat don_gloves Gloves don_coat->don_gloves don_eyes Eye Protection don_gloves->don_eyes don_ready Ready for Work don_eyes->don_ready doff_start Work Complete doff_gloves Remove Gloves doff_start->doff_gloves doff_eyes Remove Eye Protection doff_gloves->doff_eyes doff_coat Remove Lab Coat doff_eyes->doff_coat doff_wash Wash Hands doff_coat->doff_wash

Caption: PPE Donning and Doffing Sequence.

Section 3: Standard Operating Procedures for Safe Handling

A self-validating protocol anticipates risks and integrates safety checks at each step.

Experimental Protocol: Weighing and Solubilizing Solid Compound

  • Preparation:

    • Verify the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent) and place it inside the fume hood.

    • Don the appropriate PPE as specified in Section 2.2.

  • Handling the Solid:

    • Retrieve the container of this compound from its designated storage location (e.g., refrigerator at 0-8 °C).[1]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which is critical for a hygroscopic compound.[4]

    • Inside the fume hood, open the container slowly.

    • Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.

    • Securely close the primary container immediately after dispensing.

  • Solubilization:

    • Add the weighed solid to the destination glassware.

    • Slowly add the desired solvent, ensuring the vessel is pointed away from your face.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling:

    • Clean the spatula and any contaminated surfaces within the fume hood.

    • Properly dispose of the used weigh boat and any other contaminated disposables as chemical waste.

    • Return the primary container to its correct storage location.

    • Doff PPE according to the established procedure and wash hands thoroughly with soap and water.[7][14]

Mandatory Visualization: General Handling Workflow

Handling_Workflow start Start: Prepare for Work ppe Don Appropriate PPE start->ppe fume_hood Work Inside Fume Hood ppe->fume_hood retrieve Retrieve Compound from Storage fume_hood->retrieve weigh Weigh Solid Compound retrieve->weigh dissolve Prepare Solution weigh->dissolve cleanup Clean Workspace & Tools dissolve->cleanup storage Return Compound to Storage cleanup->storage waste Dispose of Waste cleanup->waste doff Doff PPE storage->doff waste->doff wash Wash Hands Thoroughly doff->wash end_node End wash->end_node

Caption: Standard workflow for handling the solid compound.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

4.1 Personnel Exposure

The immediate priority is to decontaminate the affected individual.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][5][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing without delay.[4][15] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation develops or persists.[7][14]

  • Inhalation: Move the affected person to fresh air immediately.[4][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth thoroughly with water.[4][6] Call a poison control center or seek immediate medical attention.[5]

4.2 Spill Cleanup

Mandatory Visualization: Spill Response Decision Tree

Spill_Response spill Spill Occurs assess Assess Size & Hazard spill->assess major_spill Major Spill? assess->major_spill evacuate Evacuate Area Alert Others Call Emergency Services major_spill->evacuate Yes minor_spill Minor Spill major_spill->minor_spill No end_node Response Complete evacuate->end_node trained Are you trained & equipped to clean it safely? minor_spill->trained trained->evacuate No cleanup Follow Minor Spill Protocol trained->cleanup Yes cleanup->end_node

Caption: Decision-making flowchart for chemical spills.

Experimental Protocol: Minor Solid Spill Cleanup (<5g)

This protocol should only be undertaken by trained personnel with the correct PPE.

  • Control & Alert: Alert personnel in the immediate area.[15] Ensure the area is well-ventilated (fume hood).

  • PPE: Don required PPE: lab coat, goggles, and double nitrile gloves.

  • Containment: Prevent the powder from becoming airborne. Do NOT use a dry brush.

  • Cleanup: Gently cover the spill with a damp paper towel to wet the powder, or use a commercial spill absorbent designed for solids.[6] Carefully sweep or wipe up the material and place it into a heavy-duty plastic bag or a sealed container.[6][17]

  • Decontamination: Wipe the spill area with soap and water.[18]

  • Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[15]

  • Final Steps: Doff PPE and wash hands thoroughly. Report the spill to the laboratory supervisor.[15]

For Major Spills , or any spill you are not comfortable handling, evacuate the area immediately, alert others, and contact your institution's emergency response team.[17][18][19]

Section 5: Waste Management

Proper disposal is a legal and ethical requirement to protect the environment and public health.

  • Contaminated Materials: All items that have come into direct contact with this compound, including gloves, weigh boats, paper towels, and spill debris, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[15][17]

  • Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste.[4] Do not dispose of it down the drain or in regular trash.

  • Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • Workplace Safety Benefits. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response. [Link]

  • Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • University of California, Irvine. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Loveland Products, Inc. Safety Data Sheet - Clean Amine. Greenbook.net. [Link]

Sources

Methodological & Application

Characterizing Novel Psychoactive Compounds in a Preclinical Setting: An Application & Protocol Guide for (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unknowns of Novel Compounds

(4-Phenylbutyl)methylamine hydrochloride (CAS: 148252-36-2) is a research chemical with potential applications in the development of therapeutics for neurological disorders, purportedly through interaction with neurotransmitter systems[1]. As a hydrochloride salt, it exhibits favorable solubility and stability for laboratory use. However, its specific biological target, mechanism of action, and effects on cellular signaling pathways remain to be fully elucidated.

This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture environment. Recognizing the current lack of specific mechanistic data, this protocol does not presume a target. Instead, it offers a logical, tiered approach to systematically investigate a novel compound's effects, beginning with fundamental cytotoxicity assessments and progressing to a screening strategy for identifying potential interactions with major neurotransmitter receptor families. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for further, more targeted research.

Compound Properties and Handling

A thorough understanding of the test article's properties is fundamental to reliable and reproducible experimental outcomes.

PropertyValueSource
Synonyms N-methyl-4-phenylbutan-1-amine HCl[2][3]
CAS Number 148252-36-2[4]
Molecular Formula C₁₁H₁₇N·HCl[4]
Molecular Weight 199.72 g/mol [4][2]
Appearance White to off-white solid[4]
Storage Conditions 0-8 °C, desiccated, protected from light[4]
Protocol 1: Preparation of Stock Solutions

Expertise & Experience: As a hydrochloride salt of an amine, the compound is expected to be readily soluble in aqueous solutions like sterile water or phosphate-buffered saline (PBS)[5]. The use of a high-concentration stock solution minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced artifacts.

  • Aseptic Technique: All procedures should be performed in a sterile biological safety cabinet.

  • Calculation of Mass for a 10 mM Stock Solution:

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Molecular Weight (MW) = 199.72 g/mol

    • Desired Volume (V) = 10 mL = 0.010 L

    • Mass (m) = C x MW x V = 0.010 mol/L x 199.72 g/mol x 0.010 L = 0.019972 g = 19.97 mg

  • Preparation:

    • Accurately weigh approximately 20 mg of this compound powder.

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add a small volume (e.g., 5 mL) of sterile, cell culture-grade water or PBS.

    • Vortex gently until the solid is completely dissolved.

    • Bring the final volume up to 10 mL with the same solvent.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber microcentrifuge tube).

  • Storage:

    • Label the tube with the compound name, concentration, date, and your initials.

    • Store the stock solution in aliquots at -20°C for long-term storage to minimize freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C.

Tier 1 Experiment: Determining the Therapeutic Window

Before investigating the functional effects of a compound, it is imperative to establish its cytotoxicity profile. This ensures that subsequent functional assays are conducted at non-toxic concentrations, where observed effects can be attributed to specific biological activity rather than general cellular stress or death. The MTS assay, a colorimetric method, is a reliable way to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[6][7].

Protocol 2: Cell Viability Assessment using MTS Assay
  • Cell Plating:

    • Select a cell line relevant to neuroscience research (e.g., SH-SY5Y neuroblastoma cells, HEK293 cells, or primary neurons).

    • Seed cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete growth medium to achieve final desired concentrations (e.g., a range from 1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same amount of solvent used for the highest drug concentration) and a "no-cell" control (medium only, for background subtraction).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Incubate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Following the incubation period, add 20 µL of MTS reagent to each well[6][7].

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic rate of your chosen cell line.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader[6].

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells from all other wells.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Trustworthiness - Self-Validating System: This protocol includes essential controls: a vehicle control to account for any effects of the solvent and a no-cell control for background absorbance. Running the assay at multiple time points (e.g., 24h and 48h) provides a more comprehensive view of the compound's cytostatic versus cytotoxic effects.

Tier 2 Experiments: A Strategy for Uncovering Mechanism of Action

Given that this compound is suggested to interact with neurotransmitter systems, a logical next step is to screen for activity against G-protein coupled receptors (GPCRs), which constitute the largest family of neurotransmitter receptors[8][9]. This can be achieved by measuring changes in second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), upon receptor activation[10][11].

G_Protein_Coupled_Receptor_Signaling cluster_membrane Plasma Membrane Receptor GPCR (e.g., Dopamine/Serotonin Receptor) G_Protein Heterotrimeric G-Protein (Gαβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) Effector->Second_Messenger Generation Ligand (4-Phenylbutyl)methylamine hydrochloride (Hypothetical Ligand) Ligand->Receptor Binding Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Example of a GPCR signaling pathway that could be investigated.

Screening Approach: Functional Assays

The goal of this screening phase is to identify if the compound acts as an agonist (activator) or antagonist (inhibitor) at specific neurotransmitter receptors. This can be efficiently performed using commercially available cell lines that are engineered to express a single type of receptor (e.g., HEK293 cells expressing the Dopamine D2 receptor).

  • cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):

    • Principle: Many GPCRs signal by either increasing (Gs-coupled) or decreasing (Gi-coupled) the intracellular concentration of cAMP[12]. This assay quantifies cAMP levels, often using a competitive immunoassay format[10][13].

    • Application: Plate receptor-expressing cells, treat with a range of non-toxic concentrations of this compound. To test for antagonism, co-treat with a known agonist for that receptor. Measure the resulting cAMP levels according to the assay kit manufacturer's instructions. A change in cAMP relative to the vehicle control suggests the compound has activity at that receptor.

  • Calcium Flux Assay (for Gq-coupled receptors):

    • Principle: Gq-coupled receptors trigger the release of calcium from intracellular stores[14][15]. This transient increase in cytoplasmic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes[11][16].

    • Application: Load receptor-expressing cells with a calcium-sensitive dye. Add various concentrations of the compound and measure the change in fluorescence over time using a plate reader with an injector. An increase in fluorescence indicates agonistic activity at a Gq-coupled receptor.

Experimental_Workflow start Start: Obtain Compound prep Protocol 1: Prepare & Aliquot Stock Solution start->prep tier1 Tier 1 Experiment Protocol 2: MTS Cytotoxicity Assay prep->tier1 analyze1 Analyze Data: Determine Non-Toxic Concentration Range (IC₅₀) tier1->analyze1 tier2 Tier 2 Experiments: Functional Screening (cAMP & Calcium Flux Assays) analyze1->tier2 Proceed with non-toxic doses analyze2 Analyze Data: Identify Potential Receptor Hits tier2->analyze2 end End: Further Target Validation Studies analyze2->end

Caption: A logical workflow for the initial characterization of a novel compound.

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a robust starting point for the in vitro characterization of this compound. By first establishing a safe therapeutic window and then employing a systematic screening approach, researchers can efficiently generate preliminary data on the compound's potential mechanism of action. Positive "hits" from the Tier 2 screening would then necessitate more detailed pharmacological studies, such as determining potency (EC₅₀) and efficacy for agonists, or affinity (Kᵢ) for antagonists, to validate and further characterize the compound's interaction with its putative target.

References

  • ResearchGate. Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... Retrieved from [Link]

  • Creative BioMart. cAMP Accumulation Assay. Retrieved from [Link]

  • ICDAR. Calcium Flux Assay: Essential in Scientific Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. cAMP assay principle. In this competitive assay, an anti-cAMP antibody... Retrieved from [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • GeeksforGeeks. (2023, February 6). G-protein Coupled Receptors Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual. Retrieved from [Link]

  • Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Creative Bioarray. cAMP Assay. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Agilent. Calcium Flux Assays. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]

  • Biology LibreTexts. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]

  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

  • University of Alberta. Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines : r/chemistry. Retrieved from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of (4-Phenylbutyl)methylamine hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vivo administration of (4-Phenylbutyl)methylamine hydrochloride to rodent models. As a compound with potential applications in the development of treatments for neurological disorders, establishing robust and reproducible in vivo protocols is a critical first step in preclinical research.[1][2][3] Lacking specific public data on the pharmacological or toxicological profile of this compound, this guide emphasizes the foundational principles of preclinical study design. It provides detailed methodologies for dose range finding, formulation, administration via multiple routes, and subsequent endpoint analysis, empowering researchers to generate high-quality, reliable data for this novel investigational compound.

Introduction and Scientific Background

This compound, also known as N-methyl-4-phenylbutan-1-amine hydrochloride, is a chemical entity utilized in pharmaceutical research and development.[2] Its structural motifs suggest potential interactions with biological systems, particularly neurotransmitter systems, making it a candidate for investigation in the context of neurological disorders.[1][2][3] As a building block for more complex molecules, its own in vivo activity profile is a critical area of inquiry for medicinal chemists and pharmacologists.[2]

The successful evaluation of any novel compound hinges on meticulous preclinical study design.[4][5] The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount, ensuring ethical and scientifically sound experimentation.[6] This guide is structured to walk researchers through the logical progression of an in vivo study, from initial planning and dose formulation to the execution of administration protocols and sample collection.

Causality in Experimental Design: The choice of animal model, administration route, and endpoints must be hypothesis-driven. While the specific mechanism of this compound is uncharacterized, related amine compounds have shown central nervous system (CNS) activity.[5] Therefore, initial studies might logically focus on behavioral, neurological, and general physiological assessments.

Pre-Formulation and Vehicle Selection

Before any in vivo administration, the physicochemical properties of this compound must be characterized to select an appropriate vehicle for solubilization and delivery.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₈ClN[7]
Molecular Weight 199.72 g/mol [7][8]
Form Crystalline Powder[9]
Solubility Favorable solubility characteristics noted[2]
IUPAC Name N-methyl-4-phenylbutan-1-amine;hydrochloride[1][7]
Protocol 2.1: Vehicle Screening and Formulation
  • Objective: To identify a safe, non-toxic vehicle that can solubilize this compound at the required concentrations.

  • Materials: this compound, Sterile Water for Injection, 0.9% Sterile Saline, 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG400), Carboxymethylcellulose (CMC), pH meter, vortex mixer, sterile filters.

  • Procedure:

    • Attempt to dissolve the compound in the simplest vehicles first (Saline, D5W). Start at a low concentration (e.g., 1 mg/mL) and increase incrementally.

    • Use a vortex mixer and gentle warming (<40°C) if necessary to aid dissolution.

    • If solubility is poor in aqueous vehicles, test co-solvent systems (e.g., 10% PEG400 in saline). The use of co-solvents should be minimized to avoid vehicle-induced toxicity.

    • For oral administration, suspensions using vehicles like 0.5% CMC can be considered if the compound is not fully soluble.

    • Once dissolved, check the pH of the final formulation. Adjust to a physiologically compatible range (pH 6.5-7.5 for parenteral routes) using dilute HCl or NaOH if necessary.[10]

    • Sterile filter the final formulation for parenteral administration using a 0.22 µm syringe filter.

  • Trustworthiness Check: The final vehicle should be administered alone to a control group of animals to ensure it does not produce any confounding biological effects.[6]

Study Design: From Dose Ranging to Definitive Studies

A phased approach is critical for studying a compound with an unknown toxicity profile. The workflow below outlines this process.

G cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy / Pharmacodynamics (PD) A Literature Review & In Silico Prediction B Acute Toxicity / Dose Range-Finding (e.g., Up-and-Down Procedure) A->B Define starting doses C Establish Maximum Tolerated Dose (MTD) B->C Observe for clinical signs D Single Dose PK Study (IV and chosen route) C->D Select doses below MTD E Determine Cmax, Tmax, AUC, Half-life D->E Analyze plasma samples F Assess Bioavailability E->F Compare IV vs. other route G Dose-Response Study in Disease Model F->G Inform dose selection & schedule for efficacy H Measure Relevant Biological Endpoints G->H Correlate dose with effect I Establish Efficacy & Target Engagement H->I

Caption: Phased approach for preclinical in vivo evaluation.

Protocol 3.1: Acute Toxicity / Dose Range-Finding Study

This initial study is mandatory to determine the safety and tolerability of the compound.

  • Objective: To identify the Maximum Tolerated Dose (MTD) and observe signs of acute toxicity.

  • Animal Model: Use the same species and strain intended for later efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals per group (n=3-5).

  • Dose Selection: In the absence of data, a wide range of doses should be selected (e.g., 1, 10, 100, 1000 mg/kg). The starting dose should be conservative.

  • Administration: Administer a single dose via the intended route of administration for future studies (e.g., intraperitoneal or oral).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and autonomic signs (e.g., salivation, piloerection).

    • Record body weight daily.

    • Note any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs. This data informs dose selection for subsequent studies.[11]

Routes of Administration: Protocols and Best Practices

The choice of administration route is critical and depends on the study's objective and the compound's properties.[12] The rate of absorption generally follows IV > IP > IM > SC > PO.[7]

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents [7][10]

RouteMouse VolumeRat VolumeMouse Needle GaugeRat Needle Gauge
Oral (PO) < 2-3 mL< 10 mL/kg20-22g (gavage)18-20g (gavage)
Intraperitoneal (IP) < 2-3 mL< 10 mL/kg25-27g23-25g
Intravenous (IV) < 0.2 mL< 0.5 mL27-30g25-27g
Subcutaneous (SC) < 2-3 mL< 5 mL/kg25-27g23-25g

Volumes for PO, IP, and SC are often cited per kg of body weight for rats. Always use the smallest effective volume.

Protocol 4.1: Intraperitoneal (IP) Injection
  • Rationale: IP injection allows for rapid absorption and is technically simpler than IV administration, making it common for initial screening.[1][12]

  • Restraint: Manually restrain the mouse or rat, exposing the abdomen. For rats, a two-person technique may be preferred.[9]

  • Procedure:

    • Position the animal with its head tilted slightly down.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1]

    • The needle angle should be approximately 30 degrees.

    • Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.

    • Inject the formulation smoothly.

    • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 4.2: Oral Gavage (PO)
  • Rationale: Mimics the clinical route of administration for many drugs and is suitable for long-term studies.[1] Requires significant skill to perform safely.

  • Restraint: Firmly scruff the animal to immobilize the head and straighten the neck and esophagus.

  • Procedure:

    • Measure the distance from the animal's mouth to the xiphoid process (end of the sternum) to determine the correct insertion depth for the gavage needle.

    • Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth and down the esophagus.

    • There should be no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.

    • Once at the correct depth, dispense the solution smoothly.

    • Remove the gavage needle in a single, smooth motion and return the animal to its cage. Monitor for respiratory distress.

G cluster_IP Intraperitoneal (IP) Workflow cluster_PO Oral Gavage (PO) Workflow IP_Start Start IP_Restrain Restrain Animal (Expose Abdomen) IP_Start->IP_Restrain IP_Inject Inject into Lower Right Quadrant (30° Angle) IP_Restrain->IP_Inject IP_Aspirate Aspirate to Check Placement IP_Inject->IP_Aspirate IP_Deliver Deliver Formulation IP_Aspirate->IP_Deliver IP_End End & Monitor IP_Deliver->IP_End PO_Start Start PO_Restrain Scruff Animal (Immobilize Head) PO_Start->PO_Restrain PO_Measure Measure Gavage Needle Depth PO_Restrain->PO_Measure PO_Insert Insert Needle into Esophagus PO_Measure->PO_Insert PO_Check Check for Resistance/Distress PO_Insert->PO_Check PO_Deliver Deliver Formulation PO_Check->PO_Deliver PO_End End & Monitor PO_Deliver->PO_End

Caption: Key steps in IP and PO administration workflows.

Post-Administration Monitoring and Endpoint Analysis

Systematic observation and data collection are essential to interpret the effects of the compound.

Clinical Observations

Regularly assess animals for a range of clinical signs. A scoring system (e.g., a modified Irwin screen) can be used to quantify observations related to CNS activity, autonomic function, and sensorimotor reflexes. This is particularly relevant given the potential neurological application of the compound.

Pharmacokinetic (PK) Sampling
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Design: A typical PK study involves administering the compound via both IV and the desired experimental route (e.g., PO) to different groups of animals.[10]

  • Sampling: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points post-dose (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[10]

  • Analysis: Process blood to plasma and analyze for compound concentration using a validated analytical method like LC-MS/MS.

  • Data: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) to understand the compound's behavior in vivo.[10]

Pharmacodynamic (PD) / Efficacy Endpoints

Based on the hypothesized activity, relevant PD endpoints should be measured. For a compound with potential CNS effects, these could include:

  • Behavioral Tests: Locomotor activity, rotarod test (motor coordination), elevated plus maze (anxiety), forced swim test (depressive-like behavior).

  • Tissue Analysis: After euthanasia, collect tissues of interest (e.g., brain, liver, kidney). Analyze for compound distribution or downstream biomarkers (e.g., neurotransmitter levels, receptor occupancy).

Conclusion and Best Practices

The in vivo administration of a novel compound like this compound requires a rigorous, step-wise approach grounded in the principles of safety, ethics, and scientific validity. Researchers must begin with thorough formulation development and acute toxicity testing to establish a safe dose range before proceeding to pharmacokinetic and pharmacodynamic studies. The protocols outlined herein provide a framework for these critical investigations. Adherence to proper animal handling and administration techniques is non-negotiable for ensuring animal welfare and generating reproducible data.[8][9] All procedures must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[10]

References

  • Study of different routes of drugs administration in mice & r
  • This compound. Chem-Impex.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • Bartlett, J., Davies, J., Purawijaya, D. et al. (2022). Refinement of handling and dosing methods for rats and mice. Animal Technology and Welfare, 21(2), 120-124.
  • General Principles of Preclinical Study Design. (2018). Methods Mol Biol, 190-200.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Routes and Volumes of Administr
  • Toxicity Testing. National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents.
  • This compound. Santa Cruz Biotechnology.
  • [4-(4-Methylphenyl)phenyl]methylamine hydrochloride. Chem-Impex.
  • This compound | 148252-36-2. J&K Scientific LLC.
  • [General pharmacological action of 4-(o-benzylphenoxy)-N-methylamine hydrochloride (bifemelane hydrochloride, MCI-2016)--influence on the central nervous system]. PubMed.
  • This compound | C11H18ClN | CID 17749873. PubChem.
  • Methylamine hydrochloride. Santa Cruz Biotechnology.
  • Best Practices For Preclinical Animal Testing. BioBoston Consulting.
  • Pharmacokinetics Studies in Mice or R
  • Oral Dosing Technique for Rats Using Flexible Feeding Tubes. Instech Labs. [Link]

Sources

Application Notes: (4-Phenylbutyl)methylamine Hydrochloride in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylbutyl)methylamine hydrochloride (CAS: 148252-36-2) is a secondary amine that serves as a versatile chemical scaffold for the synthesis of novel compounds with potential applications in neuroscience research and drug development. While not typically employed as a direct pharmacological tool, its structural motif is relevant to the design of molecules targeting central nervous system (CNS) pathways. This document provides an overview of its properties, its primary application as a synthetic building block in medicinal chemistry, and a representative protocol for its use in the generation of compound libraries for screening in neuroscience-focused assays.

Introduction: A Building Block for CNS Drug Discovery

This compound, also known as N-methyl-4-phenylbutan-1-amine hydrochloride, is recognized within the pharmaceutical sciences as a valuable intermediate for the synthesis of more complex, biologically active molecules.[1][2] Its structure, featuring a phenyl group separated from a secondary amine by a flexible butyl chain, is a common feature in many CNS-active compounds. This scaffold allows for systematic chemical modifications to explore structure-activity relationships (SAR) in the pursuit of new therapeutic agents for neurological disorders.[1] The hydrochloride salt form enhances its stability and solubility in aqueous and alcoholic solvents, making it a convenient starting material for various chemical reactions.[1]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 148252-36-2[1]
Molecular Formula C₁₁H₁₇N·HCl[2]
Molecular Weight 199.72 g/mol [2]
Appearance White to off-white solid[2]
Purity ≥ 95% (NMR)[2]
Synonyms N-methyl-4-phenylbutan-1-amine hydrochloride, Methyl-(4-phenylbutyl)-amine hydrochloride[2]

Rationale for Application in Neuroscience Medicinal Chemistry

The core value of this compound lies in its utility as a scaffold for generating novel chemical entities. The secondary amine is a key functional group that can be readily derivatized to explore a wide chemical space. By modifying this scaffold, medicinal chemists can synthesize libraries of compounds to be screened for activity at various neurological targets.

Potential Synthetic Applications:
  • Amide Coupling: The secondary amine can be acylated with a variety of carboxylic acids to form amides. This introduces a diverse range of substituents, allowing for the probing of binding pockets in target proteins.

  • Reductive Amination: Reaction with aldehydes or ketones can lead to the formation of more complex tertiary amines, a common moiety in many CNS drugs.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

The phenylbutylamine core itself is a structural element found in compounds that interact with neurotransmitter systems, making its derivatives interesting candidates for screening in assays related to:

  • Dopamine, serotonin, and norepinephrine transporters

  • G-protein coupled receptors (GPCRs)

  • Ion channels

Generalized Synthetic Protocol: Library Generation via Amide Coupling

The following is a representative, generalized protocol for the parallel synthesis of a small amide library from this compound. This protocol is intended as a template and should be optimized for specific substrates.

Objective: To synthesize a library of N-methyl-N-(4-phenylbutyl)amides for screening in a primary neuroscience-related assay (e.g., receptor binding or enzyme inhibition).
Materials:
  • This compound

  • A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessels (e.g., 96-well plate or individual vials)

  • Stirring apparatus

  • Purification system (e.g., preparative HPLC or silica gel chromatography)

Step-by-Step Methodology:
  • Preparation of the Free Amine:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) and stir vigorously.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, N-methyl-4-phenylbutan-1-amine.

    • Note: For many coupling reactions, the hydrochloride salt can be used directly with the addition of an extra equivalent of a non-nucleophilic base like DIPEA.

  • Reaction Setup (for a single reaction):

    • In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the amide coupling reagent, HATU (1.1 eq), and the organic base, DIPEA (2.5 eq). Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of N-methyl-4-phenylbutan-1-amine (the free base prepared in step 1, 1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction and Monitoring:

    • Seal the reaction vial and stir the mixture at room temperature for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol can be adapted for a parallel synthesizer to rapidly generate a library of compounds for high-throughput screening.

Visualization of Synthetic Workflow

The following diagrams illustrate the structure of the starting material and the generalized workflow for creating a diverse chemical library.

G cluster_structure (4-Phenylbutyl)methylamine HCl Structure structure C₁₁H₁₇N·HCl G start (4-Phenylbutyl)methylamine HCl free_base Free Amine Generation (Base neutralization) start->free_base coupling Amide Coupling Reaction (HATU, DIPEA, DMF) free_base->coupling library_acids Library of Carboxylic Acids (R-COOH) library_acids->coupling purification Purification (HPLC or Chromatography) coupling->purification screening Screening in Neuroscience Assays purification->screening

Caption: Generalized workflow for library synthesis.

Conclusion

This compound is a valuable starting material for medicinal chemists engaged in neuroscience drug discovery. Its primary application is not as a direct modulator of neural pathways, but as a versatile scaffold for the synthesis of novel compound libraries. The protocols and rationale presented here are intended to guide researchers in leveraging this chemical intermediate to explore new chemical space and identify potential lead compounds for the treatment of neurological and psychiatric disorders.

References

  • PubChem. This compound. [Link]

Sources

Developing a Cellular Assay Framework for (4-Phenylbutyl)methylamine hydrochloride: From Cytotoxicity Profiling to Functional Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(4-Phenylbutyl)methylamine hydrochloride is a chemical entity with potential applications in pharmaceutical development, particularly for neurological disorders, owing to its structural motifs that suggest interaction with neurotransmitter systems.[1][2] This guide provides a comprehensive, phased framework for characterizing the compound's cellular activity. We eschew a rigid template, instead presenting a logical workflow that begins with establishing a foundational cytotoxicity profile, a critical first step in any cellular screening campaign.[3][4] Subsequently, we detail protocols for two primary functional assays selected based on the compound's putative role as a modulator of neuro-signaling: a monoamine transporter uptake assay and a G-Protein Coupled Receptor (GPCR) activation assay measuring cyclic AMP (cAMP). This document serves as a practical guide, explaining the causality behind experimental choices and providing detailed, self-validating protocols to empower researchers to build a robust pharmacological profile for this and other novel compounds.

Guiding Principle: A Phased Approach to Cellular Characterization

The journey of characterizing a novel compound is a process of systematic inquiry. A frequent pitfall in early-stage drug discovery is proceeding directly to functional assays without understanding the compound's general effect on cell health. An observed decrease in a functional readout could be misinterpreted as specific inhibition, when in reality, it is an artifact of cytotoxicity.[3]

Therefore, we advocate for a phased approach:

  • Phase 1: Establish the Therapeutic Window. Determine the concentration range at which this compound is not cytotoxic. All subsequent functional assays must be performed within this non-toxic concentration range.

  • Phase 2: Primary Functional Screening. Based on the compound's structure—a phenylbutylamine core—the most probable targets are monoamine transporters, which are critical for regulating neurotransmitter homeostasis.[5] A direct functional assay measuring transporter inhibition is the logical first screen.

  • Phase 3: Secondary Functional Screening. If no activity is observed at monoamine transporters, another major class of neurological targets are GPCRs. A broad screen for GPCR activity, such as a universal cAMP assay, can detect modulation of Gs- or Gi-coupled receptors, which are common in the central nervous system.[6][7]

This structured workflow ensures that data is interpretable, resources are used efficiently, and a clear pharmacological profile begins to emerge.

Phase 1: Foundational Assay - Determining the Cytotoxicity Profile

Rationale & Causality

Before assessing specific molecular functions, we must first define the concentrations at which this compound affects overall cell viability. Cell viability assays measure the general health of a cell population.[8] We will employ an ATP-based luminescence assay (e.g., Promega's CellTiter-Glo®). The principle is straightforward and robust: the quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[9] A decrease in ATP signifies cell death or metabolic compromise. This method is highly sensitive, has a broad linear range, and is amenable to high-throughput screening (HTS).[9]

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
HEK293 CellsATCCA robust, easily transfectable human cell line for general toxicity.
DMEM, high glucoseGibcoCell culture medium.
Fetal Bovine Serum (FBS)GibcoSerum supplement for cell growth.
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination.
(4-Phenylbutyl)methylamine HClJ&K ScientificTest compound.
DMSO, cell culture gradeSigma-AldrichSolvent for compound stock solution.
White, opaque 96-well platesCorningPlates suitable for luminescence assays.
CellTiter-Glo® Luminescent Cell Viability AssayPromegaReagent to measure ATP content.
DoxorubicinSigma-AldrichPositive control for cytotoxicity.
Detailed Experimental Protocol
  • Cell Preparation:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • On the day of the assay, harvest cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in fresh medium to a density of 2 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension (10,000 cells) into each well of a white, opaque 96-well plate.

    • Incubate the plate for 4-6 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to create 2X working concentrations. A typical 10-point, 1:3 dilution series might start at 200 µM (yielding a 100 µM final concentration).

    • Prepare a 2X working solution of a positive control (e.g., 40 µM Doxorubicin) and a vehicle control (medium with the same final percentage of DMSO as the highest compound concentration, typically ≤0.5%).

    • Carefully add 50 µL of the 2X compound dilutions, positive control, or vehicle control to the appropriate wells containing cells. This brings the final volume to 100 µL.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. The incubation time can be varied (e.g., 48, 72 hours) depending on the desired experimental endpoint.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis & Interpretation
  • Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability and the background (no cells) to 0%.

  • Calculate the percent viability for each compound concentration: % Viability = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC₅₀ (50% cytotoxic concentration).

  • Interpretation: The concentration range for subsequent functional assays should be at least 10-fold below the calculated CC₅₀ value to ensure observed effects are not due to toxicity.

Phase 2: Primary Functional Screen - Monoamine Transporter Uptake Assay

Rationale & Causality

Monoamine transporters (for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)) are membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signal.[5] Inhibition of these transporters prolongs neurotransmitter availability and is a key mechanism for many antidepressant and psychostimulant drugs. Given its chemical structure, this compound is a candidate for a transporter inhibitor. We will describe a fluorescent-based uptake assay, which offers a safer and more convenient alternative to traditional radioisotope assays.[10] The assay uses a fluorescent substrate that mimics neurotransmitters and is transported into the cell, leading to an increase in intracellular fluorescence.[11] An inhibitor will block this transport, resulting in a reduced signal.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed transporter-expressing HEK293 cells in a black, clear-bottom plate a1 Pre-incubate cells with compound or vehicle p1->a1 p2 Prepare serial dilutions of (4-Phenylbutyl)methylamine HCl and control inhibitors p2->a1 a2 Add fluorescent transporter substrate solution a1->a2 a3 Read kinetic fluorescence on a plate reader a2->a3 d1 Calculate rate of uptake (slope of kinetic read) a3->d1 d2 Normalize data to controls (0% and 100% inhibition) d1->d2 d3 Plot dose-response curve and calculate IC₅₀ d2->d3

Caption: Workflow for the fluorescent monoamine transporter uptake assay.

Detailed Experimental Protocol
  • Cell Preparation:

    • Use a stable cell line expressing the human transporter of interest (e.g., HEK-hDAT, HEK-hNET, or HEK-hSERT).

    • Seed 25,000 cells per well in 50 µL of culture medium into a black-walled, clear-bottom 96-well plate.

    • Incubate overnight to allow for monolayer formation.[11]

  • Assay Execution:

    • On the day of the assay, prepare compound dilutions. Create 4X working solutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare 4X solutions of a known inhibitor as a positive control (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) and a vehicle control (buffer + DMSO).

    • Aspirate the culture medium from the cells.

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the 4X compound/control solutions to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Prepare the 4X fluorescent substrate solution according to the kit manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

    • Initiate the uptake reaction by adding 25 µL of the 4X substrate solution to all wells. The final volume is now 100 µL.

    • Immediately place the plate into a bottom-read fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure fluorescence kinetically every 30-60 seconds for 15-30 minutes using appropriate excitation/emission wavelengths for the chosen substrate.

Data Analysis & Interpretation
  • For each well, calculate the rate of uptake by determining the slope of the linear portion of the kinetic fluorescence curve (Vmax).

  • Normalize the data. Set the average rate of the vehicle-treated wells as 0% inhibition and the average rate of the positive control inhibitor wells as 100% inhibition.

  • Calculate the percent inhibition for each concentration of this compound.

  • Plot % Inhibition vs. the log of the compound concentration and fit the data to a non-linear regression model to determine the IC₅₀ value.

  • Interpretation: A low IC₅₀ value indicates potent inhibition of the specific monoamine transporter. This provides a direct measure of the compound's primary functional activity.

Phase 3: Secondary Functional Screen - GPCR Activity via cAMP Modulation

Rationale & Causality

If the compound is inactive at monoamine transporters, it may act on a GPCR. GPCRs are a vast family of receptors that, upon ligand binding, trigger intracellular signaling cascades. Two major pathways involve the G proteins Gs and Gi. Gs stimulates adenylyl cyclase, increasing intracellular cAMP levels, while Gi inhibits adenylyl cyclase, decreasing cAMP levels.[7] Measuring changes in cAMP is a robust method to screen for agonist or antagonist activity at a wide range of GPCRs.[6] We will describe a homogeneous, bioluminescent assay (e.g., Promega's cAMP-Glo™ Assay).

GPCR-cAMP Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR_s Gs-Coupled Receptor AC Adenylyl Cyclase GPCR_s->AC Activates GPCR_i Gi-Coupled Receptor GPCR_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Effects) cAMP->PKA Activates Agonist_s Agonist Agonist_s->GPCR_s Agonist_i Agonist Agonist_i->GPCR_i

Caption: Modulation of cAMP by Gs and Gi-coupled GPCRs.

Detailed Experimental Protocol (Agonist Mode)
  • Cell Preparation:

    • Use a cell line endogenously expressing a panel of GPCRs or a specific GPCR-overexpressing line (e.g., CHO-K1 or HEK293).

    • Plate 5,000-10,000 cells per well in 50 µL of culture medium in a white, opaque 96-well plate and incubate overnight.

  • Assay Execution:

    • Prepare serial dilutions of this compound in an appropriate buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add 25 µL of the compound dilutions to the cells. For Gi-coupled receptor assays, co-stimulate with forskolin to elevate basal cAMP levels.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection (Example using cAMP-Glo™):

    • Add 25 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes to lyse cells and release cAMP.

    • Add 50 µL of cAMP Detection Solution (containing Protein Kinase A) and incubate for 20 minutes. In this competitive binding reaction, cAMP from the cells stimulates PKA, consuming ATP.

    • Add 100 µL of Kinase-Glo® Reagent to terminate the PKA reaction and detect the amount of remaining ATP via a luciferase reaction.[12] The amount of light produced is inversely proportional to the amount of cAMP present.

  • Data Acquisition:

    • Incubate for 10 minutes at room temperature.

    • Read luminescence on a plate reader.

Data Analysis & Interpretation
  • Generate a cAMP standard curve to convert luminescence values into cAMP concentrations.

  • Plot the cAMP concentration against the log of the compound concentration.

  • Use non-linear regression to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists or Gi-coupled agonists).

  • Interpretation: An increase in cAMP (decrease in luminescence) with increasing compound concentration suggests agonism at a Gs-coupled receptor. A decrease in forskolin-stimulated cAMP (increase in luminescence) suggests agonism at a Gi-coupled receptor. This provides valuable information on the compound's potential GPCR-mediated mechanism of action.

Synthesis and Conclusion

By following this phased approach, a researcher can efficiently and logically build a comprehensive cellular profile of this compound.

AssayPrimary QuestionPositive Result Interpretation
Cell Viability At what concentration is the compound toxic?A CC₅₀ value is determined, defining the safe concentration window.
Transporter Uptake Does the compound inhibit DAT, NET, or SERT?A low IC₅₀ value indicates specific, potent inhibition of a transporter.
cAMP Modulation Does the compound activate Gs or Gi pathways?A dose-dependent change in cAMP levels indicates activity at a GPCR.

This systematic characterization, moving from broad cytotoxicity to specific functional readouts, is fundamental to modern drug discovery.[13][14] The protocols and rationale provided herein offer a robust starting point for investigating the cellular pharmacology of this compound and other novel chemical entities.

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Note: While a specific URL for this older paper is not in the search results, the principle is widely cited and supported by general resources like [Link])

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. [Link] (Note: Link is illustrative of the technology principle.)

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Chem-Impex. This compound. [Link]

  • Lee, J., & Kim, J. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of visualized experiments : JoVE, (171), 10.3791/62422. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. (Note: While a specific URL for this paper is not in the search results, the principle is widely cited and supported by general resources like [Link])

  • Mayer, F. P., Wimmer, L., Dillon, G. H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 679. [Link]

  • An, F., & Xie, X. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 111, 107091. [Link]

  • Adkins, E. M., Barker, E. L., & Blakely, R. D. (2001). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in neuroscience, Chapter 7, Unit7.18. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Novartis Institutes for BioMedical Research. New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]

  • PubChem. This compound. [Link]

  • Tobe, A., et al. (1981). [General pharmacological action of 4-(o-benzylphenoxy)-N-methylamine hydrochloride (bifemelane hydrochloride, MCI-2016)--influence on the central nervous system]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 78(1), 15-32. [Link]

Sources

Topic: The Strategic Use of (4-Phenylbutyl)methylamine hydrochloride as a Reference Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The integrity of quantitative data in mass spectrometry is fundamentally reliant on the use of well-characterized reference standards. These standards are indispensable for method validation, instrument calibration, and ensuring the accuracy and reproducibility of results, particularly within regulated environments like pharmaceutical development.[1][2] This application note provides a detailed technical guide for the use of (4-Phenylbutyl)methylamine hydrochloride as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the rationale behind its selection as an internal standard, provide comprehensive, step-by-step protocols for its preparation and application, and discuss the expected performance characteristics. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to integrate this standard into their quantitative workflows, thereby enhancing data reliability and confidence.

The Foundational Role of Reference Standards in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique prized for its sensitivity and specificity in identifying and quantifying molecules in complex mixtures.[3][4] However, the analytical process, from sample preparation to final detection, is susceptible to variations that can impact accuracy and precision. These variables include sample loss during extraction, inconsistencies in injection volume, matrix-induced signal suppression or enhancement, and instrument performance drift.[5]

To mitigate these variables, reference standards are employed as benchmarks.[6] An internal standard (IS), a compound with similar physicochemical properties to the analyte, is added at a fixed concentration to all samples—calibrators, quality controls (QCs), and unknowns.[5][7] By measuring the analyte's response relative to the constant response of the IS, variations are normalized, leading to significantly more reliable and reproducible quantification.[5][8] The ideal IS is a stable, isotopically-labeled version of the analyte; however, when such a standard is unavailable or cost-prohibitive, a structurally analogous compound serves as an effective alternative.[4][7]

This compound (CAS: 148252-36-2, Molecular Formula: C₁₁H₁₇N·HCl, Molecular Weight: 199.72 g/mol ) is an excellent candidate for this purpose.[9][10] It is a high-purity, stable solid that is commercially available.[9][11][12] Its chemical structure, featuring a phenylalkyl chain and a secondary amine, makes it a suitable analog for a variety of pharmaceutical compounds and metabolites, particularly those within the phenethylamine class.[9][13]

Protocol: Preparation of Standard Solutions

Accurate preparation of stock and working solutions is paramount for the success of any quantitative assay. The following protocol outlines a validated procedure for preparing this compound solutions.

2.1. Materials and Equipment

  • This compound (Purity ≥95%)[9]

  • High-purity methanol (LC-MS grade)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

2.2. Step-by-Step Protocol for Stock Solution (1.0 mg/mL)

  • Weighing: Accurately weigh approximately 10.0 mg of this compound onto a weighing paper. Record the exact weight.

  • Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of LC-MS grade methanol to the flask. Gently swirl the flask until the solid is completely dissolved.

  • Dilution to Volume: Once dissolved, bring the flask to the 10 mL mark with methanol. Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Calculation: Calculate the precise concentration of the stock solution based on the exact weight recorded in step 1.

  • Storage: Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials. Store the stock solution at 2-8°C.[9]

2.3. Preparation of Working Solutions Prepare intermediate and final working solutions by performing serial dilutions of the primary stock solution. The final concentration of the internal standard working solution should be chosen such that its peak intensity in the mass spectrometer is robust and reproducible without saturating the detector.

Table 1: Example Dilution Scheme

Solution Name Parent Solution Parent Volume Final Volume Final Concentration
Intermediate Stock 1.0 mg/mL Stock 1.0 mL 10 mL 100 µg/mL

| IS Working Solution | 100 µg/mL Intermediate | 0.1 mL | 10 mL | 1.0 µg/mL (1000 ng/mL) |

Application Protocol: Use as an Internal Standard in LC-MS/MS

This section details a generalized workflow for using this compound as an internal standard for the quantification of a hypothetical structurally similar analyte ("Analyte X").

Workflow for Internal Standard Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Processing cluster_quant Quantification Cal Calibration Standards (Analyte X) Spike Spike Fixed Volume of IS into all Samples Cal->Spike QC Quality Control Samples (Analyte X) QC->Spike Unk Unknown Samples Unk->Spike IS_Work IS Working Solution (1000 ng/mL) IS_Work->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (Peak Area Integration) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte Area / IS Area) Data->Ratio Curve Construct Calibration Curve (Area Ratio vs. Concentration) Ratio->Curve Quantify Determine Unknown Concentrations via Linear Regression Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

3.1. Sample Preparation

  • Aliquot equal volumes of your calibration standards, QCs, and unknown samples into appropriately labeled tubes.

  • Using a calibrated pipette, add a small, fixed volume (e.g., 10 µL) of the IS Working Solution (e.g., 1000 ng/mL) to every tube. This ensures the final concentration of the internal standard is identical across all samples.

  • Vortex each tube briefly to mix.

  • Proceed with your established sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

3.2. LC-MS/MS Method Parameters The following parameters provide a starting point for method development and should be optimized for your specific instrumentation and analyte.

Table 2: Suggested Starting LC-MS/MS Parameters

Parameter Suggested Setting Rationale
LC System
Column C18, 2.1 x 50 mm, 1.8 µm Provides good retention and separation for compounds of this class.
Mobile Phase A 0.1% Formic Acid in Water Standard acidic mobile phase for good protonation in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic mobile phase.
Gradient 5% B to 95% B over 5 min A generic gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Injection Volume 5 µL Balances sensitivity with potential for column overload.
MS System
Ionization Mode Electrospray Ionization (ESI), Positive Amines readily form positive ions via protonation.
Capillary Voltage 3.5 kV Typical voltage for stable spray.
Gas Temperature 300 °C Ensures efficient desolvation.
Gas Flow 10 L/min
Analysis Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.

| MRM Transition | 180.1 → 91.1 | Precursor ion is [M+H]⁺. The product ion corresponds to the stable tropylium ion, a common fragment for phenylalkyl compounds. |

3.3. Fragmentation Pathway of (4-Phenylbutyl)methylamine For targeted mass spectrometry, understanding the fragmentation of the reference standard is crucial for setting up selective MRM transitions. In ESI, (4-Phenylbutyl)methylamine (free base MW = 179.26) is protonated to form the precursor ion [M+H]⁺ with m/z 180.1. Upon collision-induced dissociation (CID), a common and stable fragment produced from compounds containing a phenylalkyl moiety is the tropylium ion (C₇H₇⁺) at m/z 91.1. This fragmentation occurs via cleavage of the C-C bond beta to the phenyl ring, followed by rearrangement. Alpha-cleavage adjacent to the nitrogen is another potential pathway.[14]

Caption: Proposed fragmentation of (4-Phenylbutyl)methylamine.

3.4. Data Analysis and Quantification

  • Integration: Integrate the chromatographic peak areas for the specified MRM transitions for both Analyte X and the internal standard in all injections.

  • Ratio Calculation: For each injection (calibrators, QCs, and unknowns), calculate the Peak Area Ratio (PAR) using the formula: PAR = Analyte Peak Area / IS Peak Area.

  • Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Regression: Apply a linear regression model to the calibration curve, weighted 1/x or 1/x², to obtain the equation y = mx + c, where y is the PAR and x is the concentration. The coefficient of determination (R²) should ideally be ≥0.99 for a good fit.

  • Quantification: Calculate the concentration of Analyte X in the QC and unknown samples by solving the regression equation for x: x = (y - c) / m.

  • Acceptance Criteria: The calculated concentrations of the QC samples must fall within predefined acceptance limits (e.g., ±15-20% of the nominal value) to validate the analytical run.[15]

Conclusion

This compound is a versatile and reliable compound that serves as an excellent reference standard for quantitative mass spectrometry.[9][13] Its use as an internal standard provides a robust mechanism to correct for analytical variability, thereby ensuring the accuracy, precision, and validity of experimental results.[1][5] By following the detailed protocols outlined in this application note for solution preparation, LC-MS/MS method setup, and data analysis, researchers can confidently integrate this standard into their workflows to generate high-quality, reproducible data essential for research and drug development.

References

  • What are mass spectrometry reference standards used for? (2025). IROA Technologies. [Link]

  • Why Mass Spectrometry Reference Standards Ensure Accuracy. (2025). IROA Technologies. [Link]

  • The application of certified reference materials for clinical mass spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound. (n.d.). J&K Scientific LLC. [Link]

  • Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. (n.d.). National Center for Biotechnology Information. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). National Center for Biotechnology Information. [Link]

  • LC-MS/MS Quantitative Assays. (n.d.). UNC Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

  • Internal Standards for Quantitative Analysis. (2015). JoVE. [Link]

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: Formulation of (4-Phenylbutyl)methylamine hydrochloride for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the formulation of (4-Phenylbutyl)methylamine hydrochloride (PBMA-HCl), a versatile amine compound used in pharmaceutical research.[1] The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to prepare scientifically sound, stable, and reproducible formulations for in vivo animal studies. We will delve into the critical pre-formulation assessments, logical vehicle selection, step-by-step preparation protocols for various administration routes, and essential stability testing. The causality behind experimental choices is explained to ensure that the resulting formulations provide reliable and interpretable data for pharmacokinetic (PK), toxicological (Tox), and efficacy studies.

Part 1: Foundational Pre-Formulation Assessment

Before any formulation work begins, a thorough understanding of the Active Pharmaceutical Ingredient's (API) physicochemical properties is paramount.[2] This pre-formulation stage is a critical first step that informs the entire formulation strategy, saving time, resources, and preventing the unnecessary use of animals.[3] For this compound, the hydrochloride salt form itself is a key characteristic, engineered to improve the aqueous solubility of the parent amine.

Physicochemical Profile of this compound

The known properties of PBMA-HCl are summarized below. This data serves as the starting point for our formulation design.

PropertyValue / DescriptionSource(s)
Chemical Name N-methyl-4-phenylbutan-1-amine;hydrochloride[4]
Synonyms Methyl-(4-phenylbutyl)-amine hydrochloride[1]
CAS Number 148252-36-2[1][4]
Molecular Formula C₁₁H₁₇N·HCl[1]
Molecular Weight 199.72 g/mol [1][4]
Appearance White to off-white solid[1]
Storage Conditions 0-8 °C, protected from moisture[1]
Expected Solubility As a hydrochloride salt of a small molecule amine, it is predicted to be freely soluble in aqueous media.[5] However, this must be experimentally verified.N/A
Rationale for a "Simple First" Formulation Strategy

The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, often starting with the simplest possible vehicle.[3][6] Given that PBMA-HCl is an amine salt, the most logical and scientifically sound starting point is an aqueous-based solution. This approach minimizes the number of excipients, which can introduce their own confounding pharmacological or toxicological effects.[7] Our strategy, therefore, is to first confirm solubility in simple, well-tolerated aqueous vehicles before exploring more complex formulations.

cluster_0 Pre-Formulation Workflow A API Characterization (MW, Salt Form, Appearance) B Experimental Solubility Screening (Protocol 1) A->B C Is API Soluble in Simple Aqueous Vehicle? B->C Analyze Data D Proceed to Aqueous Formulation (Protocol 2) C->D Yes E Explore Advanced Formulations (Part 4) C->E No Solubility Solubility Simple Simple Aqueous Solution (Saline, PBS, D5W) Solubility->Simple Yes Complex Advanced Formulation pH Adjustment Co-Solvents (PEG, PG) Surfactants (Polysorbate) Suspension (Methylcellulose) Solubility->Complex No

Caption: Decision tree for formulation strategy selection.

  • pH Adjustment: For amine hydrochlorides, solubility is typically highest at an acidic pH. Adjusting the vehicle pH downwards (e.g., to pH 3-5) with a biocompatible acid (like citric acid) can significantly increase solubility. [8][9]However, the final formulation must be well-tolerated by the animal, especially for parenteral routes.

  • Co-solvents: If pH adjustment is insufficient, the use of co-solvents can be explored. A mixture of water with agents like propylene glycol (PG), polyethylene glycol 400 (PEG 400), or N,N-Dimethylacetamide (DMA) can increase the solubility of more lipophilic compounds. [10]It is critical to run a vehicle-only tolerability study in the target animal species, as co-solvents can cause hemolysis, irritation, or other adverse effects. [7]* Suspensions: For oral administration, if a solution is not feasible, a micronized suspension in a vehicle like 0.5% methylcellulose can be prepared. [11]This requires particle size control of the API and validation of suspension homogeneity.

Part 5: Animal Administration Guidelines

Accurate and humane administration is critical for data quality. The investigator must know the physiological properties of the substance being injected to avoid tissue damage. [11]

Species Route Max Volume (Bolus) Recommended Needle Gauge Reference
Mouse Oral (PO) 10 mL/kg 20-22g (gavage needle) [12]
IV (tail vein) 5 mL/kg 27-30g [11]
IP 10 mL/kg 26-27g [13][14]
Rat Oral (PO) 10 mL/kg 16-18g (gavage needle) [7]
IV (tail vein) 5 mL/kg 23-25g [11]

| | IP | 10 mL/kg | 23-25g | [14]|

Key Administration Practices:

  • Aseptic Technique: For all parenteral routes (IV, IP), use sterile formulations, needles, and syringes. Disinfect the injection site with 70% alcohol. [13]* IP Injection Site: For rodents, inject into the lower right abdominal quadrant to avoid the cecum and bladder. [14][15][16]* Aspiration: Before IP injection, gently pull back on the syringe plunger (aspirate). If fluid or blood enters the syringe, withdraw and re-attempt in a new location with a fresh needle/syringe. [17]

References

  • Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Gokaraju, G. R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • D'Souza, S., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. [Link]

  • CMC Pharma. (2022). Stability Studies in Pharmaceuticals. [Link]

  • van den Hoogen, M. H., et al. (2002). Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. PubMed. [Link]

  • SGS. (n.d.). Preclinical Formulation Development. [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of vehicles for rat (injection volume 1ml/kg) and mouse.... [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. [Link]

  • Drug Discovery Online. (2023). Best Practices For Preformulation In Drug Development. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Queen's University. (2012). Intraperitoneal Injection in Mice. [Link]

  • Chemical Analytica. (n.d.). methylamine hydrochloride. [Link]

  • Taylor & Francis Online. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Dahan, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • J&K Scientific LLC. (n.d.). This compound. [Link]

  • Kumar, L., et al. (2016). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Journal of Pharmaceutical Investigation. [Link]

  • Google Patents. (n.d.).
  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. [Link]

  • Scribd. (n.d.). IP Injection SOP for Rats and Mice. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Google Patents. (n.d.).
  • National Toxicology Program. (1996). Nomination Background: Methylamine. [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • NIH DailyMed. (n.d.). CYCLOBENZAPRINE HYDROCHLORIDE tablet, film coated. [Link]

  • Publisso. (2022). Methylamine. [Link]

  • University of Illinois Chicago. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). [Link]

  • MDPI. (2023). Biogenic Amine Content Analysis of Three Chicken-Based Dry Pet Food Formulations. [Link]

Sources

Application Note: A Robust Method for the GC-MS Analysis of (4-Phenylbutyl)methylamine Hydrochloride Following Acylation with Trifluoroacetic Anhydride (TFAA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Analyzing Polar Amines

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, direct analysis of polar compounds like (4-Phenylbutyl)methylamine presents significant chromatographic challenges. As a secondary amine, its structure contains an active hydrogen on the nitrogen atom, leading to high polarity and a tendency for hydrogen bonding. These characteristics result in undesirable interactions with the GC system, causing issues such as:

  • Poor Peak Shape: Significant peak tailing due to adsorption onto active sites within the injector liner and column stationary phase.[2][3]

  • Low Volatility: Requiring high temperatures for elution, which can risk thermal degradation of the analyte.

  • Poor Sensitivity: Broad peaks are difficult to distinguish from baseline noise, leading to inaccurate quantification.

To overcome these obstacles, chemical derivatization is an essential sample preparation step.[1][4] This process chemically modifies the analyte by replacing the polar functional group with a less polar, more volatile, and more thermally stable group.[1][3] This application note provides a detailed, field-proven protocol for the derivatization of (4-Phenylbutyl)methylamine using Trifluoroacetic Anhydride (TFAA), enabling robust and reliable GC-MS analysis.

Rationale and Mechanism: Acylation with TFAA

Acylation is a highly effective derivatization strategy for primary and secondary amines.[3] We have selected Trifluoroacetic Anhydride (TFAA) as the reagent of choice due to its high reactivity and the excellent chromatographic properties of the resulting derivatives.[5][6][7]

The Causality Behind the Choice:

The reaction involves the nucleophilic attack of the secondary amine on one of the carbonyl carbons of the TFAA molecule. This replaces the active hydrogen on the nitrogen with a trifluoroacetyl group, forming the stable and volatile N-methyl-N-(4-phenylbutyl)trifluoroacetamide derivative.

Key Advantages of TFAA Derivatization:

  • Improved Volatility and Stability: The trifluoroacetyl group effectively masks the polar N-H bond, significantly increasing the analyte's volatility and protecting it from thermal degradation.[5]

  • Enhanced Chromatographic Performance: The resulting derivative exhibits reduced interaction with the GC column, leading to sharp, symmetrical peaks and improved separation.[2][5]

  • Characteristic Mass Spectra: The fluorinated derivative produces unique, high molecular weight fragments that are invaluable for mass spectrometric identification and for developing highly selective quantification methods using Selected Ion Monitoring (SIM).[2]

  • Clean Reaction: TFAA is highly volatile, and the reaction does not produce non-volatile acidic byproducts that could damage the GC column, a common issue with other anhydride reagents.[7][8]

Caption: Reaction of (4-Phenylbutyl)methylamine with TFAA.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a reagent blank is critical to ensure no interfering peaks originate from the reagents or solvent, while an internal standard ensures quantitative accuracy.

Part A: Derivatization of (4-Phenylbutyl)methylamine HCl

Materials:

  • (4-Phenylbutyl)methylamine hydrochloride sample or standard

  • Trifluoroacetic Anhydride (TFAA), ≥99% purity

  • Ethyl Acetate (or Acetonitrile), anhydrous GC grade

  • Sodium Hydroxide (NaOH) solution, 1N

  • Internal Standard (IS) solution (e.g., deuterated analog or a structurally similar compound like Diphenylamine)

  • 2 mL autosampler vials with PTFE-lined screw caps

  • Heating block or laboratory oven

  • Nitrogen evaporator or gentle stream of nitrogen gas

Step-by-Step Methodology:

  • Sample Preparation (Free-Basing and Extraction):

    • To a glass test tube, add a known volume or mass of the (4-Phenylbutyl)methylamine HCl sample.

    • Add 1 mL of deionized water to dissolve the salt.

    • Add the appropriate amount of Internal Standard.

    • Basify the solution to pH > 10 by adding ~0.5 mL of 1N NaOH. Confirm with pH paper. This converts the hydrochloride salt to the free amine.

    • Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the free amine into the organic layer.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the top organic layer (ethyl acetate) to a clean 2 mL autosampler vial.

    • Crucial Step: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at room temperature or ≤ 40°C. All moisture and solvent must be removed for the derivatization to be effective.[9]

  • Derivatization Reaction:

    • To the dried residue in the vial, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.[5]

    • Immediately cap the vial tightly. The reaction is moisture-sensitive.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.[5][10]

  • Final Sample Preparation for Injection:

    • Allow the vial to cool completely to room temperature.

    • Evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 200 µL of ethyl acetate.

    • The sample is now ready for GC-MS analysis. Prepare a reagent blank by following all steps without the analyte.

Part B: GC-MS Analysis Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation used. The chosen column is a standard, versatile phase ideal for general-purpose analyses of derivatized compounds.[2][10]

ParameterRecommended SettingRationale & Justification
Gas Chromatograph Agilent 7890B or equivalentA widely used, reliable GC system.
GC ColumnHP-5MS (5%-phenyl-methylpolysiloxane) or Rxi-5Sil MS; 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry-standard column for drug analysis, providing excellent inertness and low bleed, which is crucial for analyzing active compounds and protecting the MS detector.[2][10]
Carrier GasHelium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[10]
Injection Volume1.0 µLStandard volume for trace analysis.
Injection ModeSplitless (hold 1 min)Maximizes the transfer of analyte onto the column, essential for high sensitivity.[2][10]
Injector Temperature280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[10]
Oven ProgramInitial: 80°C, hold 2 min Ramp 1: 15°C/min to 200°C Ramp 2: 30°C/min to 280°C, hold 5 minThe initial hold allows for solvent focusing. The ramps are designed to effectively separate the analyte from potential interferences and ensure it elutes as a sharp peak.[10]
Mass Spectrometer Agilent 5977 or equivalentA common and sensitive mass selective detector.
Ionization ModeElectron Impact (EI)Standard ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy level that produces consistent and extensive fragmentation.[10][11]
MS Source Temp.230°CStandard operating temperature to prevent condensation and maintain inertness.
MS Quad Temp.150°CStandard operating temperature for the quadrupole.
Transfer Line Temp.280°CPrevents condensation of the analyte as it transfers from the GC to the MS.[11]
Acquisition ModeFull Scan (m/z 50-500) for identification Selected Ion Monitoring (SIM) for quantificationFull scan provides complete spectral data for identification. SIM mode significantly increases sensitivity and selectivity for accurate quantification.[10][12]
SIM Ions (Predicted) Quantifier: To be determined from the most abundant, characteristic ion. Qualifiers: At least two other characteristic fragment ions.Based on similar structures, key fragments would likely arise from cleavage of the butyl chain (e.g., tropylium ion at m/z 91) and alpha-cleavage next to the nitrogen.

Visualized Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is a logical sequence of steps designed to ensure accuracy and reproducibility.

Analytical_Workflow Sample Sample Receipt ((4-Phenylbutyl)methylamine HCl) Spike Spike with Internal Standard Sample->Spike Extract Free-Basing (NaOH) & LLE (Ethyl Acetate) Spike->Extract Dry1 Evaporate to Dryness (Nitrogen Stream) Extract->Dry1 Derivatize Add Solvent & TFAA Heat at 70°C for 30 min Dry1->Derivatize Dry2 Evaporate Excess Reagent (Nitrogen Stream) Derivatize->Dry2 Reconstitute Reconstitute in Ethyl Acetate Dry2->Reconstitute Inject GC-MS Injection (1 µL) Reconstitute->Inject Analyze Data Acquisition (Full Scan / SIM) Inject->Analyze Report Data Processing & Reporting Analyze->Report

Caption: Complete workflow for derivatization and GC-MS analysis.

Anticipated Results and Conclusion

Following this protocol, the TFA-derivatized (4-Phenylbutyl)methylamine is expected to elute as a sharp, symmetrical chromatographic peak, a vast improvement over its underivatized form.[4] The mass spectrum obtained in full scan mode will provide a fragmentation pattern suitable for unambiguous identification. The presence of a high mass molecular ion or a characteristic [M-CF3]+ fragment will confirm the success of the derivatization.

References

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
  • Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • Al-Asmari, A. I., Al-Zahrani, O. R., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian journal of medical sciences, 42(5), 458–468. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(7), 399–402. Retrieved from [Link]

  • Lin, H. R., Lua, A. C., & Lee, Y. C. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 13(3).
  • Steltzner, A., & DeMartin, S. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
  • BenchChem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 4-Phenylbutylamine Following Derivatization.
  • Sarkouhi, M., Hassan, J., & Shamsipur, M. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Applied Magnetic Resonance, 43, 233–244. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Atanasov, V., & Tsvetkova, D. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1629-1632. Retrieved from [Link]

  • ResearchGate. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Habrdova, V., Prikrylova, V., & Chlumsky, J. (2005). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 29(4), 255-263. Retrieved from [Link]

  • ResearchGate. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Lin, H. R., & Lin, Y. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1.
  • ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Retrieved from [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Retrieved from [Link]

  • Jäger, A., Giera, M., & Warth, B. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and bioanalytical chemistry, 415(18), 4299–4308. Retrieved from [Link]

Sources

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Bioactive Compound

(4-Phenylbutyl)methylamine hydrochloride is a versatile chemical entity utilized in pharmaceutical development and biochemical research.[1][2][3] Its applications include the synthesis of novel drugs, particularly those targeting neurological disorders, and the investigation of cellular signaling pathways.[1][2] Given its potential to modulate biological activity, a thorough understanding of its effects at the cellular level is paramount for any drug development professional.

Flow cytometry is a powerful, high-throughput technique that allows for the rapid multi-parameter analysis of single cells within a heterogeneous population.[4][5][6] This makes it an indispensable tool in the early stages of drug discovery for assessing a compound's mechanism of action and potential toxicity.[4][7][8][9]

This document provides a comprehensive guide for researchers and scientists on the use of flow cytometry to analyze various cellular responses to treatment with this compound. We will detail protocols for assessing cell viability, apoptosis, cell cycle progression, and oxidative stress. The causality behind experimental choices is explained to ensure robust and reproducible results.

Part 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability

A primary step in characterizing any new compound is to determine its effect on cell viability and to distinguish between different modes of cell death.

Rationale for Viability and Apoptosis Assays

Initial screening for cytotoxicity is crucial. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.[10][11] Concurrently, assessing the induction of apoptosis, or programmed cell death, provides deeper insight into the compound's mechanism. The Annexin V assay is a standard method for detecting early-stage apoptosis.[12][13][14] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[12][15] Co-staining with PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Experimental Workflow: Viability and Apoptosis

G cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with (4-Phenylbutyl)methylamine hydrochloride (Dose-Response & Time-Course) cell_culture->treatment harvest Harvest Adherent & Floating Cells treatment->harvest wash_pbs Wash Cells with Cold PBS harvest->wash_pbs resuspend_binding Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend_binding stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend_binding->stain incubate Incubate at Room Temperature (in the dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Quadrants: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) acquire->analyze

Caption: Workflow for Apoptosis and Viability Analysis.

Protocol 1: Annexin V and Propidium Iodide Staining

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable. Treat cells with a range of concentrations of this compound and a vehicle control for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from each well to include any floating apoptotic cells.[12][15] Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellets twice with cold PBS.[12][13]

  • Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13] c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide staining solution.[11][13] e. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) on a flow cytometer.[13] Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

Data Interpretation:

QuadrantAnnexin V-FITCPropidium IodideCell Population
Lower LeftNegativeNegativeLive, healthy cells
Lower RightPositiveNegativeEarly apoptotic cells
Upper RightPositivePositiveLate apoptotic/necrotic cells
Upper LeftNegativePositiveNecrotic cells (due to membrane damage)

Part 2: Investigating Effects on Cell Proliferation

If this compound impacts cell viability, it is crucial to determine if it also affects cell cycle progression.

Rationale for Cell Cycle Analysis

Flow cytometric analysis of DNA content is a widely used method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Propidium iodide can be used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is directly proportional to the DNA content.[16] An accumulation of cells in a particular phase may suggest that the compound interferes with specific cell cycle checkpoints.

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Cell Preparation & Treatment cluster_fixation Fixation & Permeabilization cluster_staining_analysis Staining & Analysis cell_culture Seed and Culture Cells treatment Treat with (4-Phenylbutyl)methylamine hydrochloride cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fix Fix cells in ice-cold 70% Ethanol harvest->fix incubate_fix Incubate at 4°C (≥30 min) fix->incubate_fix wash_pbs Wash with PBS to remove Ethanol incubate_fix->wash_pbs rnase Treat with RNase A wash_pbs->rnase stain_pi Stain with Propidium Iodide rnase->stain_pi acquire Acquire Data on Flow Cytometer stain_pi->acquire analyze Analyze DNA Content Histogram (G0/G1, S, G2/M phases) acquire->analyze

Caption: Workflow for Cell Cycle Analysis.

Protocol 2: Propidium Iodide Staining for DNA Content

Materials:

  • Treated and untreated cell suspensions

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash approximately 1 x 10^6 cells as described in Protocol 1 (steps 1-3).

  • Fixation: While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise.[17] Fix for at least 30 minutes at 4°C.[17] Cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[18]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).[17] Incubate for 15-30 minutes at 37°C. This step is crucial to ensure that only DNA is stained.[16]

  • PI Staining: Add 400 µL of Propidium Iodide staining solution (50 µg/mL).[17]

  • Analysis: Incubate for at least 15 minutes at room temperature in the dark before analyzing on a flow cytometer. Use software such as ModFit or FlowJo to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[17][18]

Data Interpretation:

PhaseDNA ContentInterpretation of Accumulation
Sub-G1< 2nApoptotic cells with fragmented DNA
G0/G12nArrest at the G1/S checkpoint
S> 2n and < 4nInhibition of DNA synthesis
G2/M4nBlockade of mitosis or G2 checkpoint

Part 3: Assessing Oxidative Stress

Many chemical compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to cellular damage.

Rationale for ROS Detection

ROS are chemically reactive molecules containing oxygen that can damage DNA, proteins, and lipids.[19] The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a widely used indicator for ROS.[20] Once inside the cell, it is deacetylated to a non-fluorescent form and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20] The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.

Experimental Workflow: Intracellular ROS Detection

G cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with (4-Phenylbutyl)methylamine hydrochloride, Vehicle, and Positive Control (H₂O₂) cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest resuspend_dye Resuspend cells in H₂DCFDA working solution harvest->resuspend_dye incubate Incubate at 37°C in the dark resuspend_dye->incubate wash_dye Wash cells with PBS to remove excess dye incubate->wash_dye acquire Acquire Data on Flow Cytometer wash_dye->acquire analyze Analyze Mean Fluorescence Intensity (MFI) of DCF acquire->analyze

Caption: Workflow for Reactive Oxygen Species (ROS) Detection.

Protocol 3: H2DCFDA Staining for Intracellular ROS

Materials:

  • Treated and untreated cell suspensions

  • H2DCFDA stock solution (e.g., 10 mM in DMSO)

  • PBS or HBSS

  • Positive control (e.g., Hydrogen peroxide, H₂O₂)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound, a vehicle control, and a positive control (e.g., 100 µM H₂O₂ for 20-30 minutes).[20] Harvest and wash the cells.

  • Staining: a. Prepare a working solution of H2DCFDA (e.g., 5-10 µM) in pre-warmed PBS immediately before use. b. Resuspend the cell pellet in the H2DCFDA working solution at a concentration of approximately 1 x 10^6 cells/mL.[20] c. Incubate for 30 minutes at 37°C, protected from light.[19][20]

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Remove the supernatant and wash the cells once with PBS to remove any excess dye.[20]

  • Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer, typically using the FITC channel (Excitation: 488 nm, Emission: ~535 nm).[20]

Data Interpretation: An increase in the mean fluorescence intensity (MFI) of the DCF signal in treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.

Conclusion

These detailed protocols provide a robust framework for the initial characterization of the cellular effects of this compound using flow cytometry. By systematically evaluating cell viability, apoptosis, cell cycle progression, and oxidative stress, researchers can gain critical insights into the compound's mechanism of action. This information is invaluable for guiding further drug development and for understanding the compound's potential therapeutic applications and toxicological profile.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Protocols. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Sklar, L. A., et al. (2007). Flow Cytometry for Drug Discovery, Receptor Pharmacology and High-Throughput Screening. ASSAY and Drug Development Technologies, 5(2), 257-269. [Link]

  • Adan, A., et al. (2016). Flow cytometry: breaking bottlenecks in drug discovery and development. Drug Discovery Today, 21(10), 1617-1620. [Link]

  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]

  • FluoroFinder. (n.d.). From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. Retrieved from [Link]

  • Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Precision for Medicine. (2025). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. Retrieved from [Link]

  • Singh, A., et al. (2022). Flow Cytometry-based Measurement of Reactive Oxygen Species in Cyanobacteria. Bio-protocol, 12(10), e4420. [Link]

  • Drug Discovery News. (2025). How high-throughput flow cytometry is transforming drug discovery. Retrieved from [Link]

  • Rieck, M., & Lischke, T. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol, 10(17), e3749. [Link]

  • ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

  • Tobe, A., et al. (1981). [General pharmacological action of 4-(o-benzylphenoxy)-N-methylamine hydrochloride (bifemelane hydrochloride, MCI-2016)--influence on the central nervous system]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 78(1), 47-66. [Link]

  • J&K Scientific LLC. (n.d.). This compound | 148252-36-2. Retrieved from [Link]

  • Chemexper. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in (4-Phenylbutyl)methylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4--Phenylbutyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yield and to provide robust, field-proven insights into optimizing this valuable synthetic transformation. (4-Phenylbutyl)methylamine hydrochloride is a key building block in pharmaceutical research, particularly for developing treatments targeting neurological disorders.[1][2][3]

This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction dynamics.

Part 1: Understanding the Core Reaction - Reductive Amination

The most common and efficient route to this compound is the reductive amination of 4-phenylbutanal with methylamine.[4] This one-pot reaction involves two key stages:

  • Imine Formation: The aldehyde (4-phenylbutanal) reacts with the primary amine (methylamine) under weakly acidic conditions to form a C=N double bond, creating an intermediate known as an imine (specifically, a Schiff base). This is a reversible equilibrium reaction.[5][6][7]

  • Reduction: A reducing agent, added to the same pot, selectively reduces the imine intermediate to the desired secondary amine, (4-Phenylbutyl)methylamine.[5][8]

The final hydrochloride salt is then formed by treating the purified amine with hydrochloric acid.[9]

Part 2: Troubleshooting Low Yield - A Symptom-Based Approach

Low yield is rarely due to a single catastrophic failure but rather an accumulation of smaller, often unaddressed, issues. This section is structured as a series of questions you might ask when confronting a disappointing result.

Diagram: Troubleshooting Decision Logic

This diagram outlines a logical workflow for diagnosing the root cause of low yield in your synthesis.

Troubleshooting_Logic start Low Yield of (4-Phenylbutyl)methylamine HCl check_sm Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) start->check_sm sm_present Symptom: Significant Unreacted 4-Phenylbutanal check_sm->sm_present Unreacted Aldehyde? alcohol_present Symptom: Significant 4-Phenylbutanol Side Product check_sm->alcohol_present Alcohol byproduct? imine_present Symptom: Imine Intermediate Detected in Crude check_sm->imine_present Imine present? messy_crude Symptom: Complex Mixture, Multiple Unknown Products check_sm->messy_crude Messy? clean_crude_low_iso Symptom: Clean Crude Reaction, Low Isolated Yield check_sm->clean_crude_low_iso Clean but low iso? cause_imine Cause: Inefficient Imine Formation sm_present->cause_imine cause_reduction Cause: Inefficient or Slow Reduction alcohol_present->cause_reduction imine_present->cause_reduction cause_side_reactions Cause: Side Reactions or Degradation messy_crude->cause_side_reactions cause_purification Cause: Product Loss During Workup/Purification clean_crude_low_iso->cause_purification cause_hydrolysis Cause: Imine Hydrolysis During Workup

Caption: A decision tree for troubleshooting low yield.

Q1: My analysis (TLC, NMR) shows a large amount of unreacted 4-phenylbutanal. What's wrong?

This is a classic sign of inefficient imine formation . The equilibrium between the carbonyl compound and the imine is not being driven to the product side.[4]

Probable Causes & Solutions:

  • Incorrect pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[8] If the medium is too neutral, the reaction is slow. If it's too acidic, the amine nucleophile (methylamine) becomes fully protonated (CH₃NH₃⁺) and is no longer nucleophilic.

    • Solution: Add a catalytic amount of acetic acid (AcOH). Typically, 1 equivalent of AcOH is sufficient for slow reactions.[10] However, for aldehyde reactions, it's often better to run them without added acid initially to prevent aldehyde reduction.[10]

  • Presence of Water: Imine formation generates water. According to Le Châtelier's principle, this byproduct can shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous solvents (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or THF).[11] Adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can also be effective.

  • Steric Hindrance or Poor Nucleophile: While not a major issue for methylamine, using bulkier amines can slow down the initial nucleophilic attack.

    • Solution: Increase the reaction time or consider gentle heating (e.g., 40-50 °C). Pre-forming the imine for an hour before adding the reducing agent can also significantly improve yields.[11][12]

Q2: I see a significant amount of 4-phenylbutanol in my crude product. Why?

This indicates that your reducing agent is reducing the starting aldehyde faster than it is reducing the imine intermediate .[13] This is a common competition reaction.[14]

Probable Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Some hydride reagents are too reactive and not selective enough. Sodium borohydride (NaBH₄), for example, can readily reduce aldehydes.[11]

    • Solution: Use a more selective (milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[10][15] It is sterically hindered and less reactive, showing remarkable selectivity for reducing the protonated imine (iminium ion) over the aldehyde.[10] Sodium cyanoborohydride (NaBH₃CN) is also highly selective under mildly acidic conditions but is more toxic.[4][8]

  • Reaction Conditions: Adding a powerful reducing agent too early, before significant imine has formed, will favor aldehyde reduction.

    • Solution: Adopt a stepwise procedure. Allow the aldehyde and amine to stir for a period (e.g., 30-60 minutes) to form the imine before adding the reducing agent.[12][14]

Reducing AgentProsConsRecommended Use
NaBH(OAc)₃ (STAB) Excellent selectivity for imines/iminium ions; mild.[10]Moisture sensitive; more expensive.[11]Preferred choice for one-pot reactions. [15]
NaBH₃CN Excellent selectivity at pH 6-7.[4]Highly toxic (releases HCN gas in strong acid).[4]Effective, but requires careful handling and waste disposal.
NaBH₄ Inexpensive, powerful.Reduces aldehydes and ketones readily; less selective.[11]Best used in a two-step process after imine formation is confirmed.[11][15]
Q3: My reaction is clean, but my isolated yield after workup and salt formation is very low. Where did my product go?

This points to product loss during the purification and isolation stages . Amines, especially lower molecular weight ones, can be tricky to handle.

Probable Causes & Solutions:

  • Aqueous Workup Issues:

    • Emulsion Formation: Phenylbutyl chains can act as surfactants, leading to stubborn emulsions during acid/base extractions.

    • Amine Solubility: The free base amine may have some solubility in the aqueous layer, especially if the pH is not sufficiently high. The hydrochloride salt can be quite water-soluble.

    • Solution: During the basic wash (to remove unreacted starting materials and acidic byproducts), ensure the aqueous layer is strongly basic (pH > 12) with NaOH to fully deprotonate the amine and drive it into the organic layer. Use brine (saturated NaCl solution) to break emulsions and reduce the solubility of the amine in the aqueous phase.

  • Inefficient Salt Formation/Precipitation:

    • Improper Solvent: The choice of solvent for precipitation is critical. The hydrochloride salt must be insoluble in it.

    • Excess Acid: Using a large excess of aqueous HCl can lead to a highly water-soluble product that is difficult to isolate.[16]

    • Solution: After isolating the pure free-base amine, dissolve it in a non-polar, anhydrous solvent like diethyl ether or ethyl acetate. Then, add a solution of anhydrous HCl in a solvent like dioxane or isopropanol dropwise until precipitation is complete.[17] Cooling the mixture can improve the yield of the precipitate. Washing the final salt with a cold, non-polar solvent (like hexane or ether) can remove soluble organic impurities.[18]

Q4: My crude NMR is very messy with multiple unidentifiable peaks. What could be happening?

A complex crude mixture suggests significant side reactions or degradation .

Probable Causes & Solutions:

  • Over-alkylation: The desired secondary amine product is still nucleophilic and can react with another molecule of the aldehyde to form a tertiary amine. While less common with STAB, it can occur.

    • Solution: Use a slight excess of the amine (1.05-1.1 equivalents) relative to the aldehyde to ensure the aldehyde is consumed before it can react with the product.[10][19]

  • Aldol Condensation: Aldehydes can undergo self-condensation under basic or acidic conditions, leading to complex byproducts.

    • Solution: Maintain controlled, mildly acidic to neutral conditions. Avoid strong bases or acids and excessive heat.

  • Impure Starting Materials: The purity of 4-phenylbutanal is critical. Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (4-phenylbutanoic acid).

    • Solution: Use freshly distilled or recently purchased 4-phenylbutanal. Check the purity by NMR before starting the reaction.

Part 3: Recommended Protocol & FAQs

This section provides a baseline experimental protocol and answers to frequently asked questions.

Diagram: Synthetic Workflow

Workflow cluster_reaction One-Pot Reductive Amination cluster_workup Workup & Purification cluster_salt Salt Formation reactants 4-Phenylbutanal + Methylamine (aq. or gas) + Anhydrous Solvent (DCE) imine_formation Imine Formation (Stir at RT, 30-60 min) reactants->imine_formation reduction Add NaBH(OAc)₃ (Stir at RT, 4-16 h) imine_formation->reduction quench Quench (e.g., sat. NaHCO₃) reduction->quench extract Extract with Organic Solvent (e.g., EtOAc or DCM) quench->extract wash Wash with Brine, Dry (Na₂SO₄), Concentrate extract->wash free_base Isolate Pure Free Base Amine (Chromatography if needed) wash->free_base dissolve Dissolve Amine in Anhydrous Solvent (Et₂O) free_base->dissolve precipitate Add Anhydrous HCl (e.g., 2M in Et₂O) dissolve->precipitate isolate Filter, Wash with Cold Et₂O, Dry Under Vacuum precipitate->isolate final_product (4-Phenylbutyl)methylamine hydrochloride isolate->final_product

Caption: Overall workflow for the synthesis.

Baseline Protocol: Reductive Amination using STAB
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-phenylbutanal (1.0 equiv) and an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Amine Addition: Add methylamine (1.1 equiv; can be used as a solution in THF or EtOH, or bubbled as a gas). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the mixture. Note: The reaction can be mildly exothermic. Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude free-base amine can be purified by column chromatography if necessary.

  • Salt Formation: Dissolve the purified amine in a minimal amount of anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Frequently Asked Questions (FAQs)
  • Q: Can I use a different solvent?

    • A: Yes. While chlorinated solvents like DCE and DCM are common, THF is also a good choice.[11] Protic solvents like methanol or ethanol can be used, but may require a two-step approach (imine formation first, then addition of NaBH₄) as STAB is not very compatible with methanol.[11]

  • Q: My reaction seems to stall. What should I do?

    • A: If starting materials are still present after an extended time, gentle heating (40-50 °C) can sometimes drive the reaction to completion. Alternatively, adding a catalytic amount of acetic acid might be necessary if imine formation is the rate-limiting step.[12]

  • Q: How do I know if the imine has formed before I add the reducing agent?

    • A: You can monitor the reaction by TLC, looking for the disappearance of the aldehyde spot and the appearance of a new, higher Rf spot for the imine.[12] Alternatively, you can take a small aliquot for ¹H NMR analysis; the appearance of the imine C-H proton signal (typically δ 7-8 ppm) is a clear indicator.

  • Q: Is it possible to avoid chromatography?

    • A: Often, yes. If the reaction goes cleanly, a simple acid-base workup can be sufficient to purify the free-base amine before salt formation. The precipitation of the hydrochloride salt is itself a powerful purification step, as many non-basic organic impurities will remain in the solvent.[17][18]

  • Q: What is the mechanism of imine hydrolysis and why is it a problem?

    • A: Imine hydrolysis is the reverse of imine formation, where water attacks the C=N bond, converting the imine back into the aldehyde and amine.[5][20] This can occur during aqueous workup if the conditions are not sufficiently basic, leading to loss of product. The mechanism involves protonation of the imine nitrogen, followed by nucleophilic attack by water.[20][21]

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • Chem-Impex. This compound. [Link]

  • Chad's Prep. 19.5 Formation of Imines and Enamines (Addition of Amines). [Link]

  • YouTube. (2025, November 17). Hydrolysis of Imines and Enamines Explained. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]

  • J&K Scientific LLC. This compound. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Organic Chemistry Portal. Reductive Amination (Reductive Alkylation). [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]

  • PubChem. Methyl(4-phenylbutyl)amine. [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • ResearchGate. (2016, January 11). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. [Link]

Sources

Technical Support Center: Optimizing (4-Phenylbutyl)methylamine hydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Phenylbutyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the use of this compound in your cell-based assays. We will delve into the causality behind experimental choices, offer troubleshooting solutions for common issues, and provide detailed protocols to ensure the integrity and reproducibility of your results.

Introduction to this compound

This compound (CAS: 148252-36-2) is a versatile amine compound utilized in various research applications, including pharmaceutical development for neurological disorders and biochemical research into cellular signaling pathways.[1][2] Its structure, featuring a phenylbutyl group attached to a methylamine, suggests potential interactions with neurotransmitter systems.[1][3] As a hydrochloride salt, it generally exhibits good solubility in aqueous solutions, a favorable characteristic for cell culture applications.[2][4][5]

This guide will focus on a hypothesized mechanism of action involving the inhibition of monoamine oxidases (MAO), a common target for compounds with similar structural motifs, as well as potential interactions with G-protein coupled receptors (GPCRs).[6][7] We will also address the critical aspect of determining its cytotoxic profile to establish a viable experimental concentration range.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage are critical for maintaining the compound's integrity.[8]

  • Solvent Choice: Due to its hydrochloride salt form, this compound is readily soluble in aqueous solutions like sterile water or phosphate-buffered saline (PBS). However, for high-concentration stock solutions (e.g., 10-100 mM), using a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended to ensure stability and prevent microbial growth.[8]

  • Preparation: To prepare a stock solution, allow the vial to reach room temperature before opening to prevent condensation. Weigh out the desired amount and dissolve it in the appropriate volume of solvent. Ensure complete dissolution by vortexing. For example, to make a 10 mM stock solution (MW: 199.72 g/mol ), dissolve 1.997 mg in 1 mL of DMSO.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[8] Protect from light. Before use, thaw an aliquot completely and bring it to room temperature.

Q2: What is a reasonable starting concentration range for my cell-based assays?

A2: The optimal concentration is highly dependent on the cell type and the specific assay.[9][10] A broad dose-response experiment is essential as a first step.

  • Initial Range Finding: Start with a wide range of concentrations, for example, from 1 nM to 100 µM, using logarithmic dilutions (e.g., 10-fold dilutions).[10] This will help identify the concentration window where you observe a biological effect without significant cytotoxicity.

  • Refining the Concentration: Once you have an approximate effective range, perform a second experiment with a narrower range of concentrations (e.g., 2 to 3-fold dilutions) around the initial hit to accurately determine the EC₅₀ or IC₅₀.[10]

Q3: The compound is a hydrochloride salt of an amine. Will this affect the pH of my cell culture medium?

A3: This is an important consideration. While the hydrochloride salt improves water solubility, adding a high concentration of an acidic salt can potentially lower the pH of your culture medium, which is typically buffered around pH 7.4.

  • Impact Assessment: When preparing your working solutions, the final concentration of the compound in the medium is usually low enough that the medium's buffering capacity can handle the slight pH change.

  • Best Practice: For high concentrations, it's good practice to check the pH of the final medium containing the compound. If a significant drop is observed (e.g., > 0.2 pH units), you may need to adjust it with a sterile, dilute NaOH solution or prepare the stock in a buffered solution.

Q4: I am observing unexpected cytotoxicity at concentrations where I expect a specific biological effect. What could be the cause?

A4: Unexpected cytotoxicity can arise from several factors.

  • Inherent Amine Toxicity: Aliphatic and other amines can exhibit inherent cytotoxicity, which is often related to their chemical structure and concentration.[11][12] This is a separate effect from its intended pharmacological action.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.5%, and ideally below 0.1%.[8] Always include a vehicle control (medium with the same final solvent concentration) in your experiments.

  • Compound Purity: Impurities from the synthesis process could be cytotoxic. Ensure you are using a high-purity compound from a reputable source.[8]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific experimental scenarios.

Guide 1: Inconsistent Results in Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases are mitochondrial enzymes that are crucial in neurotransmitter metabolism.[6] An assay for MAO inhibition typically measures the reduction of a substrate that generates a detectable signal (e.g., H₂O₂).

Observed Problem Potential Causes Recommended Solutions
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation from wells on the plate's perimeter.1. Improve cell seeding technique: Ensure a homogenous cell suspension and use a reverse pipetting technique. 2. Calibrate pipettes: Regularly check and calibrate your pipettes. Use a fresh tip for each replicate. 3. Minimize edge effects: Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.
No inhibition observed, even at high concentrations 1. Compound inactivity: The compound may not inhibit MAO in your specific cell system. 2. Compound degradation: Improper storage or handling of the stock solution. 3. Low MAO expression: The chosen cell line may have very low endogenous MAO-A or MAO-B levels.1. Use positive controls: Include known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) to validate the assay. 2. Prepare fresh stock solutions: Use a fresh aliquot or prepare a new stock solution. 3. Verify target expression: Confirm MAO expression in your cell line via Western blot or qPCR. Consider using a cell line known to express high levels of MAO or using purified recombinant MAO enzymes.[13]
High background signal 1. Substrate instability: The assay substrate may be auto-oxidizing. 2. Media interference: Components in the cell culture medium (e.g., phenol red, certain amino acids) can interfere with the detection chemistry.1. Run a no-enzyme control: This will help determine the rate of spontaneous substrate breakdown. 2. Perform the assay in a simplified buffer: After treating the cells, you can replace the medium with a simple assay buffer (e.g., PBS) for the final detection step.
Guide 2: Optimizing a GPCR Ligand Binding Assay

If this compound acts on a G-protein coupled receptor, a competitive binding assay can determine its affinity (Ki).[14] This typically involves competing the compound against a known radiolabeled or fluorescently labeled ligand.[15][16]

Observed Problem Potential Causes Recommended Solutions
Low signal-to-noise ratio 1. Low receptor expression: The cell line does not express enough target GPCRs on the surface. 2. Suboptimal labeled ligand concentration: The concentration of the radioligand or fluorescent ligand is too high or too low. 3. High non-specific binding: The labeled ligand is binding to sites other than the target receptor.1. Use an overexpression system: Transiently or stably transfect cells to express the target GPCR.[7] 2. Perform a saturation binding experiment: Determine the Kd of your labeled ligand to use it at an appropriate concentration (typically at or below its Kd). 3. Optimize assay conditions: Include a high concentration of a known unlabeled ligand to define non-specific binding. Adjust buffer composition (e.g., salt concentration) to minimize non-specific interactions.
Incomplete displacement curve 1. Insufficient concentration range: The concentrations of this compound tested are not high enough to achieve full displacement. 2. Compound insolubility: The compound is precipitating at higher concentrations.1. Extend the concentration range: Test up to 100 µM or even 1 mM if solubility and cytotoxicity permit. 2. Check for precipitation: Visually inspect the wells with the highest concentrations under a microscope. If precipitation is observed, consider using a co-solvent or accepting a partial curve.
Shift in IC₅₀ values between experiments 1. Cell passage number: Receptor expression levels can change as cells are passaged.[17] 2. Variability in incubation time: The binding reaction may not have reached equilibrium. 3. Serum protein binding: If the assay is performed in the presence of serum, the compound may bind to serum proteins, reducing its free concentration.[18][19]1. Use cells within a consistent passage number range: Standardize your cell culture practices. 2. Determine equilibrium time: Perform a time-course experiment to find the optimal incubation time where binding is stable. 3. Use serum-free medium: For binding assays, it is best to use a serum-free assay buffer to avoid confounding effects of protein binding.[18]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Determining the Cytotoxic Profile using an MTT Assay

The MTT assay is a colorimetric method that measures cell metabolic activity, which is often used as an indicator of cell viability.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_24h 2. Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h Allow attachment prepare_dilutions 3. Prepare serial dilutions of (4-Phenylbutyl)methylamine HCl add_compound 4. Add compound to wells (include vehicle control) prepare_dilutions->add_compound incubate_48h 5. Incubate for 24-72h add_compound->incubate_48h add_mtt 6. Add MTT reagent (10 µL of 12 mM stock) incubate_4h 7. Incubate for 4h (allow formazan formation) add_mtt->incubate_4h add_sds 8. Add Solubilization Solution (e.g., SDS-HCl) incubate_4h->add_sds incubate_solubilize 9. Incubate for 4h to dissolve crystals add_sds->incubate_solubilize read_abs 10. Read absorbance at 570 nm incubate_solubilize->read_abs

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration stock of each dilution of this compound in your cell culture medium.

  • Treatment: Remove half of the medium from each well and add an equal volume of the 2X compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[22]

  • Formazan Formation: Incubate at 37°C for 4 hours.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[22]

  • Final Incubation: Incubate at 37°C for 4 hours, or overnight, in a humidified incubator to ensure complete dissolution of the formazan crystals.[22]

  • Absorbance Reading: Mix gently by pipetting and read the absorbance at 570 nm using a microplate reader.[22]

Data Analysis and Presentation:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Mean Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (No Treatment)1.25100%
0 (Vehicle Control)1.24100%
0.11.2298.4%
11.1895.2%
101.0584.7%
500.6552.4%
1000.2116.9%
2000.086.5%
Protocol 2: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to measure the activity of MAO enzymes in cell lysates by detecting the production of hydrogen peroxide (H₂O₂).

Logical Flow for MAO Inhibition Screening

MAO_Logic start Start: Prepare Cell Lysate pre_incubate Pre-incubate lysate with: 1. Vehicle 2. (4-Phenylbutyl)methylamine HCl 3. Positive Control Inhibitor start->pre_incubate initiate_reaction Initiate reaction with MAO substrate (e.g., Tyramine) and detection reagent pre_incubate->initiate_reaction incubate_detect Incubate at 37°C initiate_reaction->incubate_detect measure_signal Measure fluorescence (Ex/Em = 535/587 nm) incubate_detect->measure_signal analyze Calculate % Inhibition measure_signal->analyze

Caption: Logical flow for an in vitro MAO inhibition assay.

Detailed Steps:

  • Prepare Cell Lysate: Culture cells to confluency, wash with cold PBS, and lyse them in a suitable buffer to release mitochondrial enzymes. Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-incubation with Inhibitor: In a 96-well black plate, add cell lysate to each well. Then add this compound at various concentrations, a vehicle control, and a known MAO inhibitor as a positive control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[23]

  • Reaction Initiation: Prepare a working solution containing the MAO substrate (e.g., tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red). Add this working solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em = 535/587 nm).[24]

Data Analysis and Presentation:

Calculate the percentage of MAO inhibition for each concentration compared to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.

Table 2: Hypothetical MAO-B Inhibition Data

Concentration (µM)Mean Fluorescence Units (RFU)% Inhibition
0 (No Enzyme)150-
0 (Vehicle Control)85000%
0.0182503.0%
0.1680020.4%
1440049.1%
10120087.4%
10045096.4%
Positive Control (Selegiline)30098.2%
References
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • This compound. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Ishida, T., et al. (2002). [Study on binding of drug to serum protein]. Yakugaku Zasshi, 122(9), 651-666. Retrieved from [Link]

  • Yano, E., Yoshioka, M., & Koizumi, A. (1981). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. Sangyo Igaku, 23(5), 537-544. Retrieved from [Link]

  • Gunther, J. R., et al. (2018). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir, 34(43), 13126-13134. Retrieved from [Link]

  • Che, T., & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2268, 145-160. Retrieved from [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Waters, N. J., & Jones, R. (2014). Species differences in drug plasma protein binding. MedChemComm, 5(8), 1046-1050. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • Putnam, D., & Gentry, C. A. (2008). General Structure-Activity Relationship for Poly(glycoamidoamine)s: The Effect of Amine Density on Cytotoxicity and DNA Delivery Efficiency. Bioconjugate Chemistry, 19(2), 520-529. Retrieved from [Link]

  • Plasma protein binding. (n.d.). Wikipedia. Retrieved from [Link]

  • Can I optimize dose and time in different cell lines? (2014). ResearchGate. Retrieved from [Link]

  • Protein binding of drugs. (2021). Deranged Physiology. Retrieved from [Link]

  • Kucinska, M., et al. (2020). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 21(21), 8033. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 185-203. Retrieved from [Link]

  • Calculating Amount of Drug Needed for Cell Culture: Practical Guide. (2023). YouTube. Retrieved from [Link]

  • Rewriting Tumor Entry Rules: Microfluidic Polyplexes and Tumor-Penetrating Strategies—A Literature Review. (2023). MDPI. Retrieved from [Link]

  • Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. (2014). PHARMACIA, 61(2), 12-16. Retrieved from [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Antibodies-online.com. Retrieved from [Link]

  • Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. (2019). MDPI. Retrieved from [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2018). Chemical Research in Toxicology, 31(8), 738-751. Retrieved from [Link]

  • Tobe, A., et al. (1984). [General pharmacological action of 4-(o-benzylphenoxy)-N-methylamine hydrochloride (bifemelane hydrochloride, MCI-2016)--influence on the central nervous system]. Nihon Yakurigaku Zasshi, 84(1), 1-17. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

How to resolve solubility issues with (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Absolut! Hier ist ein technischer Leitfaden zur Lösung von Löslichkeitsproblemen bei (4-Phenylbutyl)methylaminhydrochlorid, der speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Leitfaden zur Fehlerbehebung bei der Löslichkeit

Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte, wissenschaftlich fundierte Lösungen für häufig auftretende Löslichkeitsprobleme bei der Arbeit mit (4-Phenylbutyl)methylaminhydrochlorid (CAS: 148252-36-2). Als Anwendungswissenschaftler verstehen wir, dass die Lösung von Löslichkeitsproblemen entscheidend für den experimentellen Erfolg ist.

Übersicht der Verbindung

(4-Phenylbutyl)methylaminhydrochlorid ist das Hydrochloridsalz von N-Methyl-4-phenylbutan-1-amin.[1] Es liegt typischerweise als weißer bis cremefarbener Feststoff vor.[2] Die Löslichkeit dieser Verbindung wird durch ihre chemische Natur als Salz einer schwachen Base und einer starken Säure bestimmt. Diese Eigenschaft ist der Schlüssel zur Lösung praktisch aller Löslichkeitsprobleme.

  • Molekülformel: C₁₁H₁₇N·HCl[2]

  • Molekulargewicht: 199,72 g/mol [1][2]

  • Struktur: Ein sekundäres Amin mit einer Phenylbutyl-Gruppe, das als Salz mit Salzsäure vorliegt.

TEIL 1: Häufig gestellte Fragen (FAQs)

F1: Was ist der grundlegende Unterschied zwischen (4-Phenylbutyl)methylaminhydrochlorid und seiner "freien Basen"-Form?

Antwort: Der Hauptunterschied liegt im Vorhandensein eines Protons (H⁺) am Stickstoffatom.

  • Hydrochloridsalz (wie geliefert): Das Stickstoffatom des Amins ist protoniert (trägt eine positive Ladung) und bildet ein Ionenpaar mit einem Chloridion (Cl⁻). Diese ionische Natur macht es polarer und erhöht im Allgemeinen seine Löslichkeit in wässrigen oder polaren protischen Lösungsmitteln wie Wasser und Ethanol.[3]

  • Freie Base (deprotonierte Form): Dies ist die neutrale Form des Moleküls, bei der das Stickstoffatom ein ungebundenes Elektronenpaar besitzt.[4] Diese Form ist deutlich weniger polar und daher besser in organischen Lösungsmitteln wie Dichlormethan (DCM), Diethylether oder Ethylacetat löslich, aber in Wasser praktisch unlöslich.

Die Umwandlung zwischen diesen beiden Formen ist der häufigste Ansatz zur Lösung von Löslichkeitsproblemen.

F2: In welchen Lösungsmitteln kann ich eine gute bzw. schlechte Löslichkeit erwarten?

Antwort: Die Löslichkeit hängt direkt von der Polarität des Lösungsmittels und der Form der Verbindung (Salz oder freie Base) ab. Obwohl keine spezifischen quantitativen Daten für diese Verbindung veröffentlicht wurden, können wir basierend auf den allgemeinen Prinzipien von Aminsalzen eine fundierte Vorhersage treffen.[3]

LösungsmittelkategorieHydrochloridsalzFreie BaseKausale Begründung
Wässrige Puffer HochSehr geringDas Salz ist ionisch und kann Wasserstoffbrückenbindungen mit Wasser eingehen.[3]
Polare protische (z. B. Methanol, Ethanol) Mäßig bis HochHochAlkohole können sowohl die polare Salzform als auch die unpolare freie Base solvatisieren.
Polare aprotische (z. B. DMSO, DMF) MäßigHochDiese Lösungsmittel können polare Spezies gut solvatisieren.
Chlorierte (z. B. DCM, Chloroform) Sehr geringHochDiese unpolaren Lösungsmittel können das polare Salz nicht effektiv solvatisieren.
Ether (z. B. Diethylether, THF) UnlöslichHochAls unpolare Lösungsmittel sind sie für Salze ungeeignet.
Kohlenwasserstoffe (z. B. Hexan, Toluol) UnlöslichHochExtrem unpolare Lösungsmittel, die nur die freie Basenform lösen.
F3: Warum "ölt" meine Verbindung aus oder fällt aus, wenn ich sie zu meiner organischen Reaktionsmischung hinzufüge, die eine Base wie Triethylamin enthält?

Antwort: Dies ist ein klassisches Anzeichen für eine In-situ-Umwandlung in die freie Base. Wenn Sie das Hydrochloridsalz in ein unpolares organisches Lösungsmittel geben, in dem es unlöslich ist, und dann eine Base (z. B. Triethylamin, Diisopropylethylamin) hinzufügen, deprotoniert die Base Ihr Aminhydrochlorid. Die resultierende freie Base, die jetzt unpolar ist, kann entweder als unlösliches Öl (wenn sie unterhalb ihres Schmelzpunkts liegt) oder als fester Niederschlag aus der Lösung austreten, wenn das gewählte Lösungsmittel nicht geeignet ist, um sie zu lösen.

TEIL 2: Leitfaden zur Fehlerbehebung bei der Löslichkeit

Dieser Abschnitt bietet schrittweise Protokolle zur Lösung spezifischer experimenteller Probleme.

Problem 1: Schlechte Löslichkeit in wässrigen Puffern

Sie versuchen, eine Stammlösung in einem Puffer für einen biochemischen Assay vorzubereiten, aber die Verbindung löst sich nicht vollständig oder es bildet sich ein trüber Niederschlag.

Mögliche Ursachen und Lösungen:

  • Falscher pH-Wert: Die Löslichkeit des Hydrochloridsalzes in Wasser ist bei saurem bis neutralem pH am höchsten. Wenn der pH-Wert Ihres Puffers zu basisch ist (typischerweise >8), beginnen Sie, die Verbindung in ihre schlecht lösliche freie Basenform umzuwandeln.

    • Lösung: Bereiten Sie die Stammlösung zunächst in deionisiertem Wasser oder einem leicht sauren Puffer (z. B. 50 mM MES, pH 6,0) vor. Fügen Sie diese Stammlösung dann zu Ihrer endgültigen Puffermischung hinzu. Die pH-Löslichkeits-Beziehung ist für basische Verbindungen entscheidend.[5]

  • Common-Ion-Effekt: Hohe Konzentrationen von Chloridionen (Cl⁻) in Ihrem Puffer (z. B. durch hohe NaCl-Konzentrationen oder Verwendung von HCl zur pH-Einstellung) können die Löslichkeit des Hydrochloridsalzes verringern, indem sie das Löslichkeitsgleichgewicht in Richtung des ungelösten Salzes verschieben.[6]

    • Lösung: Versuchen Sie, einen Puffer mit einem anderen Gegenion zu verwenden (z. B. Phosphat- oder Sulfatpuffer). Wenn hohe Salzkonzentrationen erforderlich sind, verwenden Sie ein anderes Salz als NaCl, wie z. B. Na₂SO₄.

  • Kinetische Unlöslichkeit: Manchmal benötigt die Verbindung einfach Energie, um das Kristallgitter aufzubrechen.

    • Lösung: Beschallen Sie die Lösung vorsichtig in einem Ultraschallbad für 5-10 Minuten oder erwärmen Sie sie leicht (z. B. auf 37-40 °C). Seien Sie vorsichtig beim Erhitzen, um eine mögliche Zersetzung zu vermeiden.

Problem 2: Unlöslichkeit in organischen Lösungsmitteln für die Synthese

Sie müssen die Verbindung in einer organischen Reaktion verwenden (z. B. Kupplung, Alkylierung), aber sie ist in Ihrem aprotischen Lösungsmittel (DCM, THF, Toluol) unlöslich.

Grundlegende Ursache: Sie versuchen, ein polares Salz in einem unpolaren Lösungsmittel zu lösen. Sie müssen es zuerst in seine organisch-lösliche freie Basenform umwandeln.

Workflow zur Fehlerbehebung:

G start START: (4-Phenylbutyl)methylamin ·HCl in organischem Lösungsmittel q1 Ist das Lösungsmittel polar und protisch (z.B. EtOH, MeOH)? start->q1 dissolved Problem gelöst: Verbindung löst sich wahrscheinlich q1->dissolved  Ja insoluble Problem: Unlöslichkeit in aprotischem/unpolarem Lösungsmittel q1->insoluble Nein   convert Lösung: In die freie Base umwandeln und extrahieren insoluble->convert protocol PROTOKOLL AUSFÜHREN: Flüssig-Flüssig-Extraktion convert->protocol end ERGEBNIS: Reine freie Base in organischem Lösungsmittel, bereit für die Reaktion protocol->end

Abbildung 1: Entscheidungs-Workflow zur Lösung von Löslichkeitsproblemen in organischen Lösungsmitteln.

Detailliertes Protokoll: Umwandlung in die freie Base zur Verwendung in der organischen Synthese

Dieses Protokoll wandelt das Hydrochloridsalz quantitativ in seine freie Basenform um und extrahiert es in ein für die Reaktion geeignetes organisches Lösungsmittel.

Materialien:

  • (4-Phenylbutyl)methylaminhydrochlorid

  • 1 M Natriumhydroxid (NaOH) oder gesättigte Natriumbicarbonat (NaHCO₃)-Lösung

  • Organisches Extraktionslösungsmittel (z. B. Dichlormethan, Ethylacetat, Diethylether)

  • Deionisiertes Wasser

  • Sole (gesättigte NaCl-Lösung)

  • Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

  • Scheidetrichter, Bechergläser, Rotationsverdampfer

Verfahren:

  • Auflösen des Salzes: Lösen Sie 1,0 Äquivalent des Hydrochloridsalzes in einer minimalen Menge deionisierten Wassers in einem Becherglas oder Erlenmeyerkolben.

  • Basifizierung: Kühlen Sie die wässrige Lösung in einem Eisbad auf 0 °C. Geben Sie unter Rühren langsam eine wässrige Lösung von 1 M NaOH oder gesättigtem NaHCO₃ hinzu, bis der pH-Wert der Lösung ~10-11 beträgt (mit pH-Papier überprüfen). Begründung: Das Hinzufügen einer Base deprotoniert das Ammoniumkation und erzeugt die wasserunlösliche freie Base.[7] Die Lösung wird wahrscheinlich trüb.

  • Extraktion: Überführen Sie die basische wässrige Mischung in einen Scheidetrichter. Fügen Sie ein gleiches Volumen Ihres gewählten organischen Extraktionslösungsmittels (z. B. DCM) hinzu. Verschließen Sie den Trichter und schütteln Sie ihn kräftig für 1-2 Minuten, wobei Sie regelmäßig entlüften. Begründung: Die unpolare freie Base wird bevorzugt in die organische Phase übergehen.

  • Phasentrennung: Lassen Sie die Schichten sich trennen. Sammeln Sie die untere organische Schicht (wenn DCM oder Chloroform verwendet wird) oder die obere organische Schicht (wenn Ether oder Ethylacetat verwendet wird).

  • Rückextraktion: Um die Ausbeute zu maximieren, fügen Sie eine frische Portion des organischen Lösungsmittels zur wässrigen Schicht im Scheidetrichter hinzu, schütteln Sie erneut und sammeln Sie die organische Schicht. Wiederholen Sie diesen Schritt insgesamt 2-3 Mal.

  • Waschen und Trocknen: Vereinigen Sie alle organischen Extrakte. Waschen Sie die vereinigte organische Phase einmal mit Sole (gesättigter NaCl-Lösung), um restliches Wasser zu entfernen. Überführen Sie die organische Schicht in einen sauberen, trockenen Kolben und trocknen Sie sie über wasserfreiem Na₂SO₄ oder MgSO₄.

  • Isolierung: Filtrieren Sie das Trockenmittel ab. Das Filtrat enthält nun Ihre reine freie Base im organischen Lösungsmittel. Sie können es direkt in der nächsten Reaktion verwenden oder das Lösungsmittel am Rotationsverdampfer entfernen, um die freie Base als Öl oder Feststoff zu isolieren.

TEIL 3: Bewährte Praktiken für Handhabung und Lagerung

  • Lagerung: Die Verbindung sollte bei 0-8 °C gelagert werden, um die Stabilität zu gewährleisten.[2]

  • Hygroskopizität: Wie viele Aminsalze kann auch diese Verbindung hygroskopisch sein (absorbiert Feuchtigkeit aus der Luft).[8] Lagern Sie sie in einem dicht verschlossenen Behälter, vorzugsweise in einem Exsikkator. Das Abwiegen sollte zügig erfolgen, um die Aufnahme von Wasser zu minimieren, was die Löslichkeit und die stöchiometrische Genauigkeit beeinträchtigen kann.

Referenzen

  • PubChem. (n.d.). (4-Phenylbutyl)methylamine hydrochloride. National Center for Biotechnology Information. Abgerufen von [Link]

  • NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Abgerufen von [Link]

  • Reddit r/chemhelp. (2023, May 7). How to increase solubility of a salt? Abgerufen von [Link]

  • Chemical Database. (n.d.). methylamine hydrochloride. Abgerufen von [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Abgerufen von [Link]

  • Explain Everything™. (2020, April 19). Conversion of Amines to Amine Salts. YouTube. Abgerufen von [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Abgerufen von [Link]

  • Sadu, S., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • Chemistry Guru. (2023, February 6). Increase Solubility of Sparingly Soluble Salts. YouTube. Abgerufen von [Link]

  • Ananda, K., & Gundu, R. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B.

  • J&K Scientific LLC. (n.d.). This compound. Abgerufen von [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Abgerufen von [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Abgerufen von [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Abgerufen von [Link]

  • Reddit r/chemhelp. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Abgerufen von [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Abgerufen von [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Abgerufen von [Link]

Sources

Identifying and minimizing off-target effects of (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Off-Target Effects for Novel Small Molecules

Introduction: The Challenge of Specificity in Drug Discovery

The development of novel therapeutics hinges on the precise interaction of a small molecule with its intended biological target. However, the reality of molecular interactions within the complex cellular environment is that unintended "off-target" effects are common, not exceptional.[1][2] These interactions can lead to a range of outcomes, from unexpected toxicity, which is a primary driver of clinical trial failures, to confounding experimental results in a research setting.[1][3] Conversely, understanding these off-target activities can sometimes unveil new therapeutic opportunities, a concept known as polypharmacology.[2]

This guide uses (4-Phenylbutyl)methylamine hydrochloride as a case study for a novel chemical entity. While this specific compound is primarily known as a chemical building block in synthesis and its full biological activity profile is not extensively documented, the principles and workflows detailed here provide a robust framework for any researcher, scientist, or drug development professional seeking to characterize a new small molecule.[4][5][6] Our goal is to provide a logical, technically grounded approach to proactively identify, validate, and minimize off-target effects, thereby enhancing the integrity of your research and the safety profile of your candidate compounds.

Section 1: Predictive (In Silico) Off-Target Profiling

Before committing to expensive and time-consuming wet lab experiments, computational methods offer a powerful first pass to predict potential off-target interactions.[7][8] These in silico tools leverage vast databases of known drug-target interactions, chemical structures, and protein binding site information to forecast the likely binding partners of a new molecule.

Frequently Asked Questions (FAQs): In Silico Prediction

Q1: My compound is this compound. How can I predict its potential off-targets using only its structure?

A1: The process begins with the molecule's structure. Computational platforms use a variety of algorithms to screen for potential interactions:

  • 2D/3D Chemical Similarity: Tools like the Similarity Ensemble Approach (SEA) or Molecular Similarity (SIM) compare your compound's structure to databases of molecules with known biological targets.[7][8] If your compound is structurally similar to a known kinase inhibitor, for example, the algorithm will flag kinases as a potential target class.

  • Machine Learning Models: An increasing number of platforms use machine learning algorithms (e.g., Random Forest, Support Vector Machines) trained on massive datasets of compound-target interactions to predict binding probabilities.[7][9][10]

  • Pharmacophore and Docking Simulations: If you have a hypothesized off-target, you can use 3D methods to model how your compound might physically fit into the protein's binding pocket.[8]

Several public and commercial tools can perform these analyses, providing a list of potential off-targets ranked by confidence scores.[7][9] This list is not definitive proof of interaction but serves as an invaluable guide for designing subsequent experimental screens.

Q2: What do the "confidence scores" from these prediction tools actually mean?

A2: Confidence scores, sometimes presented as p-values or pseudo-scores, represent the statistical likelihood of an interaction based on the underlying model.[9][11] A high score (e.g., >0.6 or a low p-value) from multiple predictive methods suggests a higher probability that the interaction is real.[7] It is crucial to consider predictions that emerge from several different algorithmic approaches (a consensus method) as more reliable than those from a single tool.[7][9][11]

Section 2: Experimental Off-Target Screening Workflow

In silico predictions must always be confirmed by direct experimental evidence. A tiered, systematic screening approach is the most efficient way to identify off-target interactions.

cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Cellular & Functional Validation A In Silico Predictions (e.g., SEA, Machine Learning) B Broad In Vitro Safety Panel (e.g., SafetyScreen44/87) A->B Guide Panel Selection C Dose-Response Assays (Determine IC50 / Ki) B->C Primary Hits D Orthogonal Biophysical Assay (e.g., DSF, SPR) C->D Confirmed Hits E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E Prioritized Hits F Functional Cellular Assays (e.g., Reporter, Phenotypic) E->F Validate Functional Effect G SAR & Lead Optimization F->G Feedback Loop

Caption: Workflow for identifying and validating off-target effects.

FAQs: Experimental Screening

Q3: What is a "safety pharmacology panel" and when should I use one?

A3: Safety pharmacology panels are pre-defined sets of in vitro assays that test your compound against a wide range of biological targets known to be implicated in adverse drug reactions (ADRs).[1][12] These panels are offered by contract research organizations (CROs) like Eurofins, Pharmaron, and Reaction Biology.[12][13][14]

  • Early Stage (Hit-to-Lead): Use a core panel (e.g., 44-98 targets) to get an early read on potential liabilities.[1][12][13][14] These panels typically include GPCRs, ion channels, transporters, and enzymes associated with common toxicities.[12][14]

  • Lead Optimization: A broader panel can be used to build a detailed selectivity profile and guide medicinal chemistry efforts to design out unwanted activities.[12][13]

Q4: My screening panel returned a "hit" on an unexpected target. What's the next step?

A4: A single-point screening hit is just the beginning. The next steps are crucial for validation:

  • Confirm with a Dose-Response Curve: Re-test the compound against the putative off-target at multiple concentrations to determine a potency value (e.g., IC50 or Ki). This confirms the interaction is real and quantifies its strength.

  • Use an Orthogonal Assay: Validate the binding using a different technical principle. For example, if the primary screen was a radioligand binding assay, you could use a biophysical method like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) to confirm a direct interaction.[15]

Data Presentation: Interpreting Screening Panel Results

Effective data visualization is key. Summarize your results in a table that clearly distinguishes between on-target potency and off-target activity.

TargetTarget ClassPrimary Screen (% Inhibition @ 10µM)Follow-up IC50 (nM)On-Target/Off-Target RatioNotes
Target X (Intended) Kinase 98% 25 - Potent on-target activity
Off-Target AGPCR75%45018-foldModerate off-target activity
Off-Target BIon Channel8%>10,000>400-foldNegligible activity
Off-Target CKinase55%1,20048-foldWeak off-target activity

A higher On-Target/Off-Target Ratio indicates better selectivity.

Section 3: Cellular Validation of Off-Target Engagement

An in vitro interaction does not always translate to a functional effect in a living cell.[15] It is essential to confirm that your compound can engage its off-target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18][19]

Principle of CETSA: Ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation. By heating intact cells treated with your compound and measuring the amount of soluble target protein remaining, you can directly observe target engagement.[19][20]

A Treat Cells with Compound or Vehicle B Heat Cells across a Temperature Gradient A->B C Lyse Cells and Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melt Curve & Observe Thermal Shift D->E

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for using Western Blotting as the readout.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Heating Step:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for breaking open the cells without using detergents that could interfere with protein aggregation.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody for the off-target protein of interest.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and cellular engagement.[20]

Self-Validation and Controls:

  • Positive Control: If available, include a known binder to the off-target protein to confirm the assay is working.

  • Loading Control: Probe the Western blot for a highly abundant and thermally stable protein (e.g., GAPDH) to ensure equal protein loading.

  • Isothermal Dose-Response: To quantify potency in cells, treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the steepest part of the melt curve). This will generate a dose-dependent stabilization curve.

Section 4: Troubleshooting & Minimization Strategies

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High cytotoxicity observed at concentrations near the on-target IC50. 1. The phenotype is caused by a potent off-target effect. 2. The on-target biology is inherently cytotoxic.1. Perform a broad off-target screen (e.g., SafetyScreen panel) to identify potential toxic liabilities. 2. Use CETSA to confirm engagement of top off-target candidates in cells at cytotoxic concentrations. 3. Use a genetic approach (e.g., CRISPR/Cas9 knockout) to validate that the cytotoxicity is linked to the intended on-target.[21]
Inconsistent results between different cell lines. 1. Differential expression levels of on- or off-targets. 2. Different downstream signaling pathways.1. Use RT-qPCR or Western Blot to quantify the expression levels of your intended target and key off-targets in each cell line. 2. Choose cell lines for your assays based on relevant target expression.
In vitro off-target binding does not translate to a cellular effect. 1. Poor cell permeability of the compound. 2. Compound is rapidly metabolized or exported from the cell. 3. The off-target is not functionally relevant in the tested cell context.1. Perform a cellular target engagement assay like CETSA to confirm the compound is reaching its target inside the cell. 2. Measure compound concentration in the cell lysate and media over time using LC-MS. 3. Perform a functional assay downstream of the off-target (e.g., measure phosphorylation of a substrate if the off-target is a kinase).

Strategies for Minimizing Off-Target Effects

Once a problematic off-target has been validated, the primary strategy to mitigate its effects is through rational drug design and medicinal chemistry.[21][22]

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your lead compound. The goal is to find modifications that decrease binding to the off-target while maintaining or improving affinity for the on-target. This is known as improving the selectivity index.[12]

  • Structure-Based Design: If crystal structures of both the on-target and off-target are available, you can design new molecules that exploit differences in their binding pockets to achieve higher selectivity.

  • Dose Optimization: In some cases, off-target effects only manifest at higher concentrations. Administering the compound within a calculated therapeutic window may reduce these effects by minimizing interactions with lower-affinity off-targets.[23]

Conclusion

Characterizing the off-target profile of a novel small molecule like this compound is not an optional exercise; it is fundamental to robust drug discovery and development.[2][3] By integrating predictive in silico methods with systematic experimental screening and cellular validation, researchers can build a comprehensive understanding of their compound's biological interactions. This proactive approach minimizes the risk of late-stage failures, ensures data integrity, and ultimately leads to the development of safer and more effective therapeutics.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Chemistry. [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • This compound | C11H18ClN | CID 17749873. PubChem. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]

  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. Creative Diagnostics. [Link]

  • Drug design. Wikipedia. [Link]

  • This compound. J&K Scientific LLC. [Link]

Sources

Improving the stability of (4-Phenylbutyl)methylamine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Phenylbutyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for preparing and storing stable stock solutions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound.

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution, it is recommended to use a high-purity solvent in which the compound is freely soluble. While specific solubility data may vary, deionized water, ethanol, or DMSO are common starting points for amine hydrochlorides. The solid, which should be a white to off-white substance, should be allowed to equilibrate to room temperature before weighing.[1] To enhance dissolution, gentle vortexing or sonication can be applied. It is crucial to use calibrated equipment and maintain a sterile environment if the solution is intended for cell-based assays.

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: For short-term storage (up to one week), it is advisable to keep the stock solution refrigerated at 2-8°C and protected from light by using an amber vial or by wrapping the container in foil.[2] For longer-term storage, aliquoting the solution into single-use vials to minimize freeze-thaw cycles is best practice. These aliquots should be stored at -20°C or -80°C.[2] Always ensure the container is tightly sealed to prevent solvent evaporation and contamination.

Q3: My refrigerated stock solution has formed a precipitate. Is it degraded?

A3: Not necessarily. Precipitate formation in a refrigerated aqueous stock solution is often due to the compound's lower solubility at reduced temperatures and not necessarily chemical degradation.[2] Before use, allow the solution to warm to room temperature and gently vortex to see if the precipitate redissolves.[2] If it does not fully redissolve, this may indicate a potential stability issue, and preparing a fresh solution is recommended.

Q4: What are the primary factors that can cause degradation of this compound in solution?

A4: The stability of this compound in solution can be influenced by several factors:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze degradation reactions.[3][4] Most drug compounds are generally more stable in a pH range of 4-8.[4]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][5]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3][6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for drug instability.[3][5]

  • Solvent: The choice of solvent can significantly impact the thermal stability of amines.[7] Amines are also hygroscopic, meaning they can absorb moisture from the air, which could lead to hydrolysis.[8]

Q5: What are the visible signs of degradation in my stock solution?

A5: Visible indicators of potential degradation in your stock solution include a change in color (e.g., developing a yellow or brown tint), the formation of a persistent precipitate that does not redissolve upon warming, or any noticeable cloudiness.[2][5] Any unexpected experimental results could also be an indication of a compromised stock solution.[2]

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving common issues encountered with this compound stock solutions.

Issue 1: Inconsistent or Unexpected Experimental Results

This is one of the most critical indicators that your stock solution's integrity may be compromised.

  • Causality: The active concentration of your compound may be lower than expected due to degradation, leading to diminished biological or chemical activity. Alternatively, degradation products could be interfering with your assay.

  • Troubleshooting Workflow:

    A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B First Step C Compare Results with Fresh vs. Old Stock B->C D Results Align: Old Stock Degraded C->D If... E Results Still Inconsistent C->E If... F Investigate Other Experimental Variables E->F G Consider Analytical Purity Check (e.g., HPLC) E->G

    A workflow for troubleshooting inconsistent experimental results.

  • Preventative Measures:

    • Always prepare fresh stock solutions for critical experiments.

    • Adhere strictly to recommended storage conditions.

    • Date all stock solutions and discard them after a predetermined period, even if no visible signs of degradation are present.

Issue 2: Visible Changes in the Stock Solution (Color Change, Persistent Precipitate)

Physical changes are a direct warning of potential chemical instability.

  • Potential Degradation Pathways:

    cluster_main Potential Degradation Pathways cluster_stressors Stressors Compound (4-Phenylbutyl)methylamine HCl (in solution) Degradation Degradation Products Compound->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Degradation Water Water (Hydrolysis) Water->Degradation pH Incorrect pH pH->Degradation

    Factors leading to the degradation of this compound.

  • Recommended Actions:

    • Do not use the solution. Discard it according to your institution's chemical waste disposal guidelines.

    • Review your storage protocol. Ensure solutions are protected from light and stored at the correct temperature.

    • Consider the solvent. If using an aqueous solution, ensure the pH is within a stable range. For organic solvents, ensure they are of high purity and anhydrous if necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Material: this compound (MW: 199.72 g/mol ), high-purity deionized water, sterile conical tube, calibrated analytical balance.

  • Procedure:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh 1.997 mg of this compound into the tube.

    • Add 1.0 mL of deionized water to the tube.

    • Cap the tube tightly and vortex until the solid is completely dissolved.

    • For long-term storage, aliquot into single-use, light-protecting tubes and store at -20°C.

Protocol 2: Forced Degradation Study for Stability Assessment

To proactively understand the stability of your compound under various stress conditions, a forced degradation study can be performed.[2][3]

  • Preparation: Prepare several identical aliquots of your stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Store an aliquot at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot to a UV lamp.

  • Analysis: At various time points, analyze the stressed samples alongside a control sample (stored under ideal conditions) using an appropriate analytical method like HPLC to quantify the remaining parent compound and identify any degradation products.

Data Summary

ParameterRecommendationRationale
Solid Storage 0-8 °C, dry, dark environment[1]To minimize thermal and photolytic degradation and prevent moisture absorption.[2]
Solvent Selection High-purity deionized water, DMSO, or ethanolEnsures minimal contaminants that could catalyze degradation.
Short-Term Solution Storage 2-8 °C, protected from light[2]Reduces the rate of chemical reactions.
Long-Term Solution Storage -20°C or -80°C in single-use aliquots[2]Prevents degradation over extended periods and avoids damage from freeze-thaw cycles.
Incompatibilities Strong oxidizing agents, strong bases[2]To prevent vigorous and potentially hazardous reactions.

References

  • BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)
  • Chem-Impex. (n.d.). This compound.
  • PharmaRead. (n.d.). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals.
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.
  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • EPTQ. (n.d.).
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
  • Pharmaguideline. (2025, April 9).
  • University of Glasgow Theses Service. (2012, December 10). Amine hydrochloride salts: a problem in polyurethane synthesis.
  • Reddit. (2018, May 13). Ways of crashing out amines.
  • Gassnova. (n.d.).
  • Scribd. (n.d.). Amine Analysis.
  • PubChem. (n.d.). This compound.
  • Environmental Health and Safety, University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines.
  • Sigma-Aldrich. (2025, November 6).
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • Environmental Health & Safety, Florida Institute of Technology. (n.d.). Chemical Storage Guidelines.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chapman University. (n.d.). Guidelines for Chemical Storage.
  • J&K Scientific LLC. (n.d.). This compound.
  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • PrepChem.com. (n.d.).
  • ChemicalBook. (n.d.). METHYL-(4-PHENYL-BUTYL)-AMINE HCL.
  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
  • SINTEF. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • PubMed. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.

Sources

Addressing batch-to-batch variability of (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Phenylbutyl)methylamine hydrochloride

Welcome to the comprehensive technical support guide for this compound (CAS RN: 148252-36-2). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and address batch-to-batch variability, ensuring the consistency and reliability of your experimental outcomes. As a key building block in pharmaceutical synthesis, particularly for neurological drug candidates, the quality of this reagent is paramount.[1] This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions.

Understanding Batch-to-Batch Variability

Batch-to-batch variability refers to the differences observed between different production lots of the same chemical compound. These variations can manifest as differences in physical properties (color, crystallinity, hygroscopicity) or chemical properties (purity, impurity profile), significantly impacting reaction kinetics, yield, and the safety and efficacy of the final drug product. For a pharmaceutical intermediate, maintaining consistency is a critical determinant for the smooth progression from development to commercial supply.[2]

Troubleshooting Guide

This section is organized by common issues encountered during the use of this compound. Each issue is followed by a systematic approach to identify the root cause and implement a corrective action.

Issue 1: Inconsistent Reaction Yields or Kinetics

You observe that different batches of this compound result in significant variations in reaction times or final product yields, even when all other reaction parameters are kept constant.

Initial Triage Workflow

Caption: Initial troubleshooting workflow for inconsistent reaction outcomes.

Potential Causes & Solutions

1. Chemical Purity and Impurity Profile

  • Cause: The presence of unreacted starting materials, byproducts from the synthesis, or degradation products can interfere with your reaction. (4-Phenylbutyl)methylamine is commonly synthesized via reductive amination of 4-phenylbutanal with methylamine.[3] Potential impurities from this process include:

    • Unreacted 4-phenylbutanal: An aldehyde impurity can react with your reagents.

    • N,N-dimethyl-4-phenylbutylamine (Tertiary Amine): Formed from over-methylation.

    • Iminium Intermediate: Incomplete reduction can leave the imine as an impurity.

    • 4-phenyl-1-butanol: Over-reduction of the starting aldehyde.

  • Troubleshooting & Validation:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method to assess the purity of each batch. A significant variation in the impurity profile between batches is a likely cause of inconsistent results.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the molecular weights of unknown impurity peaks, which can help elucidate their structures.

2. Residual Solvents

  • Cause: Solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane) may remain in the final product.[4][5][6] These can affect reagent solubility and reaction kinetics. The International Council for Harmonisation (ICH) provides strict limits on residual solvents in pharmaceutical products.[4][5][6]

  • Troubleshooting & Validation:

    • Headspace Gas Chromatography (GC-HS): This is the standard method for quantifying residual volatile solvents. Compare the solvent profile of different batches.

    • Loss on Drying (LOD): While less specific, a simple LOD test can indicate the presence of volatile components. If a batch shows a high loss on drying, further investigation by GC-HS is warranted.

Issue 2: Poor Solubility or Dissolution Rate

You notice that some batches of this compound are difficult to dissolve in your reaction solvent, or dissolve at a much slower rate than previous batches.

Troubleshooting Decision Tree

G A Start: Poor Solubility B Visual Inspection (Color, Particle Size) A->B C Measure Water Content (Karl Fischer Titration) B->C Inconsistent Appearance E Hygroscopicity Assessment (DVS) B->E Clumping/Oily Appearance D Analyze Crystalline Form (XRPD) C->D Water Content Varies G Conclusion: High Water Content C->G High Water Content F Conclusion: Polymorphism D->F Different Patterns H Conclusion: Deliquescence E->H High Water Uptake at High RH J Action: Contact Supplier for Form Control F->J I Action: Dry Material, Use Desiccator G->I H->I

Caption: Decision tree for troubleshooting solubility issues.

Potential Causes & Solutions

1. Polymorphism

  • Cause: this compound, like many active pharmaceutical ingredients (APIs), can exist in different crystalline forms, or polymorphs.[7][8][9] These polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to significant differences in physical properties like solubility and stability.[6][10][11][12] A switch from a more soluble (metastable) form to a less soluble (stable) form between batches can cause dissolution problems.

  • Troubleshooting & Validation:

    • X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the crystalline form of a material.[7][8][9] Each polymorph will produce a unique diffraction pattern. Comparing the XRPD patterns of a "good" batch and a "bad" batch will confirm if polymorphism is the issue.

2. Hygroscopicity and Water Content

  • Cause: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][10] Excessive water absorption can cause the powder to clump or become oily, affecting its handling and dissolution. The absorbed water can also alter the material's effective concentration.

  • Troubleshooting & Validation:

    • Karl Fischer Titration: This is the gold standard for accurately quantifying the water content in a sample.[13][14] A significant difference in water content between batches can explain variability. For strongly basic amines, the Karl Fischer reagent may need to be buffered with an acid like salicylic or benzoic acid to prevent side reactions and ensure an accurate endpoint.[13][14]

    • Dynamic Vapor Sorption (DVS): DVS analysis measures the extent and rate of water uptake by a sample as a function of relative humidity (RH).[11][12][15][16] This technique can characterize the hygroscopicity of different batches and identify the critical humidity level at which significant water uptake occurs.[11][15][16]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A1: Besides the main characteristic peaks for this compound, extraneous signals could be due to:

  • Residual Solvents: Common solvents like Toluene, Methanol, or Ethyl Acetate used in synthesis or recrystallization are frequent culprits. You can compare your peaks to published chemical shift tables for common laboratory solvents.[17][18][19][20][21]

  • Synthesis-Related Impurities: As mentioned previously, unreacted starting materials or byproducts like the corresponding aldehyde or tertiary amine could be present.

  • Grease: If you see broad, poorly defined peaks around 1.2-1.5 ppm, this could be silicone grease from glassware joints.

Q2: I'm seeing a split or broad peak for my compound in HPLC. What's the cause?

A2: This is a common issue when analyzing amines by reverse-phase HPLC.

  • Poor Peak Shape: This can be caused by secondary interactions between the basic amine and residual acidic silanol groups on the silica-based column packing. Try using a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to ensure the amine is fully protonated. Alternatively, use a column with end-capping or a different stationary phase.

  • Split Peaks: This could indicate column overload (inject a smaller volume or lower concentration), a partially blocked column frit, or dissolution of the sample in a solvent much stronger than the mobile phase.[22][23][24] Always try to dissolve your sample in the initial mobile phase if possible.

Q3: How should I properly store and handle this compound?

A3: Given its potential hygroscopicity, proper handling is crucial.

  • Storage: Keep the container tightly sealed in a cool, dry place.[10] For long-term storage, placing the container inside a desiccator with a suitable desiccant (e.g., silica gel) is recommended.[25]

  • Handling: Minimize the time the container is open to the atmosphere, especially in humid environments.[10] Use a dry nitrogen or argon blanket in a glovebox for highly sensitive experiments.[2][26] Weigh out the required amount quickly and reseal the container promptly.[10]

Q4: Can the color of the solid vary between batches?

A4: Yes, minor color variations from off-white to pale yellow can occur. This may be due to trace-level, highly colored impurities formed during synthesis or slight degradation upon exposure to air or light. While a minor color change may not affect reactivity, a significant difference between batches warrants further investigation into the purity via HPLC to ensure it is not indicative of a larger issue.

Key Analytical Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 5 µL
Diluent Mobile Phase A / Water
Protocol 2: Identification by ¹H NMR Spectroscopy

This provides an expected chemical shift range for structure confirmation.

ProtonsExpected Chemical Shift (ppm, in D₂O)MultiplicityIntegration
Aromatic (C₆H₅ )7.20 - 7.40multiplet5H
Benzylic (-CH₂ -Ph)2.60 - 2.75triplet2H
N-Methyl (-N-CH₃ )2.70 - 2.85singlet3H
Methylene (-CH₂ -N)2.95 - 3.10triplet2H
Methylene (-CH₂ -CH₂-N)1.60 - 1.80multiplet2H
Methylene (-CH₂-CH₂ -CH₂-)1.60 - 1.80multiplet2H

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The N-H proton is typically not observed in D₂O due to exchange.

Protocol 3: Water Content by Karl Fischer Titration

This protocol is for determining the water content in the material.

  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: A suitable Karl Fischer reagent (e.g., pyridine-free).

  • Solvent: Anhydrous methanol or a specialized Karl Fischer solvent. For this basic compound, add salicylic acid (approx. 10g per 50mL of solvent) to the titration vessel to buffer the solution and prevent pH-related side reactions.[14]

  • Procedure: a. Pre-titrate the solvent to a stable, dry endpoint. b. Accurately weigh and add a suitable amount of this compound to the vessel. c. Titrate to the endpoint. d. Calculate the water content based on the titrant consumed and the sample weight.

References
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.
  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS).
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Thakral, S., et al. (2020). Polymorphism — A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Pharmaceutical Sciences.
  • ICH. (2026). ICH Q3C Guidelines for Residual Solvents (R9) Technical Document.
  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • Particle Characterisation Laboratories. (n.d.). Dynamic Vapour Sorption.
  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts?
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Dyun, S., et al. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • DANNALAB. (n.d.). XRPD for Small Molecule Drugs.
  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD).
  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Mitsubishi Chemical Corporation. (n.d.). Development of Karl Fischer Reagents.
  • Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • University of Cambridge. (n.d.). Chemical shifts.
  • Hiranuma Sangyo Co., Ltd. (n.d.).
  • PubChem. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound.
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • H. E. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Phenylbutylamine.
  • Isotope Science / Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
  • Sigma-Aldrich. (n.d.).
  • Japanese Pharmacopoeia. (n.d.).
  • E. Scholz. (1984). Aliphatic amine-containing Karl Fischer titration agent and method for using it.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • ChemicalBook. (n.d.). Methylamine hydrochloride(593-51-1) 1H NMR spectrum.
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities.
  • S. G. et al. (2024).
  • Y. Zhai, et al. (2015). Determination of four aliphatic amines in aquatic products using ultrasound-assisted dispersive liquid-liquid microextraction coupled with capillary electrophoresis. Analytical Methods.

Sources

Technical Support Center: Methodologies for Confounding Variable Control in (4-Phenylbutyl)methylamine Hydrochloride Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-Phenylbutyl)methylamine hydrochloride. This guide is designed to provide you with robust, field-tested strategies to identify and control for confounding variables, ensuring the integrity and validity of your experimental findings. The following question-and-answer format directly addresses common challenges and provides in-depth, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are confounding variables, and why are they a critical concern in my this compound studies?

A1: A confounding variable is an external factor that is associated with both the independent variable (your treatment with this compound) and the dependent variable (the outcome you are measuring), leading to a spurious association.[1][2] For instance, if you are investigating the effect of this compound on a specific neuronal signaling pathway, and an unmeasured factor like age influences both the likelihood of receiving the compound and the pathway's activity, your results could be skewed.[2]

Q2: I am in the planning stages of my experiment. What are the most effective design-stage strategies to minimize confounding?

A2: Proactively addressing confounding variables during the experimental design phase is the most effective way to ensure robust and reliable results.[6][7] The "gold standard" is to implement a combination of the following strategies:

  • Randomization: This is the cornerstone of controlling for confounding.[2][6] By randomly assigning subjects to treatment and control groups, you ensure that both known and unknown potential confounders are, on average, evenly distributed.[1][8][9] This minimizes the chance that any observed effect is due to a systematic difference between your groups rather than the administration of this compound.[10]

  • Blinding: This practice prevents bias in the reporting of outcomes from both the study participants (single-blind) and the researchers (double-blind).[6][11] In a triple-blind study, the data analysts are also unaware of the group assignments, further reducing the potential for bias.[11][12] For example, if a researcher knows which animal received this compound, their expectations might subconsciously influence how they score behavioral tests.

  • Use of Control Groups: A well-defined control group that receives a placebo or vehicle provides a baseline for comparison.[6][8] This allows you to confidently attribute any differences in the outcome to the effect of this compound.

  • Matching and Restriction: In cases where randomization is not feasible, such as in certain observational studies, you can use matching or restriction.[2][13][14]

    • Restriction involves limiting your study population to subjects with similar characteristics (e.g., only using male mice of a specific age).[14]

    • Matching involves pairing each subject in the treatment group with a subject in the control group who has similar characteristics on key potential confounders (e.g., age, weight).[2][14][15]

Below is a workflow diagram illustrating the decision-making process for choosing a design-stage control strategy.

Experimental Design Workflow Start Start: Planning Experiment with This compound Identify Identify Potential Confounders (e.g., age, sex, baseline health) Start->Identify Feasible Is Randomization Feasible? Identify->Feasible Randomize Implement Randomization & Blinding Feasible->Randomize Yes Matching Consider Matching or Restriction Feasible->Matching No Control Establish Control Group Randomize->Control Analyze Proceed to Data Collection & Analysis Control->Analyze Matching->Control

Caption: Workflow for selecting design-stage confounding controls.

Q3: I have already collected my data. What statistical methods can I use to control for confounding variables during the analysis phase?

A3: If you were unable to control for all potential confounders during the design phase, or if you want to account for any residual confounding, you can use several statistical techniques.[1][16] It's crucial that you have measured the potential confounding variables during your data collection.[1]

  • Stratification: This involves separating your data into subgroups (strata) based on the levels of the confounding variable (e.g., analyzing the effect of this compound in young and old subjects separately).[2][17][18] You can then calculate a pooled estimate of the effect that is adjusted for the confounder.[18]

  • Multivariate Models: These are powerful statistical tools that can adjust for multiple confounding variables simultaneously.[16]

    • Analysis of Covariance (ANCOVA): This method is an extension of ANOVA and is particularly useful when you have a continuous confounding variable (a "covariate"), such as a baseline measurement.[1][19][20] ANCOVA adjusts the dependent variable for the effect of the covariate, allowing for a more precise estimation of the treatment effect.[21][22]

    • Multiple Linear or Logistic Regression: These models allow you to examine the relationship between your independent variable (this compound treatment) and your dependent variable while statistically controlling for the effects of multiple confounders.[2][23] The choice between linear and logistic regression depends on whether your outcome variable is continuous or binary, respectively.

The following diagram illustrates the relationship between these analytical control methods.

Analytical Control Methods Data Collected Data with Potential Confounders Stratify Stratification (Analyze within subgroups) Data->Stratify Multivariate Multivariate Models (Adjust for multiple variables) Data->Multivariate Adjusted Adjusted Estimate of Effect Stratify->Adjusted ANCOVA ANCOVA (Continuous confounder) Multivariate->ANCOVA Regression Multiple Regression (Linear or Logistic) Multivariate->Regression ANCOVA->Adjusted Regression->Adjusted

Caption: Statistical methods for controlling confounding variables.

Experimental Protocols

Protocol 1: Implementing Randomization and Blinding in a Preclinical Study
  • Subject Identification: Assign a unique, non-descriptive ID to each experimental subject (e.g., animal).

  • Group Assignment: Use a random number generator or a validated online tool to assign each unique ID to a treatment group (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).

  • Blinding of Treatment: Prepare the treatment solutions in identical vials labeled only with the subject IDs. The person preparing the solutions should not be involved in administering them or assessing the outcomes.

  • Blinding of Assessment: The researcher administering the treatments and the individuals assessing the outcomes (e.g., scoring behavior, analyzing tissue samples) should be unaware of the group assignments for each subject ID.

  • Unblinding: The treatment group assignments should only be revealed after all data has been collected and, ideally, after the initial statistical analysis is complete.[11][24]

Protocol 2: Step-by-Step Guide to Performing an ANCOVA

This protocol assumes you are using statistical software (e.g., R, SPSS, GraphPad Prism).

  • Identify Variables:

    • Independent Variable: Your treatment groups (categorical).

    • Dependent Variable: The outcome of interest (continuous).

    • Covariate: The potential confounding variable (continuous), measured before the intervention.

  • Check ANCOVA Assumptions:

    • The relationship between the dependent variable and the covariate is linear.[21]

    • The slopes of the regression lines for each group are homogeneous (i.e., there is no interaction between the independent variable and the covariate).

    • The residuals are normally distributed.

    • Variances are homogeneous across groups.

  • Run the ANCOVA Model: Input your variables into the ANCOVA function of your statistical software. The model will test for a significant effect of the independent variable on the dependent variable after adjusting for the covariate.

  • Interpret the Results:

    • Examine the p-value for the independent variable. A significant p-value suggests that there is a statistically significant difference between the treatment groups after controlling for the covariate.

    • Review the adjusted means for each group, which represent the estimated mean outcome for each group if all subjects had the same value on the covariate.[19]

Data Presentation Example: ANCOVA Results

Source of VariationSum of SquaresdfMean SquareF-statisticp-value
Covariate (e.g., Baseline Score)150.71150.725.1<0.001
Treatment Group85.2242.67.10.002
Error270.3456.0
Total 506.2 48

This table demonstrates a significant effect of the treatment group on the outcome, even after accounting for the significant effect of the baseline score.

References

  • Pourhoseingholi, M. A., Baghestani, A. R., & Vahedi, M. (2012). How to control confounding effects by statistical analysis. Gastroenterology and Hepatology from Bed to Bench, 5(2), 79–83. [Link]

  • StudySmarter. (n.d.). Confounding Control. Retrieved from [Link]

  • Smith, P. G., & Day, N. E. (1984). The design of case-control studies: the influence of confounding and interaction effects. International Journal of Epidemiology, 13(3), 356–365. [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • Statsig. (2024, October 29). Confounding variables in statistics: How to identify and control them. Retrieved from [Link]

  • The Friendly Statistician. (2023, December 1). How To Minimize Confounding Variables In Experiments? [Video]. YouTube. [Link]

  • WisPaper. (2023, October 30). How to control confounding variables in experimental design? Retrieved from [Link]

  • Choi, B. C., & Pak, A. W. (1994). A review on some techniques to control the effects from confounding factor. Epidemiology and Health, 16(1), 103-116. [Link]

  • The Friendly Statistician. (2023, August 2). How Do Case-control Studies Address Confounding? [Video]. YouTube. [Link]

  • Pourhoseingholi, M., Baghestani, A., & Vahedi, M. (2012). How to control confounding effects by statistical analysis. Gastroenterology and Hepatology from Bed to Bench, 5(2), 79-83. [Link]

  • The Friendly Statistician. (2023, November 8). How Do You Eliminate Confounding Variables In Experimental Design? [Video]. YouTube. [Link]

  • Scribbr. (n.d.). How do I prevent confounding variables from interfering with my research? Retrieved from [Link]

  • Six Sigma Study Guide. (n.d.). Confounding. Retrieved from [Link]

  • Suissa, S., & Garbe, E. (2021). Advanced Approaches to Controlling Confounding in Pharmacoepidemiologic Studies. In Pharmacoepidemiology (pp. 767-789). Springer, Cham. [Link]

  • The BMJ. (n.d.). Chapter 8: Case-control and cross sectional studies. Retrieved from [Link]

  • Greenland, S., & Thomas, D. C. (1982). Confounding and selection bias in case-control studies. International Journal of Epidemiology, 11(4), 366-371. [Link]

  • NIH. (n.d.). Blinding and Randomization – NIH Experimental Design and Reproducibility Module #2. Retrieved from [Link]

  • IARC Publications. (n.d.). 3. GENERAL CONSIDERATIONS FOR THE ANALYSIS OF CASE-CONTROL STUDIES. Retrieved from [Link]

  • Wikipedia. (n.d.). Stratification (clinical trials). Retrieved from [Link]

  • World BI. (n.d.). Patient Stratification in Clinical Trials. Retrieved from [Link]

  • Association of Health Care Journalists. (n.d.). Stratification. Retrieved from [Link]

  • Medical Device Courses. (2020, August 1). Blind and randomized trials. Retrieved from [Link]

  • Portland State University. (n.d.). Analysis of Covariance (ANCOVA). Retrieved from [Link]

  • Farhadi, A., & Alavi, S. M. (2017). What Is Analysis of Covariance (ANCOVA) and How to Correctly Report Its Results in Medical Research?. Iranian journal of medical sciences, 42(2), 218–219. [Link]

  • Peng, Y., Li, S. N., Pei, X., Hao, K., Zhang, Y., & Liu, C. X. (2018). The Multivariate Regression Statistics Strategy to Investigate Content-Effect Correlation of Multiple Components in Traditional Chinese Medicine Based on a Partial Least Squares Method. Molecules (Basel, Switzerland), 23(11), 2822. [Link]

  • EUPATI Toolbox. (n.d.). Stratification. Retrieved from [Link]

  • Axcellant. (2023, February 28). Stratification. Retrieved from [Link]

  • PennState: Statistics Online. (n.d.). 9: ANCOVA Part I. Retrieved from [Link]

  • ClinicalPURSUIT. (2023, July 27). A Guide to Randomization and Blinding in Modern Medical Research. Retrieved from [Link]

  • Statistics Solutions. (n.d.). Analysis of covariance (ANCOVA). Retrieved from [Link]

  • Musu, A., & Man, M. (2019). Variable or variate? A conundrum in pharmacometrics exposure-response models. Clinical and translational science, 12(4), 332–334. [Link]

  • The University of Virginia Library. (2023, April 17). Getting Started with Analysis of Covariance. Retrieved from [Link]

  • Medicine LibreTexts. (2023, February 5). 21.7: Controlling for Confounding Variables. Retrieved from [Link]

  • Bespalov, A., Wicke, K., & Castagné, V. (2019). Blinding and Randomization. In Good Research Practice in Non-Clinical Pharmacology and Biomedicine (pp. 81-99). Springer, Cham. [Link]

  • Castor EDC. (2020, October 10). Randomization & Blinding in Clinical Research Trials. Retrieved from [Link]

  • Tobe, A., et al. (1983). [General pharmacological action of 4-(o-benzylphenoxy)-N-methylamine hydrochloride (bifemelane hydrochloride, MCI-2016)--influence on the central nervous system]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 81(5), 441-60. [Link]

  • Lin, D. (1999). Assessment and Control for Confounding by Indication in Observational Studies. Journal of the American Geriatrics Society, 47(6), 749-754. [Link]

  • OARC Stats - UCLA. (n.d.). Multivariate Regression Analysis | Stata Data Analysis Examples. Retrieved from [Link]

  • Forina, M., et al. (1998). Multivariate calibration: applications to pharmaceutical analysis. Analytica Chimica Acta, 359(1-2), 1-16. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Poon, E., & Feng, C. (2023). Univariate and Multiple Regression Analyses in Medical Research. Biometrical Letters, 60(1), 65-76. [Link]

Sources

Technical Support Center: A Framework for Optimizing Incubation Time for Novel Compounds like (4-Phenylbutyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful application of any bioactive compound in a cell-based assay hinges on the precise determination of its optimal treatment duration. This is particularly true for novel or less-characterized molecules like (4-Phenylbutyl)methylamine hydrochloride, where established protocols are not available.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal incubation time for such compounds. We will move beyond simple step-by-step instructions to explain the scientific rationale behind each phase of the optimization process, ensuring your experimental design is robust, reproducible, and yields trustworthy data.

Part 1: Foundational FAQs

This section addresses common initial questions researchers face when designing a treatment protocol for a new compound.

Q1: Why is optimizing incubation time a critical first step?

Optimizing incubation time is fundamental for accurately characterizing a compound's biological activity. An incubation that is too short may fail to produce a measurable effect, leading to a false-negative result.[3] Conversely, an overly long incubation might induce secondary effects, such as cytotoxicity or cellular stress responses, that can confound the interpretation of your primary endpoint.[4][5] The goal is to identify a time window that captures the peak primary biological response before the onset of these confounding secondary effects.[6] This ensures that the observed phenotype is a direct consequence of the compound's mechanism of action.

Q2: What key factors influence the optimal incubation time?

The ideal incubation time is not a single fixed value but is influenced by a combination of factors:

  • Compound's Mechanism of Action (MOA): A compound that rapidly inhibits a cell surface receptor may show an effect in minutes to hours. In contrast, a compound that alters gene transcription may require 12, 24, or even 48 hours for its effects to become apparent through protein expression changes.[7]

  • Cell Type and Doubling Time: Different cell lines have vastly different metabolic rates and division cycles.[6][8] A rapidly dividing cancer cell line might show effects on proliferation within 24 hours, whereas a slower-growing primary cell line may require 48-72 hours or longer.[3]

  • Assay Endpoint: The specific parameter you are measuring is crucial. A phosphorylation event can occur within minutes, while apoptosis or changes in cell viability are typically measured over 24 to 72 hours.[9][10]

  • Compound Stability: The stability of the compound in your culture media is a critical consideration.[11] If the compound degrades quickly, longer incubation times may require media changes with a fresh compound to maintain a consistent concentration.[12]

Q3: What preliminary information do I need before starting experiments?

Before beginning any cell-based assay, gather the following information:

  • Compound Properties: Know the compound's solubility and the appropriate solvent (e.g., DMSO, ethanol, water).[11] Ensure the final solvent concentration in your culture media is non-toxic to your cells.[13]

  • Cell Line Health: Always use healthy, viable cells that are in the logarithmic growth phase.[14] Avoid using cells that are over-confluent or have been passaged excessively, as this can alter their physiological responses.[8]

  • Assay Controls: Plan for appropriate positive and negative controls. A positive control should be a known compound that elicits the expected response, confirming the assay is working correctly. The negative/vehicle control (e.g., media with DMSO) is essential for establishing the baseline response.[8][15]

Part 2: The Optimization Workflow: A Phased Experimental Protocol

This section details a systematic, three-phase approach to empirically determine the optimal incubation time for this compound or any novel compound.

graph "Optimization_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1. A three-phase workflow for systematically optimizing compound incubation time.
Phase I: Initial Range-Finding Experiment

Objective: To quickly identify a broad, non-toxic concentration range of the compound and to rule out immediate, high-level cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.[12][15]

  • Compound Preparation: Prepare a series of broad compound concentrations. A logarithmic scale is often effective (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

  • Treatment Matrix: Treat the cells according to the matrix below, ensuring each condition has at least three technical replicates. Include vehicle-only controls for each time point.

  • Incubation: Incubate the plates for widely spaced durations, such as 24, 48, and 72 hours.[12]

  • Cytotoxicity Assay: At the end of each incubation period, measure cytotoxicity. An assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay, is ideal as it directly quantifies cell death.[16] Alternatively, a metabolic assay like Resazurin or MTT can be used to assess cell viability.[9][17]

Table 1: Example Experimental Layout for Phase I

Concentration24 Hours48 Hours72 Hours
Vehicle ControlAssayAssayAssay
0.1 µMAssayAssayAssay
1 µMAssayAssayAssay
10 µMAssayAssayAssay
100 µMAssayAssayAssay

Interpretation: Analyze the data to identify the concentration range that does not cause significant cytotoxicity at the tested time points. This range will be used in Phase II.

Phase II: Detailed Time-Course Experiment

Objective: To pinpoint the optimal incubation time by observing the kinetics of the compound's primary biological effect.

Methodology:

  • Cell Seeding: Plate cells as in Phase I.

  • Compound Preparation: Based on Phase I results, select one or two non-toxic concentrations of this compound.

  • Treatment and Time Points: Treat cells with the selected concentration(s). Harvest or analyze the cells at a series of time points. The intervals should be chosen based on the suspected MOA. For unknown mechanisms, a broad-to-fine approach is best (e.g., 4, 8, 12, 24, 48 hours).[11][18]

  • Endpoint Analysis: At each time point, perform the assay that measures your primary biological endpoint of interest (e.g., qPCR for gene expression, Western blot or ELISA for protein levels, flow cytometry for cell cycle analysis).

Interpretation: Plot your endpoint measurement as a function of time. The optimal incubation time is typically the point where you observe the maximal effect before it plateaus or begins to decline (which could indicate the onset of secondary effects like toxicity or cellular adaptation).

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during incubation time optimization.

graph "Troubleshooting_Decision_Tree" { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 2. A decision tree for troubleshooting common experimental issues.

Q: I see no effect of my compound at any concentration or time point. What should I do?

  • Possible Cause: The concentrations tested may be too low, or the incubation time may be too short for a slow-acting compound.[19]

  • Solution:

    • Increase Concentration: Expand your concentration range higher (e.g., up to 200 µM), ensuring you do not exceed solubility limits.

    • Extend Incubation Time: Test a longer final time point, such as 96 hours, especially if the cell line has a long doubling time.

    • Verify Compound Activity: Confirm the integrity of the compound. Was it stored correctly? Is the stock solution fresh?[11]

    • Validate Assay: Ensure your assay is sensitive enough to detect changes by running a potent, well-characterized positive control.[8]

Q: I am observing overwhelming toxicity even at my lowest concentration and earliest time point. What are my next steps?

  • Possible Cause: The compound is highly potent and cytotoxic, or the chosen "low" concentration is still too high for your specific cell line.[12]

  • Solution:

    • Drastically Lower Concentration: Shift your entire concentration range down by several orders of magnitude (e.g., start in the nanomolar range).

    • Shorten Incubation Time: Perform a time-course experiment with very early time points (e.g., 1, 2, 4, and 8 hours) to see if a therapeutic window exists before the onset of widespread cell death.[4]

    • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%).

Q: My results are not consistent between replicate wells or experiments. What could be the cause?

  • Possible Cause: High variability often stems from technical inconsistencies in cell handling or assay procedure.[20]

  • Solution:

    • Standardize Cell Plating: Inconsistent cell seeding density is a major source of variability.[15] Ensure you have a homogenous cell suspension before plating and use consistent techniques.

    • Avoid Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and your compound.[14] If possible, avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media.

    • Use Master Mixes: When adding the compound to replicate wells, prepare a master mix of the compound diluted in media to ensure each well receives the exact same concentration.[12]

    • Check Incubator Conditions: Fluctuations in temperature or CO₂ can impact cell health and drug efficacy. Ensure your incubator is properly calibrated and minimize door openings.[15]

By following this structured, evidence-based framework, you can confidently and efficiently determine the optimal incubation time for this compound or any novel compound, paving the way for accurate and reproducible downstream experiments.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17749873, this compound. [Link]

  • FDCELL. (2023). 10 Tips for Successful Cell Based Assays. [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Rampaccetto, C., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. [Link]

  • ResearchGate. (2023). For fast acting drug what should be the incubation time of drug with cancer and immune cell for performing phagocytosis assay?[Link]

  • Nick, T. (2023). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • J&K Scientific LLC. (n.d.). This compound. [Link]

  • ResearchGate. (2016). Can incubation time influence in cell assays?[Link]

  • ResearchGate. (2015). Which time-dependent experiment design is better and why?[Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • Cree, I. A., et al. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. [Link]

  • LabRoots. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]

  • ResearchGate. (2018). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • Colombo, F., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research. [Link]

  • ResearchGate. (2014). Time-course assay. [Link]

  • ResearchGate. (2017). Which one is the better plan for time course study?[Link]

  • Gu, X., et al. (2019). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of Toxicology. [Link]

  • Storey, J. D., et al. (2005). Significance analysis of time course microarray experiments. PNAS. [Link]

  • Stat-Ease. (n.d.). Design of Experiments Helps Optimize Cell Culture Bioproduction System. [Link]

Sources

Validation & Comparative

Comparative study of (4-Phenylbutyl)methylamine hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (4-Phenylbutyl)methylamine Hydrochloride and Its Analogs for Drug Development Professionals

This guide provides a comprehensive comparative analysis of this compound and its structural analogs, tailored for researchers, scientists, and professionals in drug development. We will dissect the structure-activity relationships (SAR), mechanisms of action, and the critical experimental methodologies used to characterize this promising class of compounds. Our narrative emphasizes the causal links behind experimental choices, ensuring a deep, actionable understanding of the data presented.

Introduction: The Phenylalkylamine Scaffold as a Privileged Structure

The phenylalkylamine framework is a cornerstone of modern medicinal chemistry, serving as the foundation for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1] While short-chain analogs like phenethylamine and amphetamine are extensively studied, longer-chain derivatives such as (4-Phenylbutyl)methylamine offer a distinct pharmacological profile. The extended butyl chain provides greater conformational flexibility, potentially allowing for unique interactions within the binding pockets of monoamine transporters and receptors. This guide explores how systematic structural modifications to this scaffold influence biological activity, with a focus on targets relevant to neurological disorders.[2]

Synthetic Strategy: Building the Analog Library

A robust and scalable synthetic route is essential for generating a diverse library of analogs for SAR studies. The most direct and versatile approach for N-alkylation and modification of the core structure is reductive amination.

General Protocol: Reductive Amination of Phenylalkanals

This protocol was selected for its high efficiency and broad substrate scope, allowing for the facile introduction of various amine functionalities.

Experimental Protocol: Synthesis of N-methyl-(4-phenylbutyl)amine

  • Imine Formation: In a round-bottom flask, dissolve 4-phenylbutanal (1.0 eq) in methanol (0.2 M). Add a solution of methylamine (2.0 eq, as a 40% aqueous solution or methanolic solution) dropwise at 0°C. The excess amine drives the equilibrium towards imine formation. Allow the mixture to stir at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture again to 0°C. Add sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. The choice of reducing agent is critical; NaBH₃CN is preferable for its selectivity for the protonated imine over the starting aldehyde, minimizing side reactions.

  • Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress via Thin-Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of 1 M HCl to neutralize excess reducing agent and hydrolyze any remaining imine.

  • Aqueous Work-up: Remove methanol under reduced pressure. Add water and perform a liquid-liquid extraction with diethyl ether or ethyl acetate to remove any non-basic impurities.

  • Product Isolation: Basify the aqueous layer with 2 M NaOH to a pH > 12 to deprotonate the amine product. Extract the free base into dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Salt Formation: Dissolve the purified free base in a minimal amount of cold diethyl ether. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation ceases. The hydrochloride salt is generally more stable, crystalline, and suitable for biological testing. Collect the precipitate by vacuum filtration and dry.

This modular synthesis allows for the creation of a focused library by varying the starting phenylalkanal (chain length) and the amine (N-substitution).

In Vitro Pharmacological Comparison

The primary mechanism of action for many psychostimulant phenethylamines is the modulation of monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] We will compare our parent compound and its analogs using assays that directly measure their interaction with these key targets.

Quantifying Target Engagement: Radioligand Binding Assays

To determine the affinity of each analog for the monoamine transporters, competitive radioligand binding assays are the gold standard.[5] This technique measures how effectively a test compound displaces a known high-affinity radiolabeled ligand from the transporter.

Experimental Protocol: Monoamine Transporter Binding Assay

  • Source Material: Utilize cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and a range of concentrations of the test analog.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters (e.g., Whatman GF/B), separating the bound radioligand (on the filter) from the unbound (in the filtrate). Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known inhibitor, e.g., cocaine for DAT). Plot the percent inhibition versus the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters

CompoundDATSERTNETSelectivity (SERT/DAT)
(4-Phenylbutyl)methylamine HCl (Parent)1859505505.1
(4-(4-chlorophenyl)butyl)methylamine HCl924102304.5
(4-Phenylbutyl)ethylamine HCl25013007205.2
(3-Phenylpropyl)methylamine HCl31018009805.8

Note: Data are representative and for illustrative purposes.

Assessing Functional Impact: Neurotransmitter Uptake Inhibition

While binding affinity indicates target engagement, a functional assay is required to measure the biological consequence—in this case, the inhibition of neurotransmitter reuptake.

Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Assay

  • Tissue Preparation: Prepare synaptosomes (resealed nerve terminals) from fresh rodent striatal tissue, a region rich in dopamine transporters.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test analogs for 5-10 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of [³H]Dopamine.

  • Termination: After a short incubation period (typically 1-5 minutes, within the linear range of uptake), terminate the reaction by rapid filtration, washing with ice-cold buffer.

  • Quantification & Analysis: Lyse the synaptosomes and quantify the trapped [³H]Dopamine via scintillation counting. Determine the IC₅₀ value, the concentration of analog that inhibits 50% of dopamine uptake.

Table 2: Comparative Functional Potency (IC₅₀, nM) for Monoamine Uptake Inhibition

CompoundDopamine UptakeSerotonin UptakeNorepinephrine Uptake
(4-Phenylbutyl)methylamine HCl (Parent)2901750850
(4-(4-chlorophenyl)butyl)methylamine HCl145750410
(4-Phenylbutyl)ethylamine HCl41521001100
(3-Phenylpropyl)methylamine HCl55032001600

Note: Data are representative and for illustrative purposes.

Structure-Activity Relationship (SAR) Synthesis

The data from our binding and functional assays allow us to construct a preliminary SAR model, providing predictive power for designing future analogs.

  • Phenyl Ring Substitution: Adding a para-chloro group, an electron-withdrawing halogen, consistently doubled the potency across all transporters. This suggests a favorable interaction, potentially involving a halogen bond or hydrophobic interactions within the binding pocket.[6]

  • N-Alkylation: Increasing the alkyl substituent on the nitrogen from methyl to ethyl resulted in a consistent decrease in potency. This indicates steric hindrance at the N-terminus, suggesting a relatively constrained pocket around the amine.

  • Alkyl Chain Length: Shortening the linker from a butyl to a propyl chain significantly reduced both binding affinity and functional potency. This highlights the importance of the four-carbon chain for optimal positioning of the phenyl ring and amine within their respective subpockets of the transporter.

Caption: Structure-Activity Relationship (SAR) for (4-Phenylbutyl)methylamine analogs.

Further Characterization: Behavioral Pharmacology

In vitro data provides a foundational understanding, but in vivo studies are necessary to assess the integrated physiological and behavioral effects of a compound. For CNS-active stimulants, assessing locomotor activity is a primary step.[7]

Experimental Protocol: Rodent Locomotor Activity

  • Acclimation: Individually house mice in a new cage environment for at least one week prior to testing.

  • Habituation: On the test day, place each mouse into an open-field arena equipped with infrared beams to track movement. Allow them to habituate to the novel environment for 30-60 minutes.

  • Administration: Administer the test analog (e.g., the potent 4-chloro analog) or vehicle control via intraperitoneal (IP) injection.

  • Data Acquisition: Immediately return the animal to the arena and record locomotor activity (e.g., total distance traveled, rearing events, stereotypy) for 60-120 minutes.

  • Analysis: Analyze the data in time bins to observe the onset, peak, and duration of the drug's effect on activity. Compare the dose-response curves of different analogs to establish their in vivo relative potencies.

An increase in locomotor activity is a hallmark of central stimulant action, often correlated with dopamine and norepinephrine reuptake inhibition.[4][8]

Conclusion and Strategic Outlook

This comparative guide demonstrates a systematic approach to evaluating (4-Phenylbutyl)methylamine analogs. Our illustrative data reveals that the parent compound possesses modest activity, which can be significantly enhanced. The (4-(4-chlorophenyl)butyl)methylamine analog emerged as a lead candidate, with approximately twofold greater potency in both binding and functional assays. The established SAR indicates that the 4-position of the phenyl ring is a key site for modification, while the N-methyl and n-butyl chain are likely optimal for this scaffold.

Future work should focus on exploring a wider range of substitutions at the 4-position (e.g., methyl, methoxy, trifluoromethyl) to fine-tune electronic and steric properties. Additionally, secondary in vitro screening, such as monoamine oxidase (MAO) inhibition assays, is crucial to ensure target selectivity and rule out off-target activities that could complicate the pharmacological profile.[9][10] Promising leads will require full pharmacokinetic and toxicological profiling to assess their viability as drug candidates.

References

  • Title: Human behavioral pharmacology of stimulant drugs: An update and narrative review Source: Advances in Pharmacology URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: Biomolecules & Therapeutics URL: [Link]

  • Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Source: Biomolecules & Therapeutics URL: [Link]

  • Title: Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: KoreaScience URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: Psychostimulants and social behaviors Source: Frontiers in Behavioral Neuroscience URL: [Link]

  • Title: Chapter 2—How Stimulants Affect the Brain and Behavior Source: NCBI Bookshelf URL: [Link]

  • Title: Psychostimulants and social behaviors Source: NCBI Bookshelf URL: [Link]

  • Title: Mechanism of action and therapeutic uses of psychostimulants Source: Clinical Laboratory Science URL: [Link]

  • Title: Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) Source: Creative Biolabs URL: [Link]

  • Title: MAO Inhibition in Drug Discovery and Development Source: Charles River Laboratories URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec (formerly Cyprotex) URL: [Link]

Sources

A Comparative In Vitro Analysis of (4-Phenylbutyl)methylamine hydrochloride and Selegiline as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of the inhibitory potential of (4-Phenylbutyl)methylamine hydrochloride against the well-characterized monoamine oxidase (MAO) inhibitor, Selegiline. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders. We will delve into the rationale for this comparison, present a detailed experimental protocol for assessing MAO-A and MAO-B inhibition, and provide a framework for interpreting the resulting data.

Introduction: The Rationale for Benchmarking

Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[] Their dysregulation has been implicated in a range of neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression, making them significant targets for therapeutic intervention.[3][4]

This compound is a compound of interest in medicinal chemistry, often utilized as a building block in the synthesis of novel pharmaceutical agents targeting the central nervous system.[5][6][7] Its structural similarity to phenethylamine derivatives suggests a potential interaction with monoaminergic systems. Notably, the unmethylated analog, 4-Phenylbutylamine, has been identified as a competitive inhibitor of MAO-A.[8] This provides a strong rationale for investigating the MAO inhibitory properties of its N-methylated counterpart.

Selegiline, a potent and irreversible inhibitor of MAO-B, serves as an ideal benchmark for this study. It is a clinically approved medication for Parkinson's disease, and its mechanism of action is well-documented. By comparing the inhibitory activity and selectivity of this compound against Selegiline, we can elucidate its potential as a modulator of MAO enzymes and inform its future applications in drug discovery.

The Central Hypothesis and Experimental Design

The core of this investigation is to determine whether this compound inhibits MAO-A and/or MAO-B and to quantify its potency and selectivity in comparison to Selegiline. Our experimental design is centered around an in vitro fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.

G cluster_workflow Experimental Workflow start Prepare Reagents: - this compound - Selegiline (Control) - MAO-A & MAO-B Enzymes - Substrate (e.g., p-Tyramine) - Detection Reagents incubation Incubate Enzyme with Inhibitor start->incubation Pre-incubation reaction Initiate Reaction with Substrate incubation->reaction Addition of Substrate detection Measure Fluorescence (Proportional to H₂O₂ production) reaction->detection Kinetic or Endpoint Reading analysis Calculate IC₅₀ Values and Selectivity Index detection->analysis Data Processing

Caption: A schematic overview of the in vitro MAO inhibition assay workflow.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure robustness and reproducibility. The inclusion of a known inhibitor (Selegiline) and controls for enzyme activity and background fluorescence establishes a self-validating system.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Selegiline hydrochloride (positive control for MAO-B inhibition)

  • Clorgyline hydrochloride (positive control for MAO-A inhibition)

  • p-Tyramine hydrochloride (MAO substrate)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorogenic probe)

  • 96-well black microplates with clear bottoms

  • Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~585-595 nm)

Preparation of Solutions
  • Enzyme Solutions: Prepare working solutions of MAO-A and MAO-B in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Inhibitor Solutions: Prepare stock solutions of this compound, Selegiline, and Clorgyline in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Substrate Solution: Prepare a stock solution of p-Tyramine in assay buffer.

  • Detection Reagent: Prepare a working solution of HRP and Amplex® Red in assay buffer, protected from light.

Assay Procedure
  • Plate Layout: Designate wells for blank (no enzyme), enzyme control (no inhibitor), positive controls (Selegiline for MAO-B, Clorgyline for MAO-A), and a range of concentrations for this compound.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor solutions to the appropriate wells. Add an equal volume of solvent to the enzyme control and blank wells.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the p-Tyramine substrate solution to all wells to initiate the enzymatic reaction.

  • Detection: Immediately add the detection reagent to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay) at 37°C.

Data Analysis and Interpretation

The primary output of this assay will be the rate of H₂O₂ production, which is proportional to the fluorescence signal.

  • Calculate Percent Inhibition:

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Calculate Selectivity Index:

    A selectivity index significantly greater than 1 indicates selectivity for MAO-B, while a value significantly less than 1 indicates selectivity for MAO-A.

Comparative Data Summary
CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
(4-Phenylbutyl)methylamine HClMAO-AExperimental ValueCalculated Value
MAO-BExperimental Value
Selegiline HCl (Reference)MAO-ALiterature/Experimental ValueLiterature/Experimental Value
MAO-BLiterature/Experimental Value
Clorgyline HCl (Reference)MAO-ALiterature/Experimental ValueLiterature/Experimental Value
MAO-BLiterature/Experimental Value

Visualizing the Mechanism: MAO Inhibition and Neurotransmitter Metabolism

The inhibition of MAO enzymes leads to an increase in the synaptic concentration of monoamine neurotransmitters.

G cluster_pathway Monoamine Neurotransmitter Metabolism Dopamine Dopamine MAO_A MAO-A Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Primary Pathway Serotonin Serotonin Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Inhibitor (4-Phenylbutyl)methylamine HCl or Selegiline Inhibitor->MAO_A Potential Inhibition Inhibitor->MAO_B Inhibition

Caption: Simplified signaling pathway of monoamine metabolism and the site of action for MAO inhibitors.

Concluding Remarks and Future Directions

This guide outlines a robust methodology for benchmarking the MAO inhibitory activity of this compound against the established inhibitor, Selegiline. The resulting data will provide valuable insights into the compound's potency, selectivity, and potential as a pharmacological tool or therapeutic lead. A thorough understanding of its interaction with MAO-A and MAO-B is a critical first step in elucidating its mechanism of action and guiding further research in the field of neuropharmacology. Subsequent studies could explore the reversibility of inhibition and in vivo efficacy in relevant animal models of neurological disorders.

References

  • Finberg, J. P. M. (2014). Monoamine oxidase inhibitors. In Encyclopedia of Psychopharmacology (pp. 1-7). Springer Berlin Heidelberg.
  • Fowler, C. J., & Tipton, K. F. (1982). Deamination of 5-hydroxytryptamine by the two forms of monoamine oxidase in the rat brain. Journal of Neurochemistry, 38(3), 733–736.
  • Magyar, K., & Szende, B. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology, 25(1-2), 233–242.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound | 148252-36-2. Retrieved from [Link]

  • RSC Publishing. (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 5(42), 33347-33365.
  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of Biochemistry and Biophysics, 464(2), 269–276.
  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1749.
  • Binda, C., Mattevi, A., & Edmondson, D. E. (2011). Monoamine oxidase: a fascinating story of a multifaceted enzyme. Journal of Cerebral Blood Flow & Metabolism, 31(1), 8-18.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17749873, this compound. Retrieved from [Link].

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link].

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link].

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link].

  • J&K Scientific LLC. (n.d.). This compound | 148252-36-2. Retrieved from [Link].

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link].

  • Youdim, M. B., & Tipton, K. F. (2002). Selegiline (L-deprenyl), a selective monoamine oxidase B inhibitor, in the treatment of Parkinson's disease: a historical review. Journal of neural transmission. Supplementum, (62), 1-15.
  • Finberg, J. P. M., & Youdim, M. B. H. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neuropharmacology, 22(3), 441-446.
  • Fowler, J. S., Logan, J., Volkow, N. D., & Wang, G. J. (2003). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. Life sciences, 73(24), 3123-3132.
  • Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340.
  • Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medicinal research reviews, 4(3), 323-358.
  • Magyar, K. (Ed.). (2012). Monoamine oxidases and their inhibition. Springer Science & Business Media.
  • Knoll, J. (1992). (-)-Deprenyl (selegiline), a monoamine oxidase B inhibitor, with a unique spectrum of pharmacological activities. Journal of neural transmission. Supplementum, 37, 1-16.
  • Riederer, P., & Lachenmayer, L. (2003). Selegiline in the early and late treatment of Parkinson's disease. Journal of neural transmission. Supplementum, (65), 115-125.
  • The Parkinson Study Group. (1993). Effects of tocopherol and deprenyl on the progression of disability in early Parkinson's disease. The New England journal of medicine, 328(3), 176-183.
  • Heinonen, E. H., & Lammintausta, R. (1991). A review of the pharmacology of selegiline. Acta neurologica Scandinavica. Supplementum, 136, 45-59.
  • Palfreyman, M. G., McDonald, I. A., & Bey, P. (1988). Design and early clinical evaluation of selective inhibitors of monoamine oxidase. Progress in medicinal chemistry, 25, 1-64.
  • Johnston, J. P. (1968). Some observations upon a new inhibitor of monoamine oxidase in brain tissue. Biochemical pharmacology, 17(7), 1285-1297.
  • Tipton, K. F., & Youdim, M. B. (1989). The assay of monoamine oxidase. In Monoamine oxidase (pp. 1-35). Springer, Vienna.
  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical biochemistry, 253(2), 169-174.
  • Holt, A., Sharman, D. F., Baker, G. B., & Palcic, M. M. (1997). A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates. Analytical biochemistry, 244(2), 384-392.
  • Kalgutkar, A. S., Dalvie, D. K., Castagnoli, N., & Taylor, T. J. (1995). Interactions of nitrogen-containing xenobiotics with monoamine oxidase (MAO) isozymes A and B: a chemical and mechanistic overview. Chemical research in toxicology, 8(4), 483-502.
  • Weyler, W., & Salach, J. I. (1985). Purification and properties of monoamine oxidase from human liver. Journal of Biological Chemistry, 260(24), 13199-13207.
  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by N-cyclopropyl-N-arylalkyl amines. Journal of the American Chemical Society, 105(9), 2824-2827.
  • Fowler, C. J., Wiberg, A., Oreland, L., Marcusson, J., & Winblad, B. (1980). The effect of age on the activity and molecular properties of human brain monoamine oxidase. Journal of neural transmission, 49(1-2), 1-20.
  • Oreland, L., & Gottfries, C. G. (1986). Brain and brain monoamine oxidase in aging and in dementia of the Alzheimer type.
  • Strolin Benedetti, M., & Dostert, P. (1994). Monoamine oxidase, brain ageing and degenerative diseases. Biochemical pharmacology, 47(4), 555-561.
  • Saura, J., Kettler, R., Da Prada, M., & Richards, J. G. (1992). Quantitative enzyme radioautography with 3H-Ro 41-1049 and 3H-Ro 19-6327 in vitro: localization and abundance of MAO-A and MAO-B in rat CNS, peripheral organs, and human brain. Journal of neuroscience, 12(5), 1977-1999.

Sources

Confirming the On-Target Activity of (4-Phenylbutyl)methylamine hydrochloride: A Comparative Guide to CRISPR-Based Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies to confirm the on-target activity of (4-Phenylbutyl)methylamine hydrochloride, a versatile amine used in the synthesis of bioactive molecules, particularly those aimed at neurological disorders.[1][2][3] We will focus on the state-of-the-art CRISPR-Cas9 system as the primary validation tool and contrast it with established alternative approaches.

This compound is noted for its utility in probing cellular signaling pathways, yet its precise molecular target(s) remain to be fully elucidated.[1][2] This guide will, therefore, serve as a roadmap for researchers seeking to unravel the mechanism of action for this and other novel small molecules.

The Central Challenge: Target Deconvolution

Identifying the specific protein or pathway modulated by a small molecule is paramount for understanding its efficacy and potential toxicity.[4] This process, known as target deconvolution, can be complex. The ideal validation strategy should not only confirm a direct physical interaction but also establish a causal link between this interaction and the observed cellular phenotype.

Part 1: The Power of Precision - CRISPR-Cas9 for Target Validation

The advent of CRISPR-Cas9 gene-editing technology has revolutionized drug discovery by enabling precise and scalable interrogation of gene function.[5] For validating the target of a compound like this compound, genome-wide CRISPR screens offer an unbiased approach to identify genes that modulate cellular sensitivity to the compound.

Why CRISPR? The Causality Behind the Choice

Compared to previous technologies like RNA interference (RNAi), CRISPR-Cas9 offers higher specificity and efficiency, leading to more robust and reproducible results.[] CRISPR-based screens can be performed in various modalities, including knockout (CRISPRko), interference (CRISPRi), and activation (CRISPRa), allowing for a comprehensive understanding of how gene perturbations affect the drug's activity.[][7] For identifying the direct target of an inhibitor, a CRISPRko screen is often the most direct approach. The underlying principle is that cells lacking the target protein will be resistant to the effects of the small molecule.

Experimental Workflow: Genome-Wide CRISPRko Screen

This workflow outlines a positive selection screen to identify genes that, when knocked out, confer resistance to this compound-induced cytotoxicity.

CRISPR_Workflow cluster_setup Phase 1: Library Transduction cluster_selection Phase 2: Drug Selection cluster_analysis Phase 3: Hit Identification A Lentiviral CRISPRko Library (e.g., GeCKO v2) C Transduction (Low MOI) A->C B Cancer Cell Line (e.g., SH-SY5Y - relevant for neurological studies) B->C D Transduced Cell Pool C->D E Treatment with This compound D->E F Resistant Cell Population (Enriched with sgRNAs targeting the a crucial pathway gene) E->F G Genomic DNA Extraction F->G H PCR Amplification of sgRNA Cassettes G->H I Next-Generation Sequencing (NGS) H->I J Bioinformatic Analysis (e.g., MAGeCK) I->J K Ranked List of Candidate Genes J->K

Caption: Workflow for a positive selection CRISPRko screen.

Detailed Experimental Protocol: CRISPRko Screen
  • Cell Line Selection and Culture: Choose a human cell line that exhibits a robust and measurable phenotype in response to this compound. For a compound with potential neurological applications, a neuroblastoma cell line like SH-SY5Y would be a relevant choice.

  • Lentiviral Library Production: Amplify and package a genome-wide CRISPRko library (e.g., GeCKO v2) into lentiviral particles.[8][9]

  • Transduction: Transduce the selected cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.[8][9]

  • Drug Selection: After transduction, treat the cell population with a cytotoxic concentration of this compound. This concentration should be determined beforehand via a dose-response curve.

  • Harvesting and DNA Extraction: Harvest the surviving, resistant cells and extract their genomic DNA.

  • sgRNA Sequencing and Analysis: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. The amplicons are then sequenced using a next-generation sequencing (NGS) platform. The resulting data is analyzed using bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the resistant population.[10]

Data Presentation and Hit Validation

The primary output of the screen is a ranked list of genes whose knockout confers resistance to the compound.

Rank Gene Symbol MAGeCK Score Putative Role
1TARGET_X1.2e-10Direct target of the compound
2GENE_Y5.6e-8Downstream effector in the pathway
3GENE_Z9.1e-7Involved in compound metabolism

Validation of top hits is crucial. This involves generating individual knockout cell lines for the top candidate genes and confirming their resistance to this compound through cell viability assays.

Part 2: A Comparative Look - Alternative Target Deconvolution Strategies

While CRISPR screens are powerful, a multi-pronged approach to target validation is always recommended.[4] Here, we compare the CRISPRko screen with two orthogonal methods: Affinity Chromatography-Mass Spectrometry (AC-MS) and Isothermal Titration Calorimetry (ITC).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This biochemical approach aims to physically isolate the protein target from a complex cellular lysate based on its affinity for the small molecule.

ACMS_Workflow A Immobilize (4-Phenylbutyl)methylamine hydrochloride on a solid support B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Protein Identification by LC-MS/MS D->E F List of Potential Binding Proteins E->F

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.[11] This method is considered a gold standard for confirming a direct interaction between a small molecule and a purified protein.

Comparison of Methodologies
Methodology Principle Advantages Disadvantages
CRISPRko Screen Genetic perturbation to infer functionUnbiased, genome-wide, provides functional context in a cellular environment.[]Indirect method, requires a cellular phenotype, potential for off-target effects.[12]
AC-MS Physical capture of binding partnersDirectly identifies binding proteins, does not require a known phenotype.[4]Can be prone to false positives (non-specific binders), requires chemical modification of the compound.[4]
ITC Measures heat of bindingProvides direct evidence of binding and thermodynamic parameters (KD, ΔH, ΔS).[11]Requires purified protein, low throughput, does not provide cellular context.

Part 3: Synthesizing the Evidence for On-Target Activity

A robust validation of this compound's on-target activity would involve a synergistic application of these methods.

Validation_Pyramid A CRISPRko Screen or AC-MS (Hypothesis Generation) B Individual Gene Knockout (Phenotypic Confirmation) C ITC with Purified Protein (Biophysical Validation)

Caption: A hierarchical approach to target validation.

  • Hypothesis Generation: A genome-wide CRISPRko screen would identify TARGET_X as a top candidate gene that, when knocked out, confers resistance to the compound.

  • Phenotypic Confirmation: An individual knockout of TARGET_X in the relevant cell line would confirm this resistance, solidifying the link between the gene and the compound's activity.

  • Biophysical Validation: Finally, expressing and purifying the protein product of TARGET_X and performing ITC with this compound would provide definitive evidence of a direct, physical interaction.

By integrating the cellular and functional insights from CRISPR screening with the direct biochemical and biophysical evidence from AC-MS and ITC, researchers can build a compelling and self-validating case for the on-target activity of this compound. This rigorous approach not only illuminates the compound's mechanism of action but also significantly de-risks its progression through the drug development pipeline.

References

  • Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Donovan, K. F., et al. (2019). CRISPR approaches to small molecule target identification. PMC. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 24). Exploring Alternatives to CRISPR Gene Editing Techniques. Retrieved from [Link]

  • Majumder, P., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 22(16), 8882. Retrieved from [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]

  • Terstiege, I., et al. (2011). Identification and validation of protein targets of bioactive small molecules. PMC. Retrieved from [Link]

  • Quora. (2025, January 10). Are there any potential alternatives to Crispr-Cas9 in the near future or after its patent expires? Retrieved from [Link]

  • Wang, B. D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PMC. Retrieved from [Link]

  • Synthego. (2025, August 26). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibody target deconvolution using CRISPR/Cas9 screening. Retrieved from [Link]

  • Scispot. (2025, May 31). Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Retrieved from [Link]

  • ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • Crown Bioscience. (2025, February 28). Comparing Gene Editing Platforms: CRISPR vs. Traditional Methods. Retrieved from [Link]

  • Oxford Global. (2022, November 28). Accelerating Target Deconvolution for Therapeutic Antibody Candidates. Retrieved from [Link]

  • D4 Pharma. (2021, March 12). Solving the Problem of Deconvolution Using CRISPR-Cas9. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). [General pharmacological action of 4-(o-benzylphenoxy)-N-methylamine hydrochloride (bifemelane hydrochloride, MCI-2016)--influence on the central nervous system]. Retrieved from [Link]

Sources

Navigating the Void: A Guide to the Scientific Validation of (4-Phenylbutyl)methylamine Hydrochloride and the Imperative of Independent Replication

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the emergence of novel chemical entities presents both tantalizing opportunities and significant challenges. (4-Phenylbutyl)methylamine hydrochloride, a compound noted in chemical supplier databases for its potential in pharmaceutical development, particularly for neurological disorders, stands as a case in point.[1][2][3] Despite its availability and suggested applications, a thorough review of the scientific literature reveals a conspicuous absence of published studies detailing its biological effects, mechanism of action, or any independent replication of such hypothetical findings.

This guide, therefore, deviates from a conventional comparison of existing data. Instead, it serves as a forward-looking manual for the scientific community on how to approach a compound like this compound. We will delve into the logical and methodological progression required to characterize this molecule, emphasizing the principles of scientific integrity and the non-negotiable role of independent replication in establishing credible and translatable findings.

Initial Assessment: Structure-Activity Relationship and In Silico Prediction

In the absence of empirical data, the first logical step is to analyze the structure of this compound for clues to its potential biological activity. The molecule is a secondary amine with a phenylbutyl substituent. This structure bears resemblance to other sympathomimetic amines, which are known to interact with adrenergic receptors.[4]

Key Structural Features:

  • β-phenylethylamine backbone: A core structure in many adrenergic drugs.[4]

  • Secondary amine: Generally confers good adrenergic activity.[4]

  • Phenylbutyl group: The length and nature of this alkyl chain will influence receptor affinity and selectivity, as well as pharmacokinetic properties like blood-brain barrier permeability.[5]

Computational (in silico) modeling can provide initial hypotheses about potential protein targets. Docking studies against a panel of CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters and receptors) could help prioritize experimental investigations.

Foundational In Vitro Characterization: A Starting Point for Discovery

With hypotheses generated from its structure, a systematic in vitro evaluation is the next critical phase. This foundational work is not merely about generating data but about building a coherent pharmacological profile.

Recommended Initial In Vitro Assays:

  • Receptor Binding Assays: A comprehensive panel of binding assays against key CNS targets is essential to identify primary and secondary binding sites. This will reveal the compound's affinity and selectivity profile.

  • Functional Assays: Following identification of binding targets, functional assays (e.g., cAMP accumulation, calcium mobilization, or neurotransmitter uptake assays) are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at these sites.

  • In Vitro Toxicology: Early assessment of cytotoxicity in relevant cell lines (e.g., neuronal and hepatic cells) is vital to identify potential safety liabilities.

The data from these initial studies should be meticulously documented, and dose-response curves generated to establish potency (EC50/IC50) and efficacy.

The Crucial Role of Independent Replication: Why It Cannot Be an Afterthought

In the high-stakes field of drug development, the reproducibility of experimental findings is paramount.[6] Independent replication, the process of a different research group repeating an experiment to verify the original results, is a cornerstone of scientific validation.[7] For a novel compound like this compound, establishing a robust and reproducible pharmacological profile through independent replication is not just good practice; it is an ethical and scientific necessity.[8][9]

Publication bias, the tendency to publish positive or novel findings while negative or confirmatory results are often relegated to lab notebooks, can lead to a skewed and often misleading scientific landscape.[8] By embracing pre-publication independent replication, the scientific community can build a more solid foundation for future research and clinical translation.[10]

Table 1: A Hypothetical Framework for Independent Replication of Initial Findings
Original Finding (Lab A) Replication Study (Lab B) Potential Outcomes & Interpretation
High affinity for Dopamine Transporter (DAT) with IC50 of 50 nM.Similar high affinity for DAT with IC50 of 60 nM.Confirmation: High confidence in the primary target.
Moderate agonist activity at 5-HT2A receptor.No significant functional activity at 5-HT2A receptor.Non-replication: Requires investigation into experimental differences (e.g., cell line, assay conditions). The original finding is not yet considered robust.
Cytotoxicity observed at 10 µM in SH-SY5Y cells.Cytotoxicity observed at 12 µM in the same cell line.Confirmation: Provides confidence in the in vitro therapeutic window.

Preclinical In Vivo Evaluation: Bridging the Gap to Potential Clinical Relevance

Should in vitro studies, confirmed by independent replication, reveal a promising and safe profile, the investigation can proceed to preclinical in vivo models. The choice of models should be directly informed by the in vitro findings. For instance, if the compound is a potent and selective dopamine reuptake inhibitor, animal models of depression or ADHD might be appropriate.

Key Components of a Preclinical In Vivo Evaluation:

  • Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is fundamental. This includes assessing its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs.[5]

  • Pharmacodynamics (PD): These studies aim to demonstrate that the compound engages its target in a living organism and elicits a physiological response.

  • Behavioral Pharmacology: A battery of behavioral tests can assess the compound's effects on locomotion, anxiety, depression, cognition, and other relevant domains.

  • Toxicology: In-depth safety studies in at least two animal species are required to identify potential organ toxicities and establish a safe dose range for potential human trials.[11][12]

Experimental Protocol: A Roadmap for Initial In Vivo Behavioral Screening
  • Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose).

  • Dose-Ranging Study: Administer a range of doses (e.g., 1, 5, 10, 20 mg/kg, intraperitoneally) to different groups of mice.

  • Open Field Test: 30 minutes post-injection, place each mouse in an open field arena and record locomotor activity for 15 minutes. This provides a general measure of motor stimulation or sedation.

  • Elevated Plus Maze: 45 minutes post-injection, assess anxiety-like behavior by measuring the time spent in the open and closed arms of the maze.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

Visualizing the Path Forward: Workflows and Pathways

To ensure clarity in this proposed research program, the following diagrams illustrate the logical flow of investigation.

G cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: Preclinical Development In Silico Prediction In Silico Prediction In Vitro Characterization In Vitro Characterization In Silico Prediction->In Vitro Characterization Hypothesis Generation Independent Replication Independent Replication In Vitro Characterization->Independent Replication Verification In Vivo PK/PD In Vivo PK/PD Independent Replication->In Vivo PK/PD Go/No-Go Decision Behavioral Pharmacology Behavioral Pharmacology In Vivo PK/PD->Behavioral Pharmacology Toxicology Studies Toxicology Studies Behavioral Pharmacology->Toxicology Studies

Caption: Proposed workflow for the scientific validation of a novel compound.

G cluster_pathway Hypothesized Adrenergic Signaling Compound This compound (Hypothesized Action) Receptor Adrenergic Receptor Compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A generalized adrenergic signaling pathway, a potential target for investigation.

Conclusion: A Call for Rigor and Transparency

This compound represents a multitude of novel compounds that exist in a state of scientific limbo – available for purchase but lacking the foundational data necessary for meaningful research. This guide proposes a clear and rigorous path forward, not just for this specific molecule, but for any novel chemical entity. The principles of hypothesis-driven research, systematic characterization, and, most importantly, independent replication are the bedrock of credible science. By adhering to these principles, the research community can navigate the void of the unknown with confidence, ensuring that the pursuit of new therapeutics is built on a foundation of verifiable and translatable data.

References

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2025). Journal of Analytical Toxicology. [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (n.d.). MDPI. [Link]

  • Curtis, M. J., & Abernethy, D. R. (2015). Replication – why we need to publish our findings. Pharmacology Research & Perspectives, 3(6), e00186. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • What is the importance of independent replication in scientific research? Why do some people prioritize it while others do not? (2024). Quora. [Link]

  • Replicability in Clinical Research. (2018). National Bureau of Economic Research. [Link]

  • Editorial: Updates on pharmacogenomics role in cancer chemotherapy. (2023). Frontiers in Pharmacology. [Link]

  • Essential CNS drug development – pre-clinical development. (n.d.). Cambridge University Press & Assessment. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. (2009). BMC Neurology, 9(Suppl 1), S2. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • Preclinical evaluation of targeted therapies for central nervous system metastases. (2024). Disease Models & Mechanisms, 17(9), dmm050836. [Link]

  • Clinical efficacy and safety: nervous system. (n.d.). European Medicines Agency. [Link]

  • Structure Activity Relationships. (n.d.). Scribd. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of (4-Phenylbutyl)methylamine Derivatives as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

The (4-phenylbutyl)methylamine scaffold is a versatile chemical framework that has proven to be a cornerstone in the development of ligands targeting various biological systems, including neurotransmitter systems and intracellular signaling proteins.[1][2] A significant area of research for this structural class has been its application in designing ligands for sigma receptors, particularly the sigma-1 receptor (σ1R).[3] The σ1R is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a multitude of cellular functions and central nervous system disorders such as Alzheimer's disease, pain, and depression.[3][4][5] This guide provides an in-depth comparison of (4-phenylbutyl)methylamine hydrochloride derivatives, elucidating the key structure-activity relationships (SAR) that govern their affinity and selectivity for the σ1R.

The Pharmacological Significance of the (4-Phenylbutyl)methylamine Scaffold

The (4-phenylbutyl)methylamine core consists of a phenyl ring, a flexible four-carbon butyl chain, and a terminal methylamine group.[6] This combination of a hydrophobic aromatic region and a basic nitrogen center is a common pharmacophore for interacting with sigma receptors.[7] The inherent flexibility of the butyl chain allows the molecule to adopt various conformations, facilitating optimal binding within the receptor's active site. Modifications to each of these three key regions—the phenyl ring, the alkyl chain, and the amine—have profound effects on binding affinity and selectivity, providing a rich landscape for SAR exploration.[8][9]

Core Structure-Activity Relationship (SAR) Analysis

The affinity of (4-phenylbutyl)methylamine derivatives for the σ1R is dictated by a delicate balance of steric, electronic, and hydrophobic interactions. The following sections dissect the impact of structural modifications at different positions of the scaffold.

The aromatic phenyl ring serves as a crucial anchor within a hydrophobic pocket of the σ1R. Substitutions on this ring can significantly modulate binding affinity.

  • Position of Substitution: The position of substituents on the phenyl ring is critical. Generally, substitution at the para (4-position) is well-tolerated and can enhance affinity.

  • Nature of Substituents:

    • Electron-Withdrawing Groups: Groups like nitro (-NO2) or halogens (e.g., -Cl, -F) can enhance binding affinity, possibly by altering the electronic properties of the aromatic ring to favor interactions within the binding site.[9]

    • Electron-Donating Groups: Methoxy (-OCH3) or methyl (-CH3) groups can also be favorable, suggesting that both electronic and steric factors are at play.

    • Bulky Groups: Introducing bulky substituents can lead to a decrease in affinity due to steric hindrance, unless the substituent can occupy an additional accessory binding pocket.

The length and rigidity of the linker between the phenyl ring and the amine are paramount for correct orientation within the binding site.

  • Chain Length: A four-carbon (butyl) chain is often found to be optimal for high-affinity σ1R ligands. Shortening or lengthening the chain typically results in a significant loss of potency.

  • Chain Rigidity: Introducing conformational constraints, such as incorporating the chain into a ring system (e.g., piperidine or piperazine), can lead to highly potent and selective ligands.[7] For instance, spirocyclic derivatives have been developed that show high σ1R affinity.[9] This strategy reduces the entropic penalty upon binding by pre-organizing the molecule into a more favorable conformation.

The basic nitrogen atom is a key interaction point, often forming a salt bridge with an acidic residue (e.g., Asp or Glu) in the receptor.

  • Alkylation: The N-methyl group is not always essential. Replacing it with other small alkyl groups (e.g., ethyl) can be tolerated. However, larger N-substituents, such as benzyl or phenethyl groups, can sometimes lead to compounds with high affinity, suggesting the presence of an additional hydrophobic pocket near the amine binding site.[8]

  • Basicity: The pKa of the amine is important. A strongly basic amine is generally required for the crucial ionic interaction. Modifications that significantly reduce the basicity of the nitrogen atom are typically detrimental to binding affinity.

A logical workflow for a typical SAR study is depicted below.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Comparative Data of Selected Derivatives

To illustrate these SAR principles, the following table summarizes hypothetical but representative data for a series of (4-phenylbutyl)methylamine derivatives. The binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.

Compound IDModificationσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
1 (Parent) (4-Phenylbutyl)methylamine15012008
2 4-Fluoro on Phenyl Ring2595038
3 4-Nitro on Phenyl Ring1580053
4 3-Methoxy on Phenyl Ring95150016
5 Propyl Chain instead of Butyl850>5000-
6 N-Benzyl substitution1025025
7 N,N-Dimethyl substitution450>5000-

This data is illustrative and compiled based on general SAR trends reported in the literature.

From this comparative data, several key insights emerge:

  • Phenyl Ring Substitution: Adding a small, electron-withdrawing group at the 4-position (Compounds 2 and 3 ) significantly enhances σ1R affinity and selectivity over the parent compound 1 .

  • Alkyl Chain Length: Shortening the chain from butyl to propyl (Compound 5 ) drastically reduces affinity, highlighting the importance of the four-carbon spacer.

  • Amine Substitution: Replacing the N-methyl with a larger N-benzyl group (Compound 6 ) leads to a potent ligand, suggesting it accesses an additional binding area. In contrast, quaternization to an N,N-dimethyl group (Compound 7 ) is detrimental, likely due to steric clash or loss of a key hydrogen bond.

Experimental Protocols for SAR Evaluation

Trustworthy and reproducible data is the bedrock of any SAR study. The primary method for determining the binding affinity of novel compounds for the σ1R is the competitive radioligand binding assay.[4][10]

This protocol describes the determination of the inhibition constant (Ki) of a test compound by measuring its ability to displace a high-affinity radioligand, such as [³H]-(+)-pentazocine, from the σ1R.[4][10]

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing high levels of σ1R (e.g., HEK-293 cells).[10][11]

  • Radioligand: [³H]-(+)-pentazocine (Specific Activity: ~30-60 Ci/mmol).[10]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM final concentration).[12]

  • Test Compounds: Serial dilutions of (4-phenylbutyl)methylamine derivatives.

  • Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition:

    • Add 50 µL of assay buffer to TB wells.

    • Add 50 µL of 10 µM haloperidol to NSB wells.

    • Add 50 µL of the appropriate concentration of the test compound to the experimental wells.

  • Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 10-15 nM) to all wells.[10][12]

  • Membrane Addition: Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to all wells to initiate the binding reaction. The total assay volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[12]

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

The workflow for this binding assay is illustrated in the diagram below.

Binding_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_analysis Data Acquisition & Analysis A Pipette Buffer (Total), Haloperidol (NSB), or Test Compound B Add [3H]-(+)-pentazocine (Radioligand) A->B C Add Membrane Prep (Receptor Source) B->C D Incubate (37°C, 120 min) C->D E Rapid Filtration & Washing D->E F Scintillation Counting E->F G Calculate IC50 F->G H Calculate Ki via Cheng-Prusoff Equation G->H

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.